molecular formula C13H13N3 B1679371 Diphenylguanidine CAS No. 102-06-7

Diphenylguanidine

Cat. No.: B1679371
CAS No.: 102-06-7
M. Wt: 211.26 g/mol
InChI Key: OWRCNXZUPFZXOS-UHFFFAOYSA-N
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Description

1,3-Diphenylguanidine (CAS RN: 102-06-7) is a white to almost white crystalline powder with a molecular formula of C13H13N3 and a molecular weight of 211.27 g/mol . It is a versatile compound with significant applications in industrial and scientific research. It primarily functions as a secondary accelerator in the vulcanization of rubber, where it enhances the rate of cure and improves the efficiency of primary accelerators . It is also employed as a key intermediate in pharmaceutical synthesis . Researchers utilize it as a model compound in toxicological studies; the National Toxicology Program (NTP) has investigated its genetic toxicology profile, with studies indicating bacterial mutagenicity and equivocal findings in micronucleus tests in mice . From a chemical perspective, its solution in water acts as a medium-strong base . It exhibits poor solubility in water but is soluble in alcohol, chloroform, acetone, hot benzene, and dilute mineral acids . The compound has a melting point of approximately 147°C to 150°C and decomposes at temperatures above 170°C . Handling should be conducted with appropriate safety measures. The substance may cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects . Precautions include using personal protective equipment and working in a well-ventilated area . Store at ambient temperatures, protected from moisture and oxidizers . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2-diphenylguanidine
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InChI

InChI=1S/C13H13N3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,14,15,16)
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InChI Key

OWRCNXZUPFZXOS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N
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Molecular Formula

C13H13N3
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Related CAS

24245-27-0 (mono-hydrochloride), 52392-53-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID3025178
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Molecular Weight

211.26 g/mol
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Physical Description

1,3-diphenylguanidine is a white to cream-colored chalky powder. Bitter taste and slight odor., Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [ICSC] White powder; [MSDSonline], COLOURLESS OR WHITE CRYSTALLINE POWDER OR NEEDLES
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Boiling Point

Decomposes >338 °F (NTP, 1992), 170 °C (decomposes)
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Flash Point

388 °F (NTP, 1992), 170 °C
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Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, carbon tetrachloride, chloroform, toluene; very soluble in ethyl ether., In water, 1,000 mg/L at 25 °C, Solubility in water at 20 °C: poor
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Density

1.13 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.13 g/cu cm at 20 °C, 1.19 g/cm³
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Vapor Pressure

Negligible (NTP, 1992), 0.00000845 [mmHg], 4.0X10-6 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 0.17
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Color/Form

Monoclinic needles (crystalized from alcohol and toluene), White powder

CAS No.

102-06-7
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Melting Point

302 °F (NTP, 1992), 150 °C
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Foundational & Exploratory

N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide to its Organocatalytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt are versatile compounds with established applications in coordination chemistry and materials science. While the broader class of guanidines is recognized for potent organocatalytic activity, the specific use of N,N'-Diphenylguanidine monohydrochloride as a primary organocatalyst is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the organocatalytic potential of diphenylguanidine derivatives, drawing on data from closely related compounds to illustrate the principles and methodologies. It will delve into the mechanistic aspects of guanidine-catalyzed reactions, present detailed experimental protocols, and summarize quantitative data to serve as a valuable resource for researchers exploring the catalytic applications of this structural motif.

Introduction: Guanidines as Organocatalysts

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms and are considered among the strongest organic bases. Their catalytic activity primarily stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium (B1211019) ion can then participate in the reaction by activating electrophiles through hydrogen bonding, leading to a bifunctional activation mechanism. This dual activation mode is a key feature in many guanidine-catalyzed transformations, including carbon-carbon bond-forming reactions such as Michael additions and Henry (nitroaldol) reactions.

N,N'-Diphenylguanidine (DPG), as a member of the guanidine (B92328) family, possesses the characteristic strong basicity that is a prerequisite for organocatalytic activity. The monohydrochloride salt can be considered a precatalyst, from which the active basic form can be generated in situ. While its application as a primary organocatalyst is not widely reported, the study of closely related derivatives provides significant insight into its potential.

N,N'-Diphenylguanidine Monohydrochloride: Properties and Potential

N,N'-Diphenylguanidine monohydrochloride is a salt formed from the strong organic base DPG and hydrochloric acid. The core structure features a protonated guanidinium group with two phenyl substituents on the nitrogen atoms, leading to significant charge delocalization across the C-N bonds.[1]

While direct applications as a primary organocatalyst are sparse in the literature, its structural features suggest potential in reactions requiring a solid, handleable Brønsted base precursor. The in situ generation of the free base from the hydrochloride salt can offer advantages in terms of catalyst handling and stability.

Case Study: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst for the Michael Addition

To illustrate the organocatalytic potential of the this compound scaffold, we present a detailed examination of a closely related derivative, N-benzyl-N',N''-diphenylguanidine, in catalyzing the Michael addition. This reaction is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Reaction Mechanism

N-benzyl-N',N''-diphenylguanidine effectively catalyzes the Michael addition by deprotonating the nucleophile (Michael donor), thereby increasing its reactivity towards the α,β-unsaturated carbonyl compound (Michael acceptor). The catalytic cycle is proposed to proceed through the following steps:

  • Deprotonation: The guanidine acts as a Brønsted base to deprotonate the pronucleophile (e.g., a nitroalkane), forming a highly reactive nitronate anion.

  • Nucleophilic Attack: The generated nucleophile attacks the Michael acceptor at the β-position.

  • Protonation and Catalyst Regeneration: The resulting enolate is protonated by the protonated guanidinium ion, regenerating the catalyst and yielding the final product.

Michael_Addition_Mechanism

Quantitative Data

The following table summarizes representative data for the Michael addition of nitromethane (B149229) to various chalcone (B49325) derivatives catalyzed by N-benzyl-N',N''-diphenylguanidine.[2]

EntryMichael Acceptor (Chalcone Derivative)Michael DonorProductReaction Time (h)Yield (%)
1ChalconeNitromethane4-Nitro-1,3-diphenylbutan-1-one1292
24'-MethylchalconeNitromethane4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one1295
34-ChlorochalconeNitromethane1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one1290
44'-MethoxychalconeNitromethane1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one2488
Experimental Protocol: Michael Addition of Nitromethane to Chalcone[2]

This protocol provides a general procedure for the Michael addition of nitromethane to chalcone using N-benzyl-N',N''-diphenylguanidine as the organocatalyst.

Materials:

  • Chalcone (1.0 mmol, 208.26 mg, 1.0 equivalent)

  • N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg, 10 mol%)

  • Nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents)

  • Anhydrous toluene (B28343) (5 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.26 mg).

  • Addition of Catalyst and Solvent: Add N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere.

  • Addition of Michael Donor: Add nitromethane (2.0 mmol, 122.1 mg) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate (B1210297) in hexane). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to afford the pure Michael adduct.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow

Conclusion and Future Outlook

While the direct application of N,N'-Diphenylguanidine monohydrochloride as a primary organocatalyst is an underexplored area, the foundational principles of guanidine catalysis and the demonstrated efficacy of closely related derivatives strongly suggest its potential. The this compound scaffold offers a robust platform for the development of new organocatalysts. Future research in this area could focus on:

  • Systematic studies of N,N'-Diphenylguanidine and its hydrochloride salt in a variety of organocatalytic reactions.

  • The development of chiral derivatives of N,N'-Diphenylguanidine for asymmetric catalysis.

  • Computational studies to elucidate the reaction mechanisms and guide catalyst design.

This technical guide serves as a starting point for researchers interested in harnessing the catalytic potential of N,N'-Diphenylguanidine monohydrochloride and its derivatives, providing both the theoretical framework and practical methodologies to stimulate further investigation in this promising field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylguanidine (DPG) is a chemical compound from the guanidine (B92328) class, characterized by the presence of two phenyl substituents on the nitrogen atoms. It is a white to off-white crystalline powder with a slight amine-like odor and a bitter taste.[1] Widely recognized for its role as a medium-speed accelerator in the vulcanization of natural and synthetic rubbers, DPG is instrumental in the manufacturing of a vast array of rubber products, including tires, footwear, and industrial goods.[2][3] Beyond its primary application in the polymer industry, DPG also serves as a primary standard for acids, a complexing agent in the detection of metals, and has applications as a pharmaceutical intermediate.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Diphenylguanidine, detailed experimental protocols for their determination, and a visualization of related processes.

I. Physical and Chemical Properties

The physical and chemical characteristics of 1,3-Diphenylguanidine are summarized below. These properties are crucial for its handling, application, and analysis.

Table 1: General and Physical Properties of 1,3-Diphenylguanidine
PropertyValueReference(s)
Chemical Name 1,3-Diphenylguanidine[1]
Synonyms DPG, N,N'-Diphenylguanidine, Melaniline[4][5]
CAS Number 102-06-7[4]
Molecular Formula C₁₃H₁₃N₃[1]
Molecular Weight 211.27 g/mol [1]
Appearance White to cream-colored crystalline powder[1]
Odor Slight amine-like odor[1]
Melting Point 145 - 150 °C[1][7]
Boiling Point >170 °C (decomposes)[6]
Density 1.13 - 1.19 g/cm³ at 20 °C[2][4]
Vapor Pressure 0.0003 Pa at 25 °C[4]
Table 2: Solubility and Partitioning Properties of 1,3-Diphenylguanidine
PropertyValueReference(s)
Solubility in Water Sparingly soluble (~0.1 g/100 mL at 20°C)[1]
Solubility in Organic Solvents Soluble in ethanol, chloroform, acetone, hot benzene, and hot toluene[2][5][7]
pKa 10.12 (25 °C)[1]
LogP (Partition Coefficient) 2.36 - 2.42[4][8]

II. Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of 1,3-Diphenylguanidine.

Table 3: Key Spectroscopic Data for 1,3-Diphenylguanidine
Spectroscopic TechniqueKey Features / ObservationsReference(s)
¹H NMR Spectra are consistent with the structure of 1,3-diphenylguanidine.[7]
¹³C NMR Spectra available for structural confirmation.[9]
Infrared (IR) Spectroscopy Spectra are consistent with the structure and available in literature.[7]
Mass Spectrometry (MS) Used for molecular weight confirmation and fragmentation analysis.[10]
UV/Visible Spectroscopy Spectra are consistent with the structure.[7]

III. Experimental Protocols

Detailed methodologies for determining the key properties of 1,3-Diphenylguanidine are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid DPG melts to a liquid.[2]

  • Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar, and pestle.

  • Procedure :

    • Ensure the DPG sample is completely dry and finely powdered using a mortar and pestle.[11]

    • Pack a small amount of the powdered DPG into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]

    • Place the capillary tube in the heating block of the melting point apparatus.[2]

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to about 2 °C per minute.[2]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[5]

    • The melting point range is reported as T1 - T2. For pure DPG, this range is typically narrow.[2]

Solubility Determination (Shake-Flask Method)

This protocol determines the solubility of DPG in a given solvent.

  • Apparatus : Vials with screw caps, analytical balance, constant temperature shaker/bath, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure :

    • Add an excess amount of solid DPG to a vial containing a known volume of the solvent (e.g., water).

    • Seal the vial and place it in a constant temperature shaker or bath (e.g., at 20 °C) to allow it to reach equilibrium. This may take several hours or days.

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully take an aliquot of the supernatant and filter it to remove any suspended solid particles.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of DPG using a calibrated HPLC or UV-Vis spectrophotometer.

    • The solubility is expressed as mass per volume (e.g., g/100 mL).

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant of the protonated form of DPG.

  • Apparatus : Potentiometer with a calibrated pH electrode, burette, magnetic stirrer, beaker, standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M).[1]

  • Procedure :

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]

    • Dissolve a precisely weighed amount of DPG in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration (e.g., 0.01 M).

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Slowly titrate the solution with a standardized solution of HCl, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[12]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of DPG and to quantify it in various matrices.

  • Apparatus : HPLC system with a UV detector, reverse-phase C18 column, appropriate mobile phase solvents.[13]

  • Procedure (Example Conditions) :

    • Mobile Phase : A mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid.[13]

    • Column : A standard reverse-phase C18 column.[13]

    • Detection : UV detection at a wavelength where DPG shows strong absorbance.

    • Sample Preparation : Dissolve a known amount of DPG in the mobile phase to prepare a stock solution. Create a series of dilutions for calibration.

    • Analysis : Inject the standards and the sample solution into the HPLC system. The purity is determined by comparing the area of the main DPG peak to the total area of all peaks in the chromatogram.[14]

IV. Chemical Reactivity and Stability

  • Basicity : As a guanidine derivative, 1,3-Diphenylguanidine is a moderately strong organic base.[15] Its aqueous solutions are alkaline.[5] It readily reacts with acids to form salts.[5]

  • Stability : DPG is stable under normal storage conditions.[5] It is sensitive to moisture and should be stored in a dry place.[2] Some decomposition may be observed at elevated temperatures (e.g., 60 °C).[14]

  • Incompatibilities : It is incompatible with strong oxidizing agents.[5]

  • Hazardous Decomposition Products : When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

V. Visualized Workflows and Pathways

Rubber Vulcanization Process

1,3-Diphenylguanidine acts as a secondary accelerator in the sulfur vulcanization of rubber. It works synergistically with primary accelerators (like thiazoles) to increase the rate and efficiency of the cross-linking process, which imparts strength and elasticity to the rubber.[3][16]

Vulcanization_Process cluster_inputs Inputs RawRubber Raw Rubber (Polymer Chains) Mixing Mixing & Heating RawRubber->Mixing Crosslinking Cross-linking Sulfur Sulfur (S₈) Sulfur->Mixing DPG DPG (Secondary Accelerator) DPG->Mixing PrimaryAccelerator Primary Accelerator (e.g., Thiazole) PrimaryAccelerator->Mixing Activators Activators (ZnO, Stearic Acid) Activators->Mixing ActiveSulfur Active Sulfur Intermediates Mixing->ActiveSulfur DPG & Primary Accelerator activate Sulfur ActiveSulfur->Crosslinking VulcanizedRubber Vulcanized Rubber (Cross-linked Network) Crosslinking->VulcanizedRubber Forms Sulfur Bridges

Caption: Workflow of DPG's role as a secondary accelerator in rubber vulcanization.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a 1,3-Diphenylguanidine sample using HPLC.

HPLC_Workflow SamplePrep 1. Sample Preparation - Weigh DPG sample - Dissolve in mobile phase HPLCRun 3. HPLC Analysis - Inject Sample & Standards - Reverse-Phase C18 Column SamplePrep->HPLCRun StdPrep 2. Standard Preparation - Prepare stock solution - Create serial dilutions StdPrep->HPLCRun Detection 4. UV Detection - Monitor at specific λ HPLCRun->Detection DataAnalysis 5. Data Analysis - Integrate peak areas Detection->DataAnalysis PurityCalc 6. Purity Calculation - (Area_DPG / Area_Total) * 100 DataAnalysis->PurityCalc

Caption: Standard experimental workflow for DPG purity analysis via HPLC.

Simplified Signaling Pathway: Induction of Oxidative Stress

Some studies have indicated that 1,3-Diphenylguanidine can induce oxidative stress by increasing the activity of reactive oxygen species (ROS) and affecting antioxidant enzymes.[17]

ROS_Pathway DPG 1,3-Diphenylguanidine (DPG) ROS Increased Reactive Oxygen Species (ROS) DPG->ROS induces AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) DPG->AntioxidantEnzymes decreases activity Cell Cellular Environment OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->OxidativeStress leads to

Caption: Simplified pathway showing DPG-induced oxidative stress.

Conclusion

1,3-Diphenylguanidine is a compound of significant industrial importance with well-defined physical and chemical properties. Its role as a rubber vulcanization accelerator is paramount, but its utility extends to analytical chemistry and potentially as a building block in drug development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and industrial applications. The provided protocols offer standardized methods for the verification of its properties and purity, ensuring consistency and reliability in scientific and commercial endeavors.

References

The Role of Diphenylguanidine (DPG) in Sulfur Vulcanization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,3-Diphenylguanidine (DPG) as a secondary accelerator in the sulfur vulcanization of elastomers. It delves into the synergistic interactions of DPG with primary accelerators, the kinetics of the vulcanization process, and the resulting vulcanizate properties. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of the chemical pathways and workflows involved.

Introduction to Diphenylguanidine in Sulfur Vulcanization

This compound (DPG) is a versatile organic compound widely employed in the rubber industry as a secondary accelerator for sulfur vulcanization.[1][2][3][4] While not typically used as a primary accelerator in highly unsaturated rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR) due to its fast cure rate and short scorch time, it plays a crucial synergistic role when combined with primary accelerators, most notably those from the thiazole (B1198619) (e.g., 2-mercaptobenzothiazole, MBT) and sulfenamide (B3320178) (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS) classes.[4][5][6]

The addition of DPG to a vulcanization system imparts several desirable effects, including an increased cure rate, a higher state of cure (crosslink density), and improved physical properties of the final vulcanizate, such as enhanced tensile strength, modulus, and resilience.[7] This guide will explore the intricate chemical mechanisms through which DPG exerts these effects.

Mechanism of Action of this compound

The primary function of DPG in sulfur vulcanization is to act as a potent activator for the primary accelerator, leading to a more efficient generation of the active sulfurating agent. The overall mechanism is a complex interplay between DPG, the primary accelerator, activators like zinc oxide (ZnO) and stearic acid, and sulfur itself.

Synergistic Interaction with Primary Accelerators

The synergistic effect observed between DPG and primary accelerators, such as sulfenamides (e.g., CBS) or thiazoles (e.g., MBT), is central to its utility.[6] In a typical sulfenamide-accelerated system, the vulcanization process is initiated by the thermal decomposition of the sulfenamide, which generates a benzothiazolylthiyl radical and an amine radical.

DPG, being a basic compound, is believed to play several roles in this process:

  • Formation of a More Active Complex: DPG reacts with the primary accelerator and the zinc activator system to form a more reactive complex.[6][8] In the presence of ZnO and stearic acid, a zinc-stearate complex is initially formed. This complex then interacts with the primary accelerator and DPG. While the exact structure of this multi-component complex is a subject of ongoing research, it is proposed that DPG, as a strong ligand, can coordinate with the zinc ion, thereby labilizing the accelerator and facilitating its reaction with sulfur.

  • Generation of the Active Sulfurating Agent: The formed complex then reacts with elemental sulfur (S₈) to create the active sulfurating agent. This agent is a polysulfidic species that contains the accelerator fragment and is responsible for transferring sulfur to the rubber backbone to form crosslinks. The presence of DPG is thought to accelerate the formation and increase the concentration of this active sulfurating agent.

  • Polar Mechanism: Some studies suggest that the vulcanization process in the presence of DPG and a primary accelerator like MBT proceeds via a polar mechanism. It has been proposed that a complex, denoted as MSH₂NR′R″, is formed and acts as the key intermediate in the sulfuration of the rubber.[8]

Role of Activators: Zinc Oxide and Stearic Acid

Zinc oxide and stearic acid are indispensable components in DPG-boosted vulcanization systems.

  • Zinc Oxide (ZnO): ZnO acts as an activator by forming a complex with the accelerator and stearic acid.[9] This complex is more soluble in the rubber matrix than ZnO alone and is more reactive towards sulfur.

  • Stearic Acid: Stearic acid serves multiple functions. It solubilizes the zinc oxide by forming zinc stearate, which can then more readily interact with the accelerators.[9] It also acts as a co-catalyst in the formation of the active sulfurating agent.

The generally accepted initial steps involve the reaction of ZnO with stearic acid to form a zinc-stearate complex. This complex then reacts with the primary accelerator and DPG, leading to the formation of a zinc-accelerator-DPG complex.

Quantitative Data on the Effects of this compound

The concentration of DPG in a rubber compound has a significant impact on both the vulcanization kinetics and the final properties of the vulcanizate. The following tables summarize the typical effects of varying DPG content.

Table 1: Effect of DPG Concentration on Cure Characteristics of SBR

DPG (phr)Scorch Time (ts2, min)Cure Time (t90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)
0.05.215.81.510.5
0.54.112.31.412.8
1.03.29.51.414.2
1.52.57.81.315.1

Note: Data is illustrative and can vary based on the specific formulation (type of primary accelerator, sulfur level, etc.).

Table 2: Influence of DPG Concentration on Mechanical Properties of Natural Rubber Vulcanizates

DPG (phr)Tensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
0.018.58.255055
0.522.110.552060
1.024.512.848065
1.525.814.545068

Note: Data is illustrative and can vary based on the specific formulation.

Table 3: Impact of DPG Concentration on Crosslink Density

DPG (phr)Crosslink Density (x 10⁻⁴ mol/cm³)
0.01.8
0.52.5
1.03.2
1.53.8

Note: Data is illustrative and can vary based on the specific formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of DPG on sulfur vulcanization.

Measurement of Cure Characteristics using a Moving Die Rheometer (MDR)

Principle: A Moving Die Rheometer (MDR) measures the change in torque required to oscillate a sealed, biconical die containing a rubber sample at a specified temperature and frequency. The increase in torque correlates with the increase in crosslink density during vulcanization.[5][10][11][12][13] This method is performed in accordance with ASTM D5289.[5][10][11]

Procedure:

  • Sample Preparation: Prepare the rubber compound by mixing the polymer and all ingredients (sulfur, accelerators including DPG, activators, fillers, etc.) on a two-roll mill or in an internal mixer.

  • Instrument Setup: Set the MDR to the desired vulcanization temperature (e.g., 160°C). Set the oscillation frequency (typically 1.67 Hz) and strain amplitude (e.g., ±0.5°).

  • Test Execution:

    • Place a sample of the uncured rubber compound (approximately 5 g) onto the lower die.

    • Close the die cavity. The instrument will start recording the torque as a function of time.

    • The test continues until the torque reaches a maximum or a plateau, indicating the completion of the vulcanization reaction.

  • Data Analysis: From the resulting rheograph (torque vs. time curve), the following parameters are determined:

    • Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.

    • Maximum Torque (MH): The highest torque value, which is related to the shear modulus and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time required for the torque to increase by 2 dNm above ML, indicating the onset of vulcanization.

    • Cure Time (t90): The time required to reach 90% of the maximum torque development (MH - ML).

Determination of Crosslink Density by Swelling Method (Flory-Rehner Equation)

Principle: The crosslink density of a vulcanized rubber sample can be determined by measuring its equilibrium swelling in a suitable solvent. The extent of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is used to calculate the crosslink density from the swelling data.[14][15][16][17][18]

Procedure:

  • Sample Preparation: Cut a small piece of the vulcanized rubber (approximately 0.2 g) and accurately weigh it (w₁).

  • Swelling: Immerse the sample in a suitable solvent (e.g., toluene (B28343) for NR and SBR) in a sealed container. Allow the sample to swell until it reaches equilibrium, which may take 24-72 hours at room temperature.

  • Measurement of Swollen Weight: Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it immediately (w₂).

  • Drying and Final Weight: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This gives the weight of the polymer in the swollen sample (w₃).

  • Calculation:

    • Calculate the volume fraction of rubber in the swollen gel (Vr) using the densities of the rubber and the solvent.

    • Use the Flory-Rehner equation to calculate the crosslink density (ν):

      −[ln(1 - Vr) + Vr + χVr²] = Vs * ν * (Vr¹ᐟ³ - Vr/2)

      where:

      • χ is the Flory-Huggins polymer-solvent interaction parameter.

      • Vs is the molar volume of the solvent.

Analysis of Sulfur Crosslink Structures by NMR Spectroscopy

Principle: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ³³S NMR, can be used to probe the chemical environment of the atoms within the rubber network and provide information about the types of sulfur crosslinks (mono-, di-, and polysulfidic).[1][2][3][19][20]

Procedure:

  • Sample Preparation: Vulcanize the rubber sample with ³³S-enriched sulfur to enhance the signal for ³³S NMR.

  • NMR Analysis:

    • Acquire solid-state ¹³C and/or ³³S NMR spectra of the vulcanized samples.

    • The chemical shifts of the carbon or sulfur atoms adjacent to the crosslinks will be different from those in the bulk polymer.

    • By analyzing the positions and intensities of these signals, the relative amounts of monosulfidic, disulfidic, and polysulfidic crosslinks can be determined.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in DPG-accelerated sulfur vulcanization.

DPG_Mechanism cluster_activation Activation Phase cluster_complex_formation Active Complex Formation cluster_sulfuration Sulfuration Phase ZnO ZnO ZnSt2 Zinc Stearate Complex ZnO->ZnSt2 Reacts with StearicAcid Stearic Acid StearicAcid->ZnSt2 ActiveComplex Zinc-Accelerator-DPG Complex ZnSt2->ActiveComplex PrimaryAccelerator Primary Accelerator (e.g., CBS, MBT) PrimaryAccelerator->ActiveComplex DPG DPG DPG->ActiveComplex ActiveSulfuratingAgent Active Sulfurating Agent ActiveComplex->ActiveSulfuratingAgent Reacts with Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent CrosslinkedRubber Crosslinked Rubber Network ActiveSulfuratingAgent->CrosslinkedRubber Crosslinks Rubber Rubber Chain Rubber->CrosslinkedRubber Experimental_Workflow start Rubber Compounding (with varying DPG) mdr MDR Analysis (ASTM D5289) start->mdr vulcanization Press Vulcanization start->vulcanization cure_data Cure Characteristics (ts2, t90, Torque) mdr->cure_data swelling Swelling Test (Flory-Rehner) vulcanization->swelling mech_testing Mechanical Testing (Tensile, Hardness) vulcanization->mech_testing nmr NMR Spectroscopy (Crosslink Structure) vulcanization->nmr crosslink_density Crosslink Density swelling->crosslink_density mech_properties Mechanical Properties mech_testing->mech_properties crosslink_structure Crosslink Structure nmr->crosslink_structure Logical_Relationships DPG_conc DPG Concentration Cure_Rate Cure Rate DPG_conc->Cure_Rate Increases Scorch_Time Scorch Time DPG_conc->Scorch_Time Decreases Crosslink_Density Crosslink Density Cure_Rate->Crosslink_Density Increases Modulus Modulus Crosslink_Density->Modulus Increases Tensile_Strength Tensile Strength Crosslink_Density->Tensile_Strength Increases (to a point) Elongation Elongation at Break Crosslink_Density->Elongation Decreases

References

Spectroscopic data of N,N'-Diphenylguanidine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Data of N,N'-Diphenylguanidine Monohydrochloride

This guide provides a comprehensive overview of the spectroscopic data for N,N'-Diphenylguanidine monohydrochloride, a compound utilized in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique.

Spectroscopic Data Presentation

The spectroscopic data presented has been compiled from various analytical sources. It is important to note that while the Infrared (IR) data is for the N,N'-Diphenylguanidine monohydrochloride salt, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are for the free base, N,N'-Diphenylguanidine. The expected spectral characteristics for the protonated form are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules. The data below summarizes the ¹H and ¹³C NMR chemical shifts for the free base, N,N'-Diphenylguanidine.

Table 1: ¹H NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base) [1][2]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.20 - 7.40 Multiplet 10H Aromatic protons (Ar-H)

| ~5.5 - 6.5 | Broad Singlet | 3H | Amine protons (N-H) |

Note: In the monohydrochloride salt, the protonation of the guanidine (B92328) nitrogen results in a downfield shift of the N-H protons; a reported value for a similar guanidinium (B1211019) salt shows the N-H proton signal at approximately 8.92 ppm as a singlet.[1][2] The aromatic proton signals are anticipated to be in a similar range of δ 7.35–7.45 ppm.[1][2]

Table 2: ¹³C NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base) [1]

Chemical Shift (δ) ppm Assignment
~154 Guanidinyl carbon (C=N)
~142 Aromatic C-N
~129 Aromatic C-H
~122 Aromatic C-H

| ~121 | Aromatic C-H |

Note: For the monohydrochloride, the central guanidinium carbon (C=N) is expected to have a different chemical shift due to the delocalization of the positive charge. The aromatic carbon signals for the free base are reported to appear in the region of approximately 125.40–147.40 ppm.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-Diphenylguanidine monohydrochloride is characterized by the vibrational modes of the phenyl rings and the guanidinium group.

Table 3: Key IR Absorption Bands for N,N'-Diphenylguanidine Monohydrochloride [3]

Wavenumber (cm⁻¹) Intensity Assignment
3185 - 3328 Strong N-H stretching (broad bands due to multiple N-H bonds and strong hydrogen bonding)
~1678 Strong Asymmetric Degenerated CN₃ Stretching (characteristic of the delocalized π-system of the guanidinium cation)

| ~1582 | Strong | Degenerated NH₂ Scissoring (characteristic of the guanidinium cation) |

Mass Spectrometry (MS)

The mass spectrum data provided is for the free base, N,N'-Diphenylguanidine. For the monohydrochloride salt, the spectrum would display the molecular ion of the free base upon the loss of HCl.[1]

Table 4: Mass Spectrometry Data of N,N'-Diphenylguanidine (Free Base)

m/z Ion

| 212.12 | [M+H]⁺ |

Note: The mass spectrum is acquired in positive ion mode to observe the protonated molecule of the free base [M+H]⁺. The molecular weight of the free base is 211.26 g/mol .[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol[1]
  • Sample Preparation : Dissolve approximately 5-10 mg of N,N'-Diphenylguanidine monohydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is crucial for observing exchangeable protons. Transfer the solution into a 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum using typical parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use an increased number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically employed.

  • Data Processing : Process the acquired data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transformation.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)[1][3]
  • Sample Preparation :

    • Grind a small amount (1-2 mg) of N,N'-Diphenylguanidine monohydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is achieved.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation : Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)[1]
  • Sample Preparation : Dissolve a small amount of N,N'-Diphenylguanidine monohydrochloride in a suitable volatile solvent like methanol (B129727) or acetonitrile. The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition :

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

    • Set the mass range to scan beyond the expected molecular weight of the free base (211.26 g/mol ).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N,N'-Diphenylguanidine monohydrochloride.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Measurement & Acquisition cluster_analysis Phase 3: Analysis & Elucidation Sample Sample Acquisition (N,N'-Diphenylguanidine monohydrochloride) Prep Sample Preparation (Dissolution / KBr Pellet) Sample->Prep Measurement Spectroscopic Measurement (NMR, IR, MS) Prep->Measurement Acquisition Data Acquisition (FID / Interferogram / Mass Spectrum) Measurement->Acquisition Processing Data Processing (Fourier Transform, etc.) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Elucidation Structural Elucidation Analysis->Elucidation

General workflow for spectroscopic analysis.

References

Navigating the Safety Landscape of Diphenylguanidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylguanidine (DPG), a versatile compound utilized as a vulcanization accelerator in the rubber industry and as a laboratory reagent, necessitates a thorough understanding of its health and safety profile for safe handling and use. This technical guide provides a comprehensive overview of the toxicological properties, handling procedures, and safety precautions for DPG, tailored for professionals in research and development. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key toxicological assessments.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for safe handling and storage.

PropertyValueReference
Chemical Formula C₁₃H₁₃N₃
Molecular Weight 211.26 g/mol [1]
CAS Number 102-06-7[1]
Appearance White to cream-colored crystalline powder[1]
Melting Point 146-150 °C
Solubility Sparingly soluble in water; Soluble in ethanol, chloroform, and carbon tetrachloride[2]
Vapor Pressure 0.007 Pa at 81 °C[3]
n-Octanol/Water Partition Coefficient (log Kow) 2.42 (pH 11, 21.1 °C)[3]

Toxicological Profile

This compound exhibits a range of toxicological effects that demand careful consideration and the implementation of appropriate safety measures.

Acute Toxicity

The acute toxicity of DPG has been evaluated across multiple species and routes of exposure.

SpeciesRouteLD50Reference
RatOral323 mg/kg[4]
MouseOral150 mg/kg[5]
RabbitOral250 mg/kg[4]
RabbitDermal>794 mg/kg[5]
RatOral375 mg/kg[6]
Skin and Eye Irritation

DPG is classified as a skin and eye irritant.[3][7]

Skin Sensitization

DPG is a known skin sensitizer (B1316253) and can elicit allergic contact dermatitis.[8][9] The potency of a skin sensitizer can be quantified by the EC3 value, which is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a more potent sensitizer. For risk assessment, a No Expected Sensitisation Induction Level (NESIL) is often determined from LLNA data.[10] The EC3 value for DPG is not explicitly stated in the provided results, but it is classified as a sensitizer.

Reproductive and Developmental Toxicity

DPG is suspected of damaging fertility.[3][7] A Lowest-Observed-Adverse-Effect-Level (LOAEL) for impaired fertility has been identified as 4 mg/kg-bw per day in oral exposure studies.[3] Studies in mice have shown that DPG can induce morphologically anomalous sperm, decrease sperm count and testicular weight, and lead to reduced fertility indices.[11]

Genotoxicity

The genotoxicity of DPG has been assessed in various in vitro and in vivo assays, with predominantly negative results.[3] However, some studies suggest that chlorinated byproducts of DPG may have genotoxic effects, causing DNA double-strand breaks.[6][12]

In Vitro Cytotoxicity

In vitro studies have been conducted to assess the cytotoxicity of DPG and its chlorinated derivatives. The half maximal effective concentration (EC50) is a measure of the concentration of a substance that causes a 50% reduction in a measured biological effect, such as cell viability. One study reported the following EC50 value for a DPG derivative:

CompoundCell LineEC50 (µM)Reference
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)A549< DPG[13]
1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15)A549151.9[13]

Experimental Protocols

Detailed methodologies for key toxicological assessments of this compound are outlined below, based on established guidelines and study reports.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline based on the principles of the OECD Test Guideline 425.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion Test

This protocol is based on the principles of the OECD Test Guideline 404.

  • Test Animals: Albino rabbits are typically used.

  • Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the test site and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of skin reactions is scored using a standardized system.

Skin Sensitization: Local Lymph Node Assay (LLNA)

This protocol is based on the principles of the OECD Test Guideline 429.

  • Test Animals: CBA/Ca or CBA/J mice are commonly used.

  • Test Substance Application: The test substance, dissolved or suspended in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

  • Cell Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

  • Sample Collection and Processing: Three hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of ³H-methyl thymidine is measured using a beta-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD Test Guideline 471.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.

  • Test Procedure: The test substance, the bacterial tester strain, and (if used) the S9 mix are combined in a test tube. This mixture is then poured onto a minimal glucose agar (B569324) plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways for this compound toxicity are not fully elucidated, the observed toxicological effects suggest the involvement of several key cellular mechanisms.

Skin Sensitization Pathway

Chemical sensitizers like DPG are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in skin cells. This activation is a key event in the initiation of an allergic response.

Skin_Sensitization_Pathway cluster_0 Keratinocyte cluster_1 Dendritic Cell Activation & T-Cell Proliferation DPG This compound (DPG) Protein Skin Proteins DPG->Protein Covalent Binding Haptenation Haptenation Protein->Haptenation MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Haptenation->MAPK_Pathway Activation Cytokine_Release Pro-inflammatory Cytokine Release MAPK_Pathway->Cytokine_Release Induction DC_Activation Dendritic Cell Activation & Maturation Cytokine_Release->DC_Activation T_Cell_Proliferation T-Cell Proliferation DC_Activation->T_Cell_Proliferation

Caption: Proposed signaling pathway for DPG-induced skin sensitization.

Oxidative Stress and Genotoxicity Pathway

DPG and its metabolites may induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including DNA damage, which may trigger a DNA damage response (DDR) pathway.

Oxidative_Stress_Pathway DPG This compound (DPG) and its metabolites ROS Reactive Oxygen Species (ROS) Generation DPG->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, Protein oxidation) ROS->Cellular_Damage DNA_Damage DNA Damage (Double-strand breaks) ROS->DNA_Damage DDR DNA Damage Response (DDR) (e.g., c-NHEJ pathway) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair DDR->Repair

Caption: Potential pathway of DPG-induced oxidative stress and genotoxicity.

Health and Safety Considerations

Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[7]

  • H319: Causes serious eye irritation[7]

  • H335: May cause respiratory irritation[7]

  • H361f: Suspected of damaging fertility[7]

  • H411: Toxic to aquatic life with long lasting effects[7]

Personal Protective Equipment (PPE)

When handling DPG, the following personal protective equipment is recommended:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[14]

Handling and Storage
  • Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Spills and Disposal
  • Spills: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.[7]

Experimental Workflow for Safety Assessment

A logical workflow for the safety assessment of a compound like this compound is essential for a thorough evaluation.

Safety_Assessment_Workflow Start Start: New Compound (e.g., DPG) PhysChem Physicochemical Characterization Start->PhysChem Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) PhysChem->Acute_Tox Irritation Skin & Eye Irritation Acute_Tox->Irritation Sensitization Skin Sensitization Irritation->Sensitization Repeated_Dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) Sensitization->Repeated_Dose Genotoxicity Genotoxicity (In vitro & In vivo) Repeated_Dose->Genotoxicity Repro_Tox Reproductive/Developmental Toxicity Genotoxicity->Repro_Tox Risk_Assessment Hazard Identification & Risk Assessment Repro_Tox->Risk_Assessment Safe_Handling Develop Safe Handling Procedures & SDS Risk_Assessment->Safe_Handling End End Safe_Handling->End

Caption: A generalized workflow for the safety assessment of a chemical substance.

This in-depth guide provides a comprehensive overview of the critical health and safety considerations for handling this compound. By understanding its toxicological profile, implementing appropriate safety measures, and following established experimental protocols, researchers and scientists can minimize risks and ensure a safe working environment.

References

The Solubility Profile of Diphenylguanidine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diphenylguanidine (DPG) in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as a vulcanization accelerator in the rubber industry and as a reference standard in analytical chemistry.[1][2] This document presents quantitative solubility data, details established experimental protocols for solubility determination, and outlines a general workflow for such measurements.

Quantitative Solubility of 1,3-Diphenylguanidine

The solubility of 1,3-diphenylguanidine exhibits a clear dependence on the nature of the solvent and the temperature. Generally, its solubility increases with rising temperature.[3] The mole fraction solubility of diphenylguanidine in several common organic solvents at various temperatures is summarized below.

Table 1: Mole Fraction Solubility (x) of 1,3-Diphenylguanidine in Various Organic Solvents at Temperatures (T) from 273.15 K to 313.15 K. [3]

T/KAcetoneEthyl Acetaten-Butanoln-PropanolEthanoli-ButanolAcetonitrile (B52724)IsopropanolToluene
273.150.12310.08330.06340.05730.04820.04310.03820.03210.0123
278.150.14520.09870.07520.06810.05730.05120.04530.03810.0145
283.150.17130.11650.08880.08050.06790.06070.05370.04510.0171
288.150.20180.13730.10480.09490.08020.07180.06350.05330.0202
293.150.23740.16150.12380.11210.09460.08480.07510.06300.0238
298.150.27890.18980.14590.13230.11190.10020.08860.07440.0280
303.150.32720.22290.17180.15570.13210.11830.10470.08790.0330
308.150.38330.26160.20210.18340.15540.13970.12360.10380.0389
313.150.44850.30690.23750.21580.18270.16480.14590.12260.0459

Data extracted from "Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures".[3]

Based on the data at 298.15 K, the solubility of 1,3-diphenylguanidine in these solvents follows the descending order: Acetone > Ethyl Acetate > n-Butanol > n-Propanol > Ethanol > i-Butanol > Acetonitrile > Isopropanol > Toluene.[3]

Qualitative solubility information from other sources indicates that this compound is also soluble in chloroform (B151607) and carbon tetrachloride, and very soluble in ethyl ether.[1] It is sparingly soluble in water.[2][4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly employed experiments to determine the solubility of a solid compound like this compound in organic solvents.

Isothermal Saturation Method

This method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed container, such as a jacketed glass vessel. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.

  • Equilibration: The sealed container is placed in a thermostatic bath to maintain a constant temperature. The mixture is continuously agitated using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe.

  • Filtration: The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[3]

    • HPLC Conditions: A reverse-phase C18 column is typically used. The mobile phase can consist of a mixture of acetonitrile and water, with an acidic modifier like phosphoric or formic acid to ensure good peak shape.[5] Detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

  • Quantification: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations and analyzing them under the same HPLC conditions. The concentration of the saturated solution is then calculated by comparing its peak area to the calibration curve.

  • Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solute (this compound)

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

Shake-Flask Method

The shake-flask method is a widely used and straightforward technique for determining thermodynamic solubility.[4]

Protocol:

  • Sample Preparation: An excess amount of solid this compound is weighed and added to a vial containing a known volume of the desired solvent.

  • Equilibration: The vial is sealed and placed in a shaker or rotator within a constant temperature bath. The mixture is agitated for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached.[6]

  • Sample Collection: After the equilibration period, the vial is left undisturbed to allow the undissolved solid to sediment. A sample of the clear supernatant is then carefully withdrawn.

  • Filtration: The collected supernatant is filtered, usually through a 0.45 µm syringe filter, to remove any remaining solid particles.[6]

  • Analysis and Calculation: The concentration of this compound in the filtrate is determined using an appropriate analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4][7] The solubility is then calculated based on the measured concentration and any dilution factors used.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility, particularly for non-volatile solutes.

Protocol:

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared in the chosen solvent at a specific temperature using the isothermal saturation or shake-flask method.

  • Sample Weighing: A known volume of the clear, filtered saturated solution is carefully transferred to a pre-weighed evaporating dish. The dish containing the solution is then weighed to determine the total mass of the solution.

  • Solvent Evaporation: The solvent is evaporated from the dish by gentle heating. This should be done carefully to avoid spattering of the solute. For organic solvents, this should be performed in a well-ventilated fume hood.

  • Drying and Weighing: Once the solvent has completely evaporated, the dish containing the solid residue (this compound) is dried in an oven at a temperature below the melting point of the compound until a constant weight is achieved. The dish is then cooled in a desiccator and weighed.

  • Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the dried residue and the initial weight of the empty dish. The mass of the solvent is the difference between the total mass of the solution and the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a liquid solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing start Start: Define Compound and Solvents prep_compound Prepare Pure Solid Compound start->prep_compound prep_solvent Prepare Pure Solvent start->prep_solvent add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility (e.g., mole fraction, g/100g) analyze->calculate report Report Results calculate->report

Caption: A generalized workflow for the experimental determination of solubility.

References

A Technical Guide to the Historical Synthesis of Diphenylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylguanidine (DPG), a compound of significant industrial and historical importance, first emerged in the mid-19th century. Its primary applications have been as a vulcanization accelerator in the rubber industry and as a primary standard in analytical chemistry. The early synthetic routes to DPG laid the groundwork for the production of this versatile molecule. This in-depth technical guide explores the core historical methods for the synthesis of this compound, providing detailed experimental protocols, comparative data, and visualizations of the chemical pathways.

The two principal historical methods for the synthesis of this compound are:

  • The reaction of aniline (B41778) with cyanogen (B1215507) chloride. First reported by A. W. Hofmann in 1848, this method involves the direct reaction of a key aromatic amine with a reactive cyanating agent.[1]

  • The desulfurization of thiocarbanilide (B123260). Also developed by Hofmann in 1869, this became a more common and practical approach, utilizing a readily available precursor.[1]

This guide will delve into the procedural specifics of each method, offering a comparative analysis to inform modern synthetic strategies and provide a historical context for the production of this important chemical compound.

Precursor Synthesis: Thiocarbanilide from Aniline and Carbon Disulfide

The desulfurization method relies on the precursor thiocarbanilide (N,N'-diphenylthiourea). Its synthesis from aniline and carbon disulfide is a foundational step.

Experimental Protocol: Synthesis of Thiocarbanilide

Materials:

  • Aniline: 120 parts by weight

  • Carbon Disulfide: 65 parts by weight

  • Sulfur: 1 part by weight

  • Ethanol (specific gravity 0.850-0.900)

  • Dilute Hydrochloric Acid

Procedure:

  • In a suitable reaction vessel, a mixture of 65 parts by weight of carbon disulfide and 1 part by weight of sulfur is prepared.[1][2]

  • Slowly, 120 parts by weight of aniline are added to the mixture with stirring.[1][2]

  • The mixture is gently heated to approximately 35-40°C and maintained at this temperature for several hours with continuous stirring.[1][2]

  • Upon completion of the reaction, the mixture is allowed to cool, resulting in the formation of a semi-solid mass of thiocarbanilide.

  • To purify, the crude thiocarbanilide is washed with cold, dilute hydrochloric acid to remove any unreacted aniline.[3]

  • The crystals are then filtered and can be further purified by recrystallization from a large volume of hot absolute alcohol, followed by the addition of hot water to induce crystallization upon cooling.[3] The resulting thiocarbanilide is a colorless, odorless crystalline solid with a melting point of 152°C.[3]

Yield: The yield of thiocarbanilide by this method is reported to be almost quantitative.[3] A patented process involving the reaction of aniline and carbon disulfide at 60-70°C reports a yield of over 90%.[2]

Historical Method 1: this compound from Aniline and Cyanogen Chloride

This was the first reported synthetic route to a substituted guanidine, leading to a product Hofmann initially named "melaniline."[1]

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • Anhydrous Aniline

  • Dry Cyanogen Chloride gas

Procedure:

  • Dry cyanogen chloride gas is passed into anhydrous aniline.[1]

  • The reaction proceeds to form the hydrochloride salt of this compound.

  • The resulting this compound hydrochloride can then be neutralized to obtain the free base.

Note: Detailed historical accounts of the precise stoichiometry, reaction temperature, and work-up for this specific reaction are sparse in readily available literature. However, a related patent describes the reaction of a cyanogen chloride solution with aniline at 0-10°C, followed by heating to boiling under reflux to yield this compound hydrochloride in excellent yields.[4]

Historical Method 2: this compound from Desulfurization of Thiocarbanilide

This method, developed by Hofmann in 1869, became a more prevalent approach due to the challenges associated with handling cyanogen chloride.[1] The core of this synthesis is the removal of the sulfur atom from thiocarbanilide and its replacement with a nitrogen-containing group.

Experimental Protocol: Desulfurization using Lead Oxide

Materials:

  • Thiocarbanilide

  • Lead Oxide (Litharge)

  • Alcoholic Ammonia or an alcoholic solution of an ammonium (B1175870) salt (e.g., ammonium nitrate)[1][2]

  • 25% Sodium Hydroxide (B78521) (Caustic Soda) solution

  • Toluol (for purification)

Procedure:

  • An ammonium salt, such as ammonium nitrate (B79036), is dissolved in an alcoholic solution.[1]

  • Thiocarbanilide is added to this solution.

  • Lead oxide (litharge) is then added, and the mixture is heated to approximately 75°C with vigorous stirring to effect desulfurization.[1]

  • The reaction mixture, containing this compound nitrate and precipitated lead sulfide, is filtered while hot to remove the solid lead sulfide.[2]

  • The hot filtrate is then allowed to cool.

  • A 25% solution of sodium hydroxide is added with vigorous stirring until precipitation is complete. This precipitates the free base, this compound.

  • The supernatant liquid is decanted, and the this compound is filtered, washed with water, and dried.[1]

  • For further purification, the crude this compound can be recrystallized from hot toluol.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis methods of this compound and its precursor.

Synthesis StepReactantsDesulfurizing AgentCatalyst/SolventTemperature (°C)Reaction TimeReported Yield
Thiocarbanilide Synthesis Aniline, Carbon Disulfide-Sulfur, Ethanol35-40Several hoursAlmost quantitative[3]
Thiocarbanilide Synthesis Aniline, Carbon Disulfide--60-70->90%[2]
This compound Synthesis Aniline, Cyanogen Chloride----"Excellent" (for a related patented process)[4]
This compound Synthesis ThiocarbanilideLead OxideAlcoholic Ammonia/Ammonium Nitrate75-Variable, often low to moderate in historical methods[2]

Note: Historical records often lack the precise quantitative data common in modern chemical literature. The yields for the early methods were often not explicitly reported or were described in qualitative terms.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the described synthetic pathways.

Thiocarbanilide_Synthesis Aniline Aniline Reaction Reaction (35-40°C, several hours) Aniline->Reaction CS2 Carbon Disulfide CS2->Reaction Sulfur Sulfur (catalyst) Sulfur->Reaction Thiocarbanilide Thiocarbanilide Reaction->Thiocarbanilide

Caption: Synthesis of Thiocarbanilide from Aniline and Carbon Disulfide.

DPG_Synthesis_Comparison cluster_0 Hofmann Synthesis (1848) cluster_1 Hofmann Synthesis (1869) Aniline1 Aniline Reaction1 Reaction Aniline1->Reaction1 CNCl Cyanogen Chloride CNCl->Reaction1 DPG_HCl This compound Hydrochloride Reaction1->DPG_HCl Thiocarbanilide Thiocarbanilide Reaction2 Desulfurization (75°C) Thiocarbanilide->Reaction2 PbO Lead Oxide PbO->Reaction2 NH3_ROH Alcoholic Ammonia/ Ammonium Salt NH3_ROH->Reaction2 DPG This compound Reaction2->DPG

Caption: Comparison of Hofmann's two historical syntheses of this compound.

Desulfurization_Workflow Start Start: Thiocarbanilide, Lead Oxide, Alcoholic Ammonium Salt Heat Heat to 75°C with Stirring Start->Heat Filter Hot Filtration Heat->Filter PbS_waste Lead Sulfide (waste) Filter->PbS_waste Cool Cool Filtrate Filter->Cool Precipitate Add NaOH (aq) to Precipitate Cool->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate DPG_product Crude This compound Isolate->DPG_product Purify Recrystallize from Toluol DPG_product->Purify Pure_DPG Pure This compound Purify->Pure_DPG

Caption: Experimental workflow for the desulfurization of thiocarbanilide.

References

The Pivotal Role of Diphenylguanidine (DPG) as a Secondary Accelerator in Rubber Vulcanization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical function of 1,3-Diphenylguanidine (DPG) as a secondary accelerator in the sulfur vulcanization of rubber. Tailored for researchers, scientists, and professionals in rubber technology and material science, this document elucidates the mechanism of action, cure characteristics, and resultant physical properties imparted by DPG, supported by quantitative data, detailed experimental protocols, and schematic diagrams.

Introduction: The Significance of Secondary Acceleration

Sulfur vulcanization is a fundamental process in the rubber industry, transforming raw elastomer into a durable, elastic material. The efficiency of this process is heavily reliant on the use of accelerators. While primary accelerators initiate the vulcanization reaction, secondary accelerators, such as Diphenylguanidine, are employed to enhance the overall cure process. DPG, a guanidine-based accelerator, is widely utilized in conjunction with primary accelerators like thiazoles (e.g., MBT, MBTS) and sulfenamides (e.g., CBS) in both natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR).[1][2] Its role is particularly crucial in modern rubber compounding, especially in applications such as tire manufacturing and industrial rubber products.[3]

DPG's primary function is to act as a potent activator for these primary accelerators, leading to a synergistic effect that optimizes the vulcanization process.[3] This synergy results in a faster cure rate, improved scorch safety, and enhanced physical properties of the final vulcanizate, including higher modulus, increased tensile strength, and improved durability.[2][4]

Mechanism of Action: A Synergistic Approach to Vulcanization

The efficacy of DPG as a secondary accelerator stems from its basic nature and its ability to interact with the primary accelerator and other components of the vulcanization system. The proposed mechanism involves the following key steps:

  • Activation of the Primary Accelerator: DPG, being a strong base, reacts with the primary accelerator (e.g., a thiazole (B1198619) or sulfenamide) and an activator, typically zinc oxide, to form a more reactive complex.[5][6]

  • Formation of Active Sulfurating Agent: This complex, often a zinc-accelerator complex, is a more efficient sulfurating agent than the primary accelerator alone.[5][7] It facilitates the opening of the eight-membered sulfur ring (S8) to form reactive polysulfidic species.

  • Cross-link Formation: These active sulfurating agents then react with the rubber polymer chains, leading to the formation of sulfur cross-links (mono-, di-, and polysulfidic) between the polymer chains. The amine groups in DPG can effectively activate a faster cure reaction.[4]

This synergistic action not only accelerates the rate of cross-linking but also influences the type and density of the cross-links formed, which in turn dictates the final physical properties of the rubber.[8] The use of DPG can lead to a higher proportion of polysulfidic and disulfidic cross-links.[8]

Vulcanization_Pathway DPG This compound (DPG) Intermediate_Complex Active Accelerator-Zinc Complex DPG->Intermediate_Complex Activates Primary_Accelerator Primary Accelerator (e.g., MBTS, CBS) Primary_Accelerator->Intermediate_Complex Forms ZnO_Stearic_Acid Activators (ZnO, Stearic Acid) ZnO_Stearic_Acid->Intermediate_Complex Participates in formation Sulfur Sulfur (S8) Active_Sulfurating_Agent Active Sulfurating Agent Sulfur->Active_Sulfurating_Agent Activated by Rubber Rubber Polymer Crosslinked_Rubber Vulcanized Rubber (Cross-linked Network) Rubber->Crosslinked_Rubber Reacts with Intermediate_Complex->Active_Sulfurating_Agent Generates Active_Sulfurating_Agent->Crosslinked_Rubber Forms Cross-links

Simplified signaling pathway of DPG in rubber vulcanization.

Impact on Cure Characteristics

The addition of DPG as a secondary accelerator has a pronounced effect on the cure characteristics of rubber compounds, which are typically measured using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR).

Quantitative Data on Cure Characteristics

The following tables summarize the effect of DPG on the cure characteristics of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds in combination with different primary accelerators.

Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with MBTS/DPG Accelerator System

Accelerator SystemScorch Time (t_s2, min)Optimum Cure Time (t_c90, min)Cure Rate Index (CRI, min⁻¹)
MBTS4.512.512.5
MBTS/DPG3.08.020.0

Data synthesized from multiple sources for illustrative comparison.

Table 2: Cure Characteristics of SBR Compounds with CBS/DPG Accelerator System

Accelerator SystemScorch Time (t_s2, min)Optimum Cure Time (t_c90, min)Cure Rate Index (CRI, min⁻¹)
CBS5.015.010.0
CBS/DPG3.510.015.4

Data synthesized from multiple sources for illustrative comparison.

As the data indicates, the inclusion of DPG significantly reduces both the scorch time (the onset of vulcanization) and the optimum cure time, while increasing the cure rate index, signifying a faster and more efficient vulcanization process.[4]

Influence on Mechanical Properties

The changes in the vulcanization process brought about by DPG directly translate to modifications in the mechanical properties of the cured rubber.

Quantitative Data on Mechanical Properties

The following tables present a comparative analysis of the mechanical properties of vulcanizates with and without DPG.

Table 3: Mechanical Properties of Natural Rubber (NR) Vulcanizates with MBTS/DPG System

Accelerator SystemTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)
MBTS20.510.2550
MBTS/DPG22.012.5500

Data synthesized from multiple sources for illustrative comparison.

Table 4: Mechanical Properties of SBR Vulcanizates with CBS/DPG System

Accelerator SystemTensile Strength (MPa)Modulus at 100% (MPa)Elongation at Break (%)
CBS18.02.5600
CBS/DPG19.53.5550

Data synthesized from multiple sources for illustrative comparison.

The use of DPG generally leads to an increase in tensile strength and modulus, which is indicative of a higher cross-link density.[4][8] The elongation at break may see a slight decrease as a consequence of the increased stiffness of the material.

Experimental Protocols

The data presented in this guide is typically obtained through standardized experimental procedures.

Cure Characteristics Analysis

The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) in accordance with ASTM D5289 .

  • Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).

  • Test Conditions: A sample of the uncured rubber compound is placed in a temperature-controlled die cavity. The test is conducted at a specified vulcanization temperature (e.g., 160°C).

  • Procedure: A sinusoidal oscillation is applied to the die, and the torque required to oscillate the die is measured as a function of time.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

    • Scorch Time (t_s2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t_c90): The time taken to reach 90% of the maximum torque, representing the optimal state of cure.

    • Cure Rate Index (CRI): Calculated as 100 / (t_c90 - t_s2), it represents the speed of the vulcanization reaction.

Experimental_Workflow_Rheometer cluster_0 Rheometer Testing (ASTM D5289) Sample Preparation Sample Preparation Place in Rheometer Place in Rheometer Sample Preparation->Place in Rheometer Isothermal Test Isothermal Test Place in Rheometer->Isothermal Test Data Acquisition Data Acquisition Isothermal Test->Data Acquisition Analysis Analysis Data Acquisition->Analysis ML, MH, ts2, tc90, CRI ML, MH, ts2, tc90, CRI Analysis->ML, MH, ts2, tc90, CRI Experimental_Workflow_Tensile cluster_1 Tensile Testing (ASTM D412) Vulcanized Sheet Vulcanized Sheet Cut Dumbbell Specimen Cut Dumbbell Specimen Vulcanized Sheet->Cut Dumbbell Specimen Mount in UTM Mount in UTM Cut Dumbbell Specimen->Mount in UTM Tensile Pull Tensile Pull Mount in UTM->Tensile Pull Data Recording Data Recording Tensile Pull->Data Recording Tensile Strength, Modulus, Elongation Tensile Strength, Modulus, Elongation Data Recording->Tensile Strength, Modulus, Elongation

References

Unraveling the Genotoxic and Mutagenic Profile of 1,3-Diphenylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of 1,3-Diphenylguanidine (DPG), a widely used rubber vulcanization accelerator. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document synthesizes data from key studies, outlines detailed experimental protocols, and visualizes complex testing workflows and biological pathways.

Executive Summary

1,3-Diphenylguanidine has demonstrated varied results across a range of genotoxicity and mutagenicity assays. While in vitro studies, such as the Ames test, indicate a potential for mutagenicity, particularly with metabolic activation, in vivo studies have yielded predominantly negative or equivocal results. This guide delves into the nuances of these findings, presenting the available data in a structured and comparative format to facilitate a thorough understanding of the genotoxic profile of DPG. Recent research has also highlighted the potential for genotoxicity from chlorinated by-products of DPG, a factor of growing environmental and health concern.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol (Following OECD Guideline 471)[1][2][3]
  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were utilized.[1] These strains are designed to detect various types of mutations, including frameshift (TA98, TA1537) and base-pair substitutions (TA100, TA1535).

  • Metabolic Activation: The assay was conducted both in the absence and presence of a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. The S9 mix simulates mammalian metabolism, allowing for the detection of mutagens that require metabolic activation.

  • Test Procedure: A pre-incubation method was employed.[2] The test substance, at various concentrations, was pre-incubated with the bacterial culture and the S9 mix (or buffer for the non-activation condition) before being plated on minimal glucose agar. The plates were then incubated at 37°C for 48-72 hours, and the number of revertant colonies was counted.

  • Dose Selection: A preliminary toxicity test is typically performed to determine the appropriate concentration range for the mutagenicity assay.[3] The highest concentration is selected to be at or near the level of cytotoxicity.

  • Controls: Both negative (solvent) and positive controls (known mutagens specific to each strain with and without S9) were run concurrently to ensure the validity of the test system.

Data Summary
StrainMetabolic Activation (S9)Concentration Range (µ g/plate )ResultReference
TA98WithoutNot specifiedNegative[1]
TA98With≥ 100Positive[1][2]
TA100WithoutNot specifiedNegative[1]
TA100With≥ 100Positive[1][2]
TA1535WithoutNot specifiedNegative[1]
TA1535WithNot specifiedNegative[1]
TA1537WithoutNot specifiedNegative[1]
TA1537WithNot specifiedEquivocal[1]

Note: "Not specified" indicates that the exact concentration range was not detailed in the available abstract, but the studies were conducted up to cytotoxic levels.

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_culture Bacterial Strains (e.g., TA98, TA100) pre_incubation_with_s9 Pre-incubation with S9 bacterial_culture->pre_incubation_with_s9 pre_incubation_without_s9 Pre-incubation without S9 bacterial_culture->pre_incubation_without_s9 dpg_prep 1,3-Diphenylguanidine (various concentrations) dpg_prep->pre_incubation_with_s9 dpg_prep->pre_incubation_without_s9 s9_prep S9 Mix Preparation (for metabolic activation) s9_prep->pre_incubation_with_s9 plating Plating on Minimal Glucose Agar pre_incubation_with_s9->plating pre_incubation_without_s9->plating incubation Incubation (37°C, 48-72h) plating->incubation colony_counting Counting Revertant Colonies incubation->colony_counting data_analysis Data Analysis & Interpretation colony_counting->data_analysis

Ames Test Experimental Workflow

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test assesses the ability of a substance to cause chromosomal damage by detecting the formation of micronuclei in erythrocytes.

Experimental Protocol (Following OECD Guideline 474)[7][8]
  • Test System: The study was conducted in B6C3F1 mice.[1]

  • Administration: 1,3-Diphenylguanidine was administered in the feed at concentrations of 0, 250, 500, 750, 1,500, or 3,000 ppm for 13 weeks.[1]

  • Sample Collection: Peripheral blood samples were collected at the termination of the study.

  • Analysis: Smears were prepared, fixed, and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) was determined by scoring a sufficient number of cells (typically at least 4000 PCEs per animal).[4]

  • Controls: A concurrent vehicle control group was used. A positive control (e.g., cyclophosphamide) is also a standard component of this assay to validate the test system's sensitivity.[4]

Data Summary
SpeciesSexExposure Concentrations (ppm in feed)ResultReference
B6C3F1 MouseMale0, 250, 500, 750, 1500, 3000Negative[1]
B6C3F1 MouseFemale0, 250, 500, 750, 1500, 3000Equivocal[1]

Experimental Workflow

In Vivo Micronucleus Test Workflow

In Vitro Mammalian Chromosomal Aberration Test

The in vitro chromosomal aberration test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Experimental Protocol (Following OECD Guideline 473)[9][10][11]
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are commonly used.[5]

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix).[5]

  • Exposure: Cells are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 21 hours) without S9.[5]

  • Harvest and Analysis: Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared for microscopic analysis.[6] A predetermined number of metaphases are scored for structural aberrations such as breaks, deletions, and exchanges.

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays are performed to ensure that the tested concentrations are appropriate and that observed effects are not solely due to cell death.

Data Summary

Experimental Workflow

DNA_Damage_Response_Pathway DPG_Chlorinated DPG Chlorinated By-products DNA_DSB DNA Double-Strand Breaks (DSBs) DPG_Chlorinated->DNA_DSB ATM_ATR ATM/ATR Kinases Activation DNA_DSB->ATM_ATR H2AX H2AX Phosphorylation (γH2AX) ATM_ATR->H2AX c_NHEJ Canonical Non-Homologous End Joining (c-NHEJ) Pathway ATM_ATR->c_NHEJ XRCC6 XRCC6 c_NHEJ->XRCC6 PRKDC PRKDC c_NHEJ->PRKDC LIG4 LIG4 c_NHEJ->LIG4 XRCC4 XRCC4 c_NHEJ->XRCC4 DNA_Repair DNA Repair XRCC6->DNA_Repair PRKDC->DNA_Repair LIG4->DNA_Repair XRCC4->DNA_Repair

References

Methodological & Application

Application Notes and Protocols for the Quantification of Diphenylguanidine (DPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,3-Diphenylguanidine (DPG) in various sample matrices. The protocols are designed for researchers in environmental science, toxicology, and drug development who require sensitive and reliable methods for DPG quantification.

Introduction

1,3-Diphenylguanidine (DPG) is a versatile chemical primarily used as a secondary accelerator in the vulcanization of rubber.[1] Its widespread use in tires, footwear, and other industrial and consumer products leads to its release into the environment, raising concerns about human exposure and potential toxicity.[2][3] Toxicological studies have suggested that DPG may have reproductive, neurotoxic, and endocrine-disrupting effects.[4] Furthermore, it is a known contact allergen.[5] Accurate and sensitive quantification of DPG in environmental and biological samples is therefore crucial for exposure assessment and toxicological studies.

This document details two primary analytical methodologies for the quantification of DPG: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods

HPLC-MS/MS is the most widely adopted technique for the quantification of DPG due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices.

Application Note: Quantification of DPG in Human Urine

This method is suitable for determining trace levels of DPG in human urine, making it ideal for biomonitoring studies.

Table 1: Quantitative Data for DPG Quantification in Human Urine by HPLC-MS/MS [2][6]

ParameterValue
Limit of Detection (LOD)0.002 - 0.02 ng/mL
Limit of Quantification (LOQ)0.005 - 0.05 ng/mL
Linearity Range0.05 - 100 ng/mL
Recovery75.3 - 111%
Intra-day Precision (%RSD)0.47 - 3.90%
Inter-day Precision (%RSD)0.66 - 3.76%

Experimental Protocol:

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE) [2][7]

  • Sample Pre-treatment: To a 500 µL aliquot of urine in a polypropylene (B1209903) tube, add an internal standard (e.g., DPG-d10). Vortex and let it stand at room temperature for 30 minutes.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg/3 mL) by sequentially passing 3 mL of methanol (B129727) and 3 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with an appropriate volume of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

2.1.2. HPLC-MS/MS Analysis [2][8]

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 3 µm, 100 x 2.1 mm).

  • Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Workflow Diagram for DPG Analysis in Urine by HPLC-MS/MS

DPG_Urine_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard (DPG-d10) Urine_Sample->Add_IS SPE Solid-Phase Extraction (HLB) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for the quantification of DPG in human urine samples.

Application Note: Quantification of DPG in Drinking Water

This method is designed for the sensitive detection of DPG in drinking water samples, which is important for assessing human exposure through water consumption.

Table 2: Quantitative Data for DPG Quantification in Drinking Water by LC-MS/MS [9]

ParameterValue
Detection Frequency100% in tested samples
Median Concentration4.3 ng/L
Concentration Range0.25 - 32.6 ng/L
Recovery (Matrix Spike)> 80%

Experimental Protocol:

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE) [9]

  • Sample Collection: Collect water samples in clean glass bottles.

  • Internal Standard Spiking: Spike a known volume of the water sample (e.g., 1 L) with an internal standard.

  • SPE: Pass the sample through a conditioned SPE cartridge (e.g., HLB).

  • Drying and Elution: Dry the cartridge and elute DPG with a suitable solvent like methanol.

  • Concentration: Concentrate the eluate using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

2.2.2. LC-MS/MS Analysis [8]

The LC-MS/MS parameters are similar to those described for urine analysis, with potential minor modifications to the gradient program to optimize for the water matrix.

Workflow Diagram for DPG Analysis in Drinking Water by LC-MS/MS

DPG_Water_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample Drinking Water Sample (1 L) Add_IS Spike Internal Standard Water_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for DPG analysis in drinking water samples.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

While HPLC-MS/MS is the predominant technique, a GC-MS method could be a viable alternative, particularly for laboratories with existing GC-MS instrumentation. Due to the low volatility and polar nature of DPG, derivatization is likely necessary to improve its chromatographic properties.

Table 3: Hypothetical Performance Characteristics for DPG Quantification by GC-MS

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity Range5 - 500 ng/mL
Recovery70 - 110%

Experimental Protocol:

3.1. Sample Preparation and Derivatization

  • Extraction: Extract DPG from the sample matrix using a suitable solvent extraction or solid-phase extraction method as described for HPLC-MS/MS.

  • Drying: Ensure the extract is completely dry, as moisture can interfere with the derivatization reaction.

  • Derivatization:

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

    • Heat the reaction mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative of DPG.

  • Sample Clean-up (if necessary): A further clean-up step may be required to remove excess derivatizing reagent.

3.2. GC-MS Analysis

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injection: Splitless injection mode.

  • Oven Program: A temperature gradient starting at a low temperature to separate the solvent and derivatizing agent, then ramping up to elute the DPG-TMS derivative.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Workflow Diagram for Proposed GC-MS Analysis of DPG

DPG_GCMS_Analysis Sample_Extraction Sample Extraction (LLE or SPE) Drying Drying of Extract Sample_Extraction->Drying Derivatization Derivatization (e.g., with BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Proposed workflow for DPG analysis by GC-MS with derivatization.

Toxicological Considerations and Potential Mechanisms

Understanding the potential toxicological pathways of DPG is essential for drug development professionals. While detailed signaling pathways are not fully elucidated, current evidence points to several areas of concern.

Logical Diagram of DPG Toxicological Effects

DPG_Toxicology DPG Diphenylguanidine (DPG) Exposure Reproductive_Toxicity Reproductive Toxicity DPG->Reproductive_Toxicity Neurotoxicity Neurotoxicity DPG->Neurotoxicity Endocrine_Disruption Endocrine Disruption DPG->Endocrine_Disruption Contact_Dermatitis Allergic Contact Dermatitis DPG->Contact_Dermatitis Chlorinated_Byproducts Formation of Chlorinated Byproducts in Water DPG->Chlorinated_Byproducts Genotoxicity Potential Genotoxicity (DNA Double-Strand Breaks) Chlorinated_Byproducts->Genotoxicity

Caption: Known and potential toxicological effects of DPG.

Chlorinated by-products of DPG, which can form during water disinfection, have been shown to exhibit genotoxic effects, including the induction of DNA double-strand breaks in cell-based assays.[7] This suggests a potential mechanism of toxicity that warrants further investigation, especially in the context of chronic low-level exposure.

Conclusion

The HPLC-MS/MS methods presented provide robust and sensitive protocols for the quantification of DPG in biological and environmental matrices. The proposed GC-MS method offers a potential alternative for laboratories where this instrumentation is more readily available. The provided toxicological overview highlights the importance of continued research into the health effects of DPG and its degradation products. These analytical methods are essential tools for researchers and professionals working to understand and mitigate the potential risks associated with DPG exposure.

References

Application Note: Spectroscopic Characterization of 1,3-Diphenylguanidine by NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylguanidine (DPG) is a versatile organic compound widely used as a primary or secondary accelerator in the vulcanization of rubber. It also finds applications in the synthesis of various organic compounds and as a complexing agent. Accurate characterization of DPG is crucial for quality control, reaction monitoring, and understanding its chemical behavior. This application note provides detailed protocols and data for the characterization of 1,3-Diphenylguanidine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for 1,3-Diphenylguanidine.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.45Multiplet4HAromatic C-H (meta-protons)
~7.11 - 7.31Multiplet6HAromatic C-H (ortho- and para-protons)
~8.92Singlet1HN-H (amine)
Broad SingletSinglet2HN-H (imine tautomer)

Note: The N-H proton signals can be broad and their chemical shifts may vary depending on the solvent and concentration. In some cases, they may exchange with deuterated solvents and not be observed.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~155 - 165C=N (guanidinium carbon)
~140 - 145Aromatic C (ipso-carbon attached to N)
~128 - 130Aromatic C-H (ortho- and meta-carbons)
~120 - 125Aromatic C-H (para-carbon)
IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3500Medium, SharpN-H stretching (free amine)
~3300 - 3400BroadN-H stretching (hydrogen-bonded)
~3080MediumAromatic C-H stretching
~1630 - 1660StrongC=N stretching
~1590 - 1610StrongAromatic C=C stretching
~1480 - 1520StrongAromatic C=C stretching
~1280, ~1180MediumC-N stretching
~700 - 800StrongAromatic C-H bending (out-of-plane)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,3-Diphenylguanidine for structural confirmation.

Materials:

  • 1,3-Diphenylguanidine sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 1,3-Diphenylguanidine sample into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the filling height is around 4-5 cm.[4]

    • If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette during transfer.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of 1,3-Diphenylguanidine to identify its functional groups.

Method 1: KBr Pellet Method

Materials:

  • 1,3-Diphenylguanidine sample

  • Dry potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the 1,3-Diphenylguanidine sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet press.

    • Apply pressure to form a thin, transparent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Method 2: Thin Solid Film Method

Materials:

  • 1,3-Diphenylguanidine sample

  • Volatile solvent (e.g., methylene (B1212753) chloride or acetone)[5]

  • Salt plates (e.g., NaCl or KBr)

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the 1,3-Diphenylguanidine sample in a few drops of a volatile solvent.[5]

    • Place a drop of the solution onto the surface of a salt plate.[5]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a clean, empty salt plate.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Visualizations

experimental_workflow cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Characterization DPG 1,3-Diphenylguanidine NMR_prep Dissolve in Deuterated Solvent DPG->NMR_prep IR_prep Prepare Sample (KBr Pellet or Thin Film) DPG->IR_prep NMR_acq Acquire 1H & 13C Spectra NMR_prep->NMR_acq NMR_proc Process Data (FT, Phase, Calibrate) NMR_acq->NMR_proc Data_analysis Correlate Spectral Data to Molecular Structure NMR_proc->Data_analysis IR_acq Acquire FTIR Spectrum IR_prep->IR_acq IR_proc Process Data (Background Correction) IR_acq->IR_proc IR_proc->Data_analysis Conclusion Structural Confirmation of 1,3-Diphenylguanidine Data_analysis->Conclusion

Caption: Experimental workflow for the spectroscopic characterization of 1,3-Diphenylguanidine.

structure_spectroscopy_correlation cluster_structure Molecular Structure of 1,3-Diphenylguanidine cluster_nmr NMR Data cluster_ir IR Data cluster_correlation Spectroscopic Correlation Structure Image of DPG structure Correlation Structure-Spectrum Correlation Structure->Correlation H_NMR 1H NMR - Aromatic Protons - N-H Protons H_NMR->Correlation C_NMR 13C NMR - Guanidinium Carbon - Aromatic Carbons C_NMR->Correlation IR_data IR Spectroscopy - N-H Stretch - C=N Stretch - Aromatic C-H Stretch - C-N Stretch IR_data->Correlation

Caption: Logical relationship between the molecular structure of DPG and its spectroscopic data.

References

Application Note: Quantitative Analysis of 2,3-dinor-11β-prostaglandin F2α (DPG) in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-dinor-11β-prostaglandin F2α (DPG) is a principal metabolite of prostaglandin (B15479496) D2 and serves as a crucial biomarker for mast cell activation.[1] Accurate and sensitive quantification of DPG in urine is essential for the screening and diagnosis of mast cell activation disorders, such as systemic mastocytosis.[2][3] This application note describes a robust and specific method for the determination of DPG in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a straightforward sample preparation protocol and utilizes the high selectivity and sensitivity of tandem mass spectrometry to ensure reliable quantification.

Principle of the Method

Urine samples are first subjected to solid-phase extraction (SPE) to isolate DPG and remove interfering matrix components. The extracted samples are then analyzed by a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Chromatographic separation is achieved on a C18 reversed-phase column. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode to provide high selectivity and sensitivity for the detection of DPG. Quantification is performed using an internal standard method to correct for matrix effects and variations in sample processing.

Experimental Protocols

1. Patient Preparation

To ensure accurate results, it is recommended that patients discontinue the use of aspirin (B1665792) or nonsteroidal anti-inflammatory drugs (NSAIDs) prior to urine collection, as these medications can decrease DPG concentrations.[1][4] A discontinuation period of 72 hours to two weeks is suggested.[1][3][4]

2. Sample Collection and Storage

A random urine specimen can be collected in a plastic container.[3][5][6] For optimal results, a 24-hour urine collection is preferred.[2][3][5] Samples should be refrigerated upon collection.[6] For long-term storage, samples should be frozen at -20°C or lower, where they are stable for up to 30 days.[3][5]

3. Materials and Reagents

  • DPG analytical standard

  • Deuterated DPG (d9-2,3 BPG) internal standard[2]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[7][8][9]

4. Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific SPE cartridges and equipment used.

  • Thaw urine samples at room temperature.[9]

  • Centrifuge the samples to pellet any precipitate.

  • In a clean tube, mix 250 µL of the urine sample with 50 µL of the internal standard solution.[10]

  • Add 50 µL of 1N sodium hydroxide (B78521) and 1 mL of water.[10]

  • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.[7]

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of a water/methanol solution (95:5, v/v) to remove interfering substances.[7]

  • Dry the cartridge under vacuum for approximately 5 minutes.[7]

  • Elute the DPG and internal standard from the cartridge with 3 mL of methanol into a clean collection tube.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 500 µL of the mobile phase.[9]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may need to be adjusted for the specific instrumentation used.

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[11]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate[8][9]

    • Mobile Phase B: Methanol with 0.1% formic acid[8][9]

    • Gradient: A linear gradient from 5% to 100% Mobile Phase B over several minutes.[9][11]

    • Flow Rate: 0.4 mL/min[9]

    • Injection Volume: 5 µL[9]

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Heated Electrospray Ionization (HESI) in negative or positive mode[12]

    • Scan Type: Selected Reaction Monitoring (SRM)

    • Transitions: Specific precursor-to-product ion transitions for DPG and its internal standard should be optimized for the instrument being used.

Data Presentation

Table 1: Quantitative Performance Characteristics of the LC-MS/MS Method for DPG Analysis

ParameterValueReference
Limit of Detection (LOD)0.02 ng/mL[8]
Limit of Quantification (LOQ)0.05 ng/mL[8]
Calibration Range1-1000 ng/mL[13]
Recovery75.3–111%[7]
Intra-day Precision (%CV)0.47–3.90%[8]
Inter-day Precision (%CV)0.66–3.76%[8]

Table 2: Reference Ranges for DPG in Urine

PopulationReference RangeReference
General<1802 pg/mg creatinine (B1669602)[3]

Note: DPG concentrations are typically normalized to creatinine levels to account for variations in urine dilution.[2]

Visualizations

experimental_workflow patient_prep Patient Preparation (Discontinue NSAIDs) sample_collection Urine Sample Collection (24-hour preferred) patient_prep->sample_collection sample_storage Sample Storage (Refrigerated or Frozen) sample_collection->sample_storage sample_prep_start Sample Preparation sample_storage->sample_prep_start add_is Add Internal Standard (d9-DPG) sample_prep_start->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for DPG analysis in urine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of DPG in human urine. The detailed protocol, from patient preparation to data analysis, offers a comprehensive guide for researchers, scientists, and drug development professionals. The use of an internal standard and robust sample preparation ensures high-quality data, making this method suitable for clinical research and diagnostic applications. The incorporation of technologies like Field Asymmetric Ion Mobility Spectrometry (FAIMS) can further enhance specificity by reducing matrix interferences.[10][14]

References

Application of Diphenylguanidine in Silica-Filled Rubber Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylguanidine (DPG) is a versatile secondary accelerator widely employed in the rubber industry, particularly in silica-filled rubber compounds. Its application is crucial for achieving desirable properties in a variety of rubber products, most notably in the manufacturing of tires with low rolling resistance and excellent wet grip. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with DPG in silica-filled rubber formulations.

DPG's primary role is to accelerate the sulfur vulcanization process in conjunction with primary accelerators, such as those from the sulfenamide (B3320178) class.[1][2] However, its function in silica-filled systems is multifaceted. The acidic nature of silica (B1680970) fillers can retard the vulcanization process by adsorbing basic accelerators. DPG, being a basic accelerator, neutralizes the acidic silanol (B1196071) groups on the silica surface, thereby preventing the adsorption of the primary accelerator and ensuring an efficient curing process.[3][4]

Furthermore, DPG plays a critical role as a catalyst in the silanization reaction, which involves the chemical bonding of a silane (B1218182) coupling agent to the silica surface.[3] This reaction is essential for improving the compatibility between the hydrophilic silica filler and the hydrophobic rubber matrix, leading to enhanced reinforcement and improved dynamic properties of the final rubber compound. The timing of DPG's introduction during the mixing process is a critical parameter that dictates its predominant role, either as a silanization catalyst or a vulcanization accelerator.[3]

Data Presentation: The Impact of this compound

The concentration of this compound (DPG) significantly influences the processing and performance characteristics of silica-filled rubber compounds. The following tables summarize the quantitative effects of varying DPG content on cure characteristics, Mooney viscosity, and the mechanical and dynamic properties of these compounds.

Cure Characteristics

The cure characteristics of rubber compounds are critical indicators of their processing behavior and the efficiency of the vulcanization process. These properties are typically measured using a Moving Die Rheometer (MDR).

DPG Concentration (phr)Minimum Torque (ML) (dN·m)Maximum Torque (MH) (dN·m)Scorch Time (ts2) (min)Optimum Cure Time (t90) (min)
0.51.512.53.512.0
1.01.414.03.010.5
1.51.315.52.59.0
2.01.216.02.08.0

Note: phr denotes parts per hundred of rubber. Data is illustrative and may vary based on the specific rubber formulation and processing conditions.

Mooney Viscosity and Scorch Time

Mooney viscosity is a measure of the resistance of unvulcanized rubber to shear, providing insights into its processability. Scorch time indicates the time available for processing before the onset of vulcanization.

DPG Concentration (phr)Mooney Viscosity (ML 1+4 @ 100°C)Mooney Scorch (t5) (min)
0.56510.0
1.0638.5
1.5617.0
2.0606.0
Mechanical Properties

The mechanical properties of the vulcanized rubber are crucial for its end-use performance. These are typically evaluated through tensile testing.

DPG Concentration (phr)Modulus at 300% (MPa)Tensile Strength (MPa)Elongation at Break (%)
0.510.018.0550
1.012.520.0500
1.514.021.0450
2.015.021.5420
Dynamic Properties (Payne Effect)

The Payne effect, which is the strain amplitude dependence of the storage modulus (G'), is a key indicator of the filler-filler network within the rubber matrix. A lower Payne effect generally signifies better filler dispersion.

DPG Concentration (phr)G' at 0.5% strain (MPa)G' at 100% strain (MPa)Payne Effect (ΔG') (MPa)
0.52.50.81.7
1.02.20.71.5
1.52.00.61.4
2.01.80.51.3

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and testing of silica-filled rubber compounds containing DPG.

Two-Stage Mixing Procedure

A two-stage mixing process is commonly employed for silica-filled rubber compounds to ensure proper dispersion of the silica and to facilitate the silanization reaction before the addition of vulcanizing agents.[5][6]

Equipment: Internal mixer (e.g., Banbury mixer)

Stage 1: Non-Productive Mixing (Masterbatch Preparation)

  • Initial Mixing: Add the rubber (e.g., SBR, NR) to the internal mixer and masticate for 1-2 minutes.

  • Ingredient Addition: Add the silica, silane coupling agent, and DPG (if intended for early-stage addition to promote silanization). Also, add other non-curative ingredients such as process oil, zinc oxide, and stearic acid.

  • Mixing: Mix the components at a high temperature (typically 140-155°C) for a specified duration (e.g., 5-7 minutes) to promote the silanization reaction. The high temperature is crucial for the reaction between the silane and silica.

  • Discharge: Discharge the masterbatch from the mixer and sheet it out on a two-roll mill.

  • Cooling: Allow the masterbatch to cool to room temperature for at least 4 hours, but preferably 24 hours.

Stage 2: Productive Mixing (Final Compound Preparation)

  • Masterbatch Addition: Introduce the cooled masterbatch into the internal mixer.

  • Curative Addition: Add the vulcanizing agents, including sulfur and the primary accelerator (e.g., a sulfenamide). If DPG is intended to primarily act as a vulcanization accelerator, it can be added at this stage.

  • Mixing: Mix at a lower temperature (typically below 100°C) for a shorter duration (e.g., 2-3 minutes) to ensure uniform dispersion of the curatives without initiating premature vulcanization (scorching).

  • Discharge and Sheeting: Discharge the final compound and sheet it out on a two-roll mill.

Characterization of Rubber Compounds

Equipment: Moving Die Rheometer (MDR)[1][7][8]

  • Sample Preparation: Prepare a sample of the uncured rubber compound (approximately 5-6 grams).

  • Test Conditions: Set the test temperature (e.g., 160°C), oscillation frequency (e.g., 1.67 Hz), and strain amplitude (e.g., 0.5°).

  • Measurement: Place the sample in the MDR test cavity. The instrument will measure the torque as a function of time as the rubber vulcanizes.

  • Data Analysis: From the resulting cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Equipment: Mooney Viscometer[9][10][11]

  • Sample Preparation: Prepare a disc-shaped sample of the uncured rubber compound.

  • Test Conditions: Set the test temperature (typically 100°C for viscosity and a higher temperature, e.g., 135°C, for scorch).

  • Measurement: Place the sample in the viscometer. For Mooney viscosity, the rotor rotates at a constant speed (2 rpm), and the torque is measured after a specified time (typically 4 minutes, denoted as ML 1+4). For Mooney scorch, the time taken for the viscosity to rise by a certain number of units (e.g., 5 units, t5) from the minimum viscosity is recorded.

Equipment: Universal Testing Machine (UTM)

  • Sample Preparation: Cure sheets of the rubber compound and cut dumbbell-shaped test specimens.

  • Testing: Mount the specimen in the grips of the UTM and apply a tensile force at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

  • Data Analysis: Record the stress-strain data to determine the modulus at 300% elongation, tensile strength, and elongation at break.

Equipment: Rubber Process Analyzer (RPA) or a dynamic mechanical analyzer (DMA)[12][13]

  • Sample Preparation: Use an uncured sample of the rubber compound.

  • Test Conditions: Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature (e.g., 100°C) over a range of strain amplitudes (e.g., 0.1% to 100%).

  • Measurement: Measure the storage modulus (G') at each strain amplitude.

  • Data Analysis: The Payne effect is calculated as the difference between the storage modulus at a low strain and the storage modulus at a high strain (ΔG' = G'(low strain) - G'(high strain)).

Visualizations

The following diagrams illustrate the key processes and interactions involving this compound in silica-filled rubber compounds.

experimental_workflow cluster_stage1 Stage 1: Non-Productive Mixing cluster_stage2 Stage 2: Productive Mixing cluster_characterization Characterization S1_1 Mastication of Rubber S1_2 Addition of Silica, Silane, DPG, ZnO, Stearic Acid, Oil S1_1->S1_2 S1_3 High-Temperature Mixing (140-155°C) S1_2->S1_3 S1_4 Discharge and Cooling S1_3->S1_4 S2_1 Addition of Masterbatch S1_4->S2_1 Cooled Masterbatch S2_2 Addition of Sulfur and Primary Accelerator S2_1->S2_2 S2_3 Low-Temperature Mixing (<100°C) S2_2->S2_3 S2_4 Final Compound Discharge S2_3->S2_4 C1 Cure Characteristics (ASTM D5289) S2_4->C1 C2 Mooney Viscosity (ASTM D1646) S2_4->C2 C3 Mechanical Properties (ASTM D412) S2_4->C3 C4 Payne Effect (ASTM D8059) S2_4->C4

Fig. 1: Experimental workflow for silica-filled rubber compounding.

silanization_mechanism cluster_reactants Reactants cluster_reaction Silanization Reaction cluster_product Product Silica Silica Surface (-Si-OH) Condensation Condensation with Silica Surface Silica->Condensation Silane Silane Coupling Agent (e.g., TESPT) Hydrolysis Hydrolysis of Silane Silane->Hydrolysis H2O DPG DPG (Catalyst) DPG->Hydrolysis Catalyzes Hydrolysis->Condensation Modified_Silica Hydrophobized Silica (-Si-O-Si-R-Sx) Condensation->Modified_Silica

Fig. 2: Catalytic role of DPG in the silanization reaction.

vulcanization_pathway cluster_components Vulcanization System Components cluster_process Vulcanization Process cluster_result Result Rubber Rubber Polymer Chains Crosslink_Formation Formation of Sulfidic Crosslinks Rubber->Crosslink_Formation Sulfur Sulfur (S8) Sulfur_Ring_Opening Sulfur Ring Opening Sulfur->Sulfur_Ring_Opening Primary_Accelerator Primary Accelerator (e.g., Sulfenamide) Activation Formation of Activator Complex Primary_Accelerator->Activation DPG DPG (Secondary Accelerator) DPG->Activation Synergistic Effect Activators Activators (ZnO, Stearic Acid) Activators->Activation Activation->Sulfur_Ring_Opening Accelerator_Sulfur_Complex Accelerator-Sulfur Complex Formation Activation->Accelerator_Sulfur_Complex Sulfur_Ring_Opening->Accelerator_Sulfur_Complex Accelerator_Sulfur_Complex->Crosslink_Formation Vulcanizate Crosslinked Rubber Network (Vulcanizate) Crosslink_Formation->Vulcanizate

Fig. 3: Role of DPG in the sulfur vulcanization pathway.

Conclusion

This compound is an indispensable ingredient in modern silica-filled rubber compounds, offering a synergistic effect that enhances both the processing and performance characteristics of the final product. Its dual functionality as a vulcanization accelerator and a silanization catalyst allows for the production of high-performance rubber materials with improved filler dispersion, reduced hysteresis, and optimized mechanical properties. The careful control of DPG concentration and its point of addition during the mixing process are paramount to harnessing its full potential. The experimental protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to effectively utilize DPG in their silica-filled rubber formulations.

References

Application Notes & Protocols: Synthesis and Application of Diphenylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel diphenylguanidine (DPG) derivatives and their evaluation in specific biomedical applications. This compound, a compound widely used as a vulcanization accelerator in the rubber industry, is also a versatile scaffold for developing new therapeutic agents due to the unique chemical properties of the guanidine (B92328) group.[1][2][3] The protocols herein focus on derivatives with potential as antihypoxic and enzyme-inhibiting agents.

Application Note 1: N,N'-Diphenylguanidine Derivatives as Potent Antihypoxic Agents

Recent studies have explored the synthesis of novel N,N'-diphenylguanidine derivatives with significant antihypoxic activity. Hypoxia, a condition of inadequate oxygen supply to tissues, is a common pathological process in many diseases, making the development of antihypoxic drugs a relevant therapeutic goal.[4] A series of derivatives synthesized through the reaction of this compound with cyclic anhydrides has shown promising results in preclinical models.[4][5]

Data Presentation: Antihypoxic Activity

The antihypoxic activity of synthesized this compound derivatives was evaluated in vivo using a model of acute hemic hypoxia.[4] The efficacy of the compounds was compared against the reference drug, Mexidol.

Compound IDCompound NameYield (%)Antihypoxic Activity (Mexidol Units, AAm)Reference
3a 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboxymidamide851.25[4][5]
5a 2-((N,N'-diphenylcarbamimidoyl)carbamoyl)benzoic acid760.88[4]
5b 2-((N,N'-diphenylcarbamimidoyl)carbamoyl)benzoic acid (toluene)740.92[4]
5c Ethyl 2-((N,N'-diphenylcarbamimidoyl)carbamoyl)benzoate721.05[4]
Mexidol (2-ethyl-6-methylpyridin-3-ol) succinateN/A1.00 (Reference)[4]
Experimental Workflow: From Synthesis to In Vivo Analysis

The overall process involves the chemical synthesis of the target derivatives, followed by purification, structural confirmation, and finally, biological evaluation in an animal model.

synthesis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation reagents This compound + Succinic Anhydride (B1165640) reaction Reaction in CH2Cl2, 20°C, 4h reagents->reaction filtration Filtration & Precipitate Collection reaction->filtration nmr NMR (1H, 13C) filtration->nmr ms Mass Spectrometry filtration->ms xray X-ray Analysis filtration->xray dosing Oral Administration to Mice (100 mg/kg) xray->dosing hypoxia Induction of Acute Hemic Hypoxia (NaNO2) dosing->hypoxia evaluation Activity Assessment (vs. Mexidol) hypoxia->evaluation

Caption: Workflow for synthesis and evaluation of antihypoxic DPG derivatives.

Protocol 1: Synthesis of 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboxymidamide (Compound 3a)

This protocol details the synthesis of a promising antihypoxic agent via the reaction of 1,3-diphenylguanidine with succinic anhydride.[4]

Materials:

  • 1,3-Diphenylguanidine (1.0 g, 4.73 mmol)

  • Succinic anhydride (0.5 g, 4.97 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂, 50 mL)

  • Reaction flask (100 mL) with magnetic stirrer

  • Standard filtration apparatus

Procedure:

  • Place 1.0 g (4.73 mmol) of 1,3-diphenylguanidine into a 100 mL flat-bottomed flask equipped with a magnetic stirrer.

  • Add 50 mL of dichloromethane to the flask to dissolve the this compound.

  • Add 0.5 g (4.97 mmol) of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature (approx. 20 °C) for 4 hours.

  • Upon completion of the reaction, a precipitate will have formed.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final compound.

  • Characterize the structure and purity of the obtained derivative using NMR, IR, and mass spectrometry.[4]

Protocol 2: In Vivo Evaluation of Antihypoxic Activity

This protocol describes the acute hemic hypoxia model used to screen the synthesized compounds.[4]

Materials & Subjects:

  • White outbred male mice (20 ± 2 g)

  • Synthesized test compounds (e.g., Compound 3a)

  • Reference drug: Mexidol

  • 10% Sodium Nitrite (B80452) (NaNO₂) solution

  • Water for injection (vehicle)

  • Oral gavage needles

Procedure:

  • Divide mice into groups of 10 individuals (control, reference, and test groups).

  • Prepare a suspension of the test compounds and the reference drug (Mexidol) in water for injection.

  • Administer the suspensions orally to the respective test groups at a dose of 100 mg/kg. The control group receives the vehicle only.

  • After 60 minutes, induce acute hemic hypoxia by intraperitoneally administering a 10% solution of sodium nitrite at a dose of 300 mg/kg to all mice.[4]

  • Record the lifespan of the animals in each group from the moment of NaNO₂ administration until death.

  • Calculate the antihypoxic activity (AAm) in Mexidol units by comparing the average lifespan of the test group animals to that of the reference (Mexidol) group.[4]

Application Note 2: this compound Derivatives as Potential Enzyme Inhibitors

The guanidine functional group is a key pharmacophore in many enzyme inhibitors due to its ability to form strong hydrogen bonds and salt bridges with amino acid residues in enzyme active sites.[6] this compound derivatives, therefore, represent an attractive scaffold for designing novel inhibitors against various enzyme targets, such as kinases or cholinesterases, which are relevant in drug development for oncology and neurodegenerative diseases, respectively.[6][7]

Data Presentation: Hypothetical Enzyme Inhibition Data

Screening a library of DPG derivatives against a target enzyme would yield inhibitory concentration (IC₅₀) values. This data is crucial for establishing structure-activity relationships (SAR). The table below is a template for presenting such data, modeled after similar studies on other inhibitor classes.[7][8]

Compound IDR¹-SubstitutionR²-SubstitutionTarget EnzymeIC₅₀ (µM)
DPG-001 HHKinase X45.2
DPG-002 4-ClHKinase X12.8
DPG-003 4-OCH₃HKinase X28.5
DPG-004 4-Cl4'-NO₂Kinase X5.1
Hypothetical Kinase Inhibition Pathway

Many therapeutic agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways. A DPG derivative could potentially act as an ATP-competitive inhibitor, blocking the phosphorylation of substrate proteins and halting the downstream cellular response.[6]

kinase_inhibition PK Protein Kinase P_SUB Phosphorylated Substrate PK->P_SUB phosphorylates ATP ATP ATP->PK SUB Substrate Protein SUB->PK RESPONSE Cellular Response P_SUB->RESPONSE INHIBITOR DPG Derivative Inhibitor INHIBITOR->PK blocks ATP binding site

Caption: DPG derivative acting as an ATP-competitive kinase inhibitor.

Protocol 3: General Assay for Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases and can be adapted to evaluate libraries of DPG derivatives against this enzyme class.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (DPG derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations. Include wells for a positive control (a known AChE inhibitor) and a negative control (solvent only).

  • Enzyme Addition: Add 50 µL of the AChE solution in phosphate buffer to each well and incubate for 15 minutes at 25 °C.

  • Reagent Addition: Add 125 µL of DTNB solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Application Note 3: Advanced Formulations for Improved Properties

A significant challenge in applying DPG and its derivatives can be poor water solubility and potential toxicity.[3][9] Modern formulation strategies, such as the creation of inclusion complexes with cyclodextrins, can address these limitations.

Logical Relationship: Improving DPG Properties via Inclusion Complexes

Encapsulating DPG within a host molecule like hydroxypropyl-β-cyclodextrin (HP-β-CD) can mask its hydrophobic regions, leading to enhanced water solubility, better bioavailability, and reduced toxicity.[3][9] This strategy improves its performance in applications ranging from rubber manufacturing to potential pharmaceutical formulations.

inclusion_complex DPG This compound (DPG) - Poor Water Solubility - Potential Toxicity PROCESS Ball Milling (Host-Guest Interaction) DPG->PROCESS CD Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Hydrophilic Exterior - Hydrophobic Cavity CD->PROCESS COMPLEX DPG-HP-β-CD Inclusion Complex PROCESS->COMPLEX PROPERTIES Improved Properties: + Enhanced Solubility + Reduced Toxicity + Better Dispersibility COMPLEX->PROPERTIES APP Enhanced Performance in Applications (e.g., NRLF) PROPERTIES->APP

Caption: Logic for improving DPG properties using cyclodextrin (B1172386) inclusion.

References

Application Notes and Protocols for Studying the Diphenylguanidine (DPG) Catalytic Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylguanidine (DPG) is a versatile organocatalyst widely employed in various chemical transformations, including vulcanization processes, Michael additions, and ring-opening polymerizations. Understanding the catalytic cycle of DPG is crucial for optimizing reaction conditions, enhancing efficiency, and developing novel synthetic methodologies. This document provides detailed application notes and experimental protocols for elucidating the catalytic cycle of DPG, with a focus on the ring-opening polymerization (ROP) of lactide as a model system. The methodologies described herein can be adapted to study other DPG-catalyzed reactions.

General Mechanistic Principles of DPG Catalysis

DPG can act as a Brønsted base or a nucleophilic catalyst. In many reactions, it functions as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding. The catalytic cycle generally involves the following key steps:

  • Activation: DPG activates a substrate, typically by deprotonation or hydrogen bonding.

  • Intermediate Formation: The activated substrate reacts with another reactant to form a transient intermediate, which may be covalently bonded to or associated with the catalyst.

  • Product Formation and Catalyst Regeneration: The intermediate breaks down to form the final product, regenerating the DPG catalyst to re-enter the catalytic cycle.

Experimental Setup for Studying the DPG-Catalyzed Ring-Opening Polymerization of Lactide

The ring-opening polymerization (ROP) of lactide to produce polylactide (PLA) is a prominent example of a reaction catalyzed by DPG. The following sections detail the experimental setup for investigating the kinetics and mechanism of this process.

Materials and Reagents
  • Monomer: D,L-lactide or L-lactide (recrystallized from dry toluene)

  • Catalyst: 1,3-Diphenylguanidine (DPG) (purified by recrystallization)

  • Co-initiator (optional): Benzyl (B1604629) alcohol or other suitable alcohol (dried over molecular sieves)

  • Solvent: Toluene or other anhydrous, aprotic solvent (distilled over a suitable drying agent)

  • Quenching Agent: Benzoic acid solution in toluene

  • Precipitation Solvent: Cold methanol

  • Instrumentation:

    • Schlenk line or glovebox for inert atmosphere operations

    • Magnetic stirrer with heating capabilities

    • NMR spectrometer (e.g., 400 MHz)

    • Gel Permeation Chromatography (GPC) system

    • In-situ FTIR spectrometer with a heated probe

    • High-Performance Liquid Chromatography (HPLC) system

Data Presentation: Quantitative Analysis of DPG-Catalyzed ROP of D,L-Lactide

The following table summarizes typical quantitative data obtained from studies on the ROP of D,L-lactide catalyzed by DPG and a co-initiator.

ParameterValueConditionsReference
Monomer Conversion >95%[M]:[I]:[DPG] = 100:1:1, Toluene, 110 °C, 24 h[1]
Number-Average Molecular Weight (Mn) 602 Da (SEC)[M]:[I] = 100:1, Toluene, 110 °C[1][2]
Polydispersity Index (PDI) 1.64[M]:[I] = 100:1, Toluene, 110 °C[1][2]
Apparent Rate Constant (k_app) 0.003 h⁻¹[M]:[I] = 100:1, Toluene, 110 °C[1]
Apparent Rate Constant (k_app) with Methanol 0.030 h⁻¹[M]:[I]:[MeOH] = 100:1:1, Toluene, 110 °C[1]

Experimental Protocols

Protocol for Kinetic Analysis of DPG-Catalyzed ROP of Lactide via ¹H NMR Spectroscopy

This protocol allows for the determination of the reaction rate by monitoring the disappearance of the monomer over time.

  • Preparation: In a glovebox, add D,L-lactide (e.g., 144.1 mg, 1.0 mmol) and a magnetic stir bar to a dried NMR tube.

  • Solvent and Internal Standard: Add 0.5 mL of anhydrous toluene-d8 (B116792) containing a known amount of an internal standard (e.g., mesitylene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) to determine the initial monomer concentration relative to the internal standard.

  • Initiation: Add a stock solution of DPG and benzyl alcohol in toluene-d8 to the NMR tube to achieve the desired monomer-to-catalyst-to-initiator ratio (e.g., 100:1:1).

  • Reaction Monitoring: Place the NMR tube in the preheated NMR spectrometer (e.g., 110 °C) and acquire spectra at regular intervals.[3][4][5]

  • Data Analysis: Integrate the monomer methine proton signal (around 5.0 ppm) and the internal standard signal. Calculate the monomer conversion at each time point. Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant (k_app).[1]

Protocol for In-Situ FTIR Spectroscopy Monitoring

This technique provides real-time information about the changes in functional groups during the polymerization.

  • Setup: Assemble a reaction vessel compatible with an in-situ FTIR probe. The vessel should be equipped with a stirrer, a temperature controller, and an inert gas inlet.

  • Reactant Charging: Under an inert atmosphere, charge the reactor with D,L-lactide and anhydrous toluene.

  • Background Spectrum: Heat the solution to the reaction temperature (e.g., 80-110 °C) and record a background FTIR spectrum.

  • Initiation: Inject the DPG/benzyl alcohol catalyst solution into the reactor.

  • Data Acquisition: Record FTIR spectra at regular intervals. Monitor the decrease in the intensity of the carbonyl stretching band of the cyclic lactide (e.g., around 1770 cm⁻¹) and the increase in the carbonyl stretching band of the polyester (B1180765) (e.g., around 1750 cm⁻¹).[6][7]

  • Analysis: Correlate the changes in peak intensities with monomer conversion to obtain kinetic data.

Protocol for Characterization of Polymer Product by GPC

Gel Permeation Chromatography is used to determine the molecular weight and molecular weight distribution of the resulting polymer.

  • Sample Preparation: After the reaction is complete (as determined by NMR or FTIR), quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Polymer Isolation: Filter the precipitated polymer and dry it under vacuum.

  • GPC Analysis: Dissolve a known amount of the dried polymer in a suitable solvent (e.g., THF). Analyze the solution using a GPC system calibrated with polystyrene standards.

  • Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the GPC chromatogram.

Protocol for Trapping and Identification of Catalytic Intermediates

Identifying intermediates is key to elucidating the catalytic mechanism.

  • Reaction Setup: Perform the DPG-catalyzed reaction under conditions that may favor the accumulation of an intermediate (e.g., low temperature, stoichiometric amounts of reactants and catalyst).

  • Trapping:

    • Chemical Trapping: Introduce a trapping agent that reacts specifically with the suspected intermediate to form a stable, characterizable product.[8][9]

    • Spectroscopic Trapping: Utilize techniques like rapid-injection NMR or stopped-flow spectroscopy to observe the transient intermediate directly. For some systems, cooling the reaction mixture rapidly can trap intermediates for analysis by low-temperature NMR.

  • Isolation and Characterization: Isolate the trapped species using chromatographic techniques (e.g., HPLC).[8] Characterize the isolated compound using NMR, mass spectrometry, and X-ray crystallography to confirm its structure.[10][11][12]

Protocol for Computational Modeling of the DPG Catalytic Cycle using DFT

Density Functional Theory (DFT) calculations can provide valuable insights into the structures and energetics of intermediates and transition states.

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structures of the reactants (DPG, lactide, initiator), proposed intermediates, and transition states.

  • Method Selection: Choose an appropriate level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)). Include a solvent model (e.g., PCM for toluene) to account for solvent effects.[13]

  • Geometry Optimization: Perform geometry optimizations for all species to find their lowest energy conformations.

  • Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Profile: Calculate the relative free energies of all species to construct a reaction energy profile. This will help identify the rate-determining step and the most likely reaction pathway.[13]

Visualizations

Proposed Catalytic Cycle of DPG in Ring-Opening Polymerization

DPG_Catalytic_Cycle cluster_0 DPG Catalytic Cycle for ROP DPG DPG Activated_Initiator DPG-H⁺ --- R-O⁻ DPG->Activated_Initiator + Initiator Initiator R-OH Intermediate1 [DPG-H⁺ --- R-O-Lactide⁻] Activated_Initiator->Intermediate1 + Monomer Monomer Lactide Polymer_Chain Growing Polymer Chain Intermediate1->Polymer_Chain Ring Opening Polymer_Chain->Intermediate1 + n Monomer Product Polylactide Polymer_Chain->Product Termination Product->DPG Catalyst Regeneration

Caption: Proposed catalytic cycle for the DPG-catalyzed ring-opening polymerization of lactide.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_1 Kinetic Study Workflow Prep Prepare Reactants in NMR Tube Initial_Spec Acquire Initial ¹H NMR Spectrum (t=0) Prep->Initial_Spec Initiate Add Catalyst and Start Reaction Initial_Spec->Initiate Monitor Monitor Reaction by NMR at Timed Intervals Initiate->Monitor Analyze Analyze Spectra for Monomer Conversion Monitor->Analyze Plot Plot Kinetic Data (ln([M]₀/[M]t) vs. time) Analyze->Plot Calculate Calculate Apparent Rate Constant (k_app) Plot->Calculate

Caption: Workflow for the kinetic analysis of a DPG-catalyzed reaction using NMR spectroscopy.

Conclusion

The experimental setups and protocols detailed in this document provide a comprehensive framework for investigating the catalytic cycle of Diphenylguanidine. By combining kinetic studies, spectroscopic analysis, and computational modeling, researchers can gain a deep understanding of the reaction mechanisms, identify key intermediates, and optimize reaction conditions for a wide range of DPG-catalyzed transformations. The provided example of the ring-opening polymerization of lactide serves as a practical guide that can be adapted to other systems of interest in both academic and industrial research.

References

Application Notes and Protocols: The Role of Diphenylguanidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diphenylguanidine (DPG) is an organic compound widely recognized for its role as a primary standard for acids and as a vulcanization accelerator in the rubber industry.[1][2][3] Its utility, however, extends significantly into the realm of synthetic organic chemistry. Possessing a unique structure with a highly basic guanidine (B92328) core flanked by two phenyl groups, DPG serves as a versatile organocatalyst and a key building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[4][5] These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals.[6]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, showcasing the utility of Diphenylguanidine in the synthesis of pyrimidines, 2-oxazinones, and quinazolines.

Application Note 1: Synthesis of Pyrimidine (B1678525) Derivatives

Principle

The synthesis of pyrimidines, a fundamental class of heterocycles found in nucleic acids, often involves the condensation of a C-C-C fragment with an N-C-N fragment.[7] Guanidines are excellent N-C-N synthons for this purpose. This compound can be employed in reactions with 1,3-bifunctional compounds, such as α,β-unsaturated ketones or dicarbonyls, to construct the pyrimidine ring. The reaction typically proceeds via a cyclocondensation mechanism, where the basic nature of the guanidine moiety facilitates the ring closure.

General Reaction Scheme: The reaction between a chalcone (B49325) derivative (an α,β-unsaturated ketone) and this compound to form a tetrahydropyrimidine (B8763341) derivative is a representative example. The basicity of DPG allows it to act as both the nucleophile and the base required for the cyclization.

Experimental Protocol: Synthesis of 2-(Diphenylamino)-4,6-diaryl-tetrahydropyrimidine

This protocol is a representative method adapted from the general synthesis of pyrimidines using guanidine derivatives.

Materials:

  • Substituted Chalcone (1.0 eq)

  • 1,3-Diphenylguanidine (1.1 eq)

  • Ethanol (B145695) (or a suitable high-boiling solvent like isopropanol)

  • Sodium Hydroxide (catalytic amount, if required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted chalcone (1.0 eq) and 1,3-diphenylguanidine (1.1 eq) in absolute ethanol (20 mL per 1 mmol of chalcone).

  • Reaction: Add a catalytic amount of a base such as sodium hydroxide. Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form. If so, collect the solid by vacuum filtration.

  • Isolation: If no precipitate forms, pour the mixture into crushed ice. The product should precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) to yield the pure tetrahydropyrimidine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative data for the synthesis of pyrimidine derivatives using guanidines with various chalcones. Yields are typically moderate to high, depending on the substituents on the aromatic rings.

EntryChalcone Substituent (Ar)ProductYield (%)
14-MeO-C₆H₄2-(Diphenylamino)-4,6-bis(4-methoxyphenyl)-tetrahydropyrimidine~85
24-Cl-C₆H₄2-(Diphenylamino)-4,6-bis(4-chlorophenyl)-tetrahydropyrimidine~78
34-NO₂-C₆H₄2-(Diphenylamino)-4,6-bis(4-nitrophenyl)-tetrahydropyrimidine~72

Visualization: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - this compound - C-C-C Synthon - Solvent B Heat to Reflux (e.g., 8-12 hours) A->B C Monitor by TLC B->C D Cool to RT C->D E Precipitate & Filter D->E F Recrystallize E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: General workflow for heterocyclic synthesis using DPG.

Application Note 2: Synthesis of 2-Oxazinones via Carboxylative Cyclization

Principle

This compound can function as a multifunctional catalyst for the carboxylative cyclization of homopropargyl amines with carbon dioxide (CO₂) under ambient conditions.[8] In this transformation, DPG is believed to play a dual role: it acts as a base to deprotonate the amine and as a nucleophilic catalyst that activates CO₂. This reaction provides an efficient and atom-economical route to 2-oxazinones, which are valuable heterocyclic motifs in pharmaceuticals.[8]

Experimental Protocol: Synthesis of 6-vinylidene-tetrahydro-2H-1,3-oxazin-2-one

This protocol is based on the work by Gao et al. for the DPG-mediated cyclization of homopropargyl amines.[8]

Materials:

  • Homopropargyl amine (1.0 eq, 0.2 mmol)

  • 1,3-Diphenylguanidine (DPG) (1.2 eq, 0.24 mmol)

  • Silver hexafluoroantimonate (AgSbF₆) (0.1 eq, 0.02 mmol)

  • Dichloromethane (B109758) (DCM), anhydrous (2.0 mL)

  • Carbon Dioxide (CO₂) balloon

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the homopropargyl amine (0.2 mmol), 1,3-diphenylguanidine (51 mg, 0.24 mmol), and AgSbF₆ (6.9 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe.

  • CO₂ Introduction: Evacuate the tube and backfill with CO₂ from a balloon. Place the balloon on the tube to maintain a CO₂ atmosphere (1 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired 2-oxazinone product.

Data Presentation

The following table summarizes the results for the synthesis of various 2-oxazinones.[8]

EntryHomopropargyl Amine Substituent (R)Time (h)Yield (%)
1Phenyl2492
24-Methylphenyl2495
34-Methoxyphenyl2496
4Naphthyl2489
5Cyclohexyl2475

Visualization: Proposed Catalytic Cycle

G A Homopropargyl Amine + DPG B Deprotonation [Amine Anion] A->B - DPG-H+ D Carboxylation B->D C DPG-CO2 Adduct C->D E Carbamate Intermediate D->E F Ag(I) Activation of Alkyne E->F + Ag(I) G Intramolecular Cyclization F->G H 2-Oxazinone Product G->H - Ag(I) I CO2 I->C + DPG J AgSbF6 J->F

Caption: Proposed mechanism for DPG-mediated carboxylative cyclization.

Application Note 3: Multicomponent Synthesis of Quinazolines

Principle

Quinazolines are a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities.[6][9] Transition-metal-catalyzed reactions are powerful tools for their synthesis.[10] this compound, as a readily available N-arylamidine analogue, can participate in one-pot reactions for quinazoline (B50416) synthesis. A modern approach involves a palladium-catalyzed N-arylation of an amidine, followed by condensation with an aldehyde and subsequent cyclization/oxidation to form the quinazoline core.[11] DPG can act as the amidine source in such multicomponent strategies.

Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a one-pot, three-component reaction involving an ortho-haloaniline, this compound, and an aldehyde.

Materials:

  • 2-Iodoaniline (B362364) (1.0 eq)

  • 1,3-Diphenylguanidine (1.1 eq)

  • Aromatic Aldehyde (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)

  • Toluene, anhydrous

Procedure:

  • Step 1: N-Arylation: In an oven-dried Schlenk tube, combine 2-iodoaniline (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq). Evacuate and backfill the tube with argon. Add a solution of 1,3-diphenylguanidine (1.1 eq) in anhydrous toluene.

  • Heating: Heat the mixture at 110 °C for 12-16 hours. Monitor the formation of the N-arylated intermediate by TLC or LC-MS.

  • Step 2: Cyclization: Cool the reaction mixture to room temperature. To the crude mixture, add the aromatic aldehyde (1.2 eq) and DDQ (1.5 eq).

  • Final Reaction: Stir the mixture at room temperature for an additional 6-8 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the pure quinazoline product.

Data Presentation

The table below shows expected outcomes for the synthesis of various quinazoline derivatives using this multicomponent approach.

Entry2-HaloanilineAldehyde (R-CHO)ProductYield (%)
12-IodoanilineBenzaldehyde2-Phenyl-4-(phenylamino)quinazoline~75
22-Bromoaniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-(phenylamino)quinazoline~68
32-Iodoaniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-(phenylamino)quinazoline~80
42-Iodoaniline2-Naphthaldehyde2-(Naphthalen-2-yl)-4-(phenylamino)quinazoline~71

Visualization: Logical Flow of the One-Pot Synthesis

G A Step 1: Reactants - o-Haloaniline - this compound - Pd(OAc)2/Xantphos - Cs2CO3 in Toluene B Pd-Catalyzed N-Arylation (110 °C, 12-16h) A->B C N-Aryl Guanidine Intermediate B->C E Condensation & Oxidative Cyclization (RT, 6-8h) C->E D Step 2: Additives - Aldehyde (R-CHO) - DDQ (Oxidant) D->E F Final Quinazoline Product E->F

Caption: Logical workflow for the one-pot synthesis of quinazolines.

References

Application Notes and Protocols: Diphenylguanidine (DPG) in Natural Rubber Latex Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Diphenylguanidine (DPG) as a secondary accelerator in the production of natural rubber latex foam. This document includes typical formulations, the impact of DPG on foam properties, detailed experimental protocols for foam production and characterization, and visual representations of key processes.

Introduction

Natural rubber latex foam is a widely used material valued for its elasticity, resilience, and biodegradable nature. The production of this foam involves the vulcanization of natural rubber latex, a process that creates cross-links between polymer chains, transforming the liquid latex into a solid, elastic material. Diphenylguanidine (DPG) plays a crucial role as a secondary accelerator in this process, working in synergy with primary accelerators to optimize the vulcanization reaction.[1][2][3]

The use of DPG offers several advantages, including a faster curing time, improved mechanical properties such as tensile strength and hardness, and enhanced overall quality of the final foam product.[1][2][3] These attributes make DPG a vital component in the formulation of high-quality natural rubber latex foam for various applications, including mattresses, pillows, cushions, and other comfort products.

Role of this compound in Vulcanization

DPG functions as a secondary accelerator, typically used in conjunction with primary accelerators like thiazoles or sulfenamides.[4] Its primary roles in the sulfur vulcanization of natural rubber latex foam are:

  • Activation of Primary Accelerators: DPG enhances the activity of primary accelerators, leading to a more efficient and rapid vulcanization process.[4]

  • Improved Cross-link Density: It contributes to a higher cross-link density in the rubber matrix, which directly correlates with improved mechanical properties.

  • Enhanced Foam Properties: The synergistic action of DPG results in a foam with higher tensile strength, increased hardness, and better resilience.[1][2][3]

Below is a simplified diagram illustrating the role of DPG in the vulcanization of natural rubber.

Vulcanization_Pathway cluster_reactants Reactants cluster_process Vulcanization Process cluster_product Product NR Natural Rubber (Polyisoprene Chains) Activation Accelerator Complex Formation NR->Activation S8 Sulfur (S8) S8->Activation Accelerator Primary Accelerator (e.g., Thiazole) Accelerator->Activation DPG DPG (Secondary Accelerator) DPG->Activation Crosslinking Sulfur Cross-link Formation Activation->Crosslinking Sulfurating Agent VNR Vulcanized Natural Rubber Foam Crosslinking->VNR

Simplified Vulcanization Pathway

Formulation and Data Presentation

The following table provides a typical formulation for natural rubber latex foam using the Dunlop process. The concentration of DPG can be varied to achieve desired properties.

Component Parts per Hundred Rubber (phr) Function
Natural Rubber Latex (60% DRC)100Base Polymer
Potassium Oleate1.0 - 2.0Foaming Agent/Stabilizer
Sulfur1.5 - 2.5Vulcanizing Agent
Zinc Oxide (ZnO)2.0 - 5.0Activator
Primary Accelerator (e.g., ZDEC, ZMBT)1.0 - 2.0Primary Accelerator
This compound (DPG) 0.5 - 1.5 Secondary Accelerator
Antioxidant1.0 - 2.0Anti-aging Agent
Sodium Silicofluoride (SSF)1.5 - 3.0Gelling Agent

The concentration of DPG significantly influences the mechanical properties of the resulting foam. The table below summarizes the typical effects observed with varying DPG concentrations, based on graphical data and qualitative descriptions from research articles.

DPG Concentration (phr) Apparent Density ( kg/m ³) Hardness (Indentation Load Deflection - N) Tensile Strength (MPa) Compression Set (%)
0.5~120~100~0.8~10
1.0~125~130~1.2~8
1.5~130~160~1.0~7

Note: The data presented are representative values and can vary based on the specific formulation and processing conditions.

Experimental Protocols

The following protocols describe the production of natural rubber latex foam using the Dunlop process and the subsequent testing of its physical properties according to ASTM D1055 standards.[5]

Preparation of Natural Rubber Latex Foam (Dunlop Process)

This protocol outlines the steps for producing a natural rubber latex foam sample.

Dunlop_Process_Workflow start Start compounding 1. Compounding: Mix latex with all ingredients except gelling agent. start->compounding foaming 2. Foaming: Whip the compounded latex to the desired volume. compounding->foaming gelling 3. Gelling: Add sodium silicofluoride (gelling agent) and mix briefly. foaming->gelling molding 4. Molding: Pour the foam into a mold. gelling->molding vulcanizing 5. Vulcanization: Heat the mold in an oven (e.g., 100°C for 1 hour). molding->vulcanizing demolding 6. Demolding and Washing: Remove the foam from the mold and wash to remove excess chemicals. vulcanizing->demolding drying 7. Drying: Dry the foam in an oven (e.g., 70°C for 12-24 hours). demolding->drying end End drying->end

Dunlop Process Workflow

Protocol:

  • Compounding: In a suitable mixing vessel, combine the natural rubber latex with all the formulation ingredients listed in the table above, except for the sodium silicofluoride (gelling agent). Stir the mixture at a low speed until all components are well dispersed.

  • Foaming: Increase the mixing speed to high and whip the compounded latex until the foam volume increases to the desired level (typically 3-5 times the initial volume).[6]

  • Gelling: Reduce the mixing speed and add the sodium silicofluoride dispersion to the foam. Mix for a short period (e.g., 60-90 seconds) to ensure uniform distribution.

  • Molding: Immediately pour the sensitized foam into a pre-heated mold.

  • Vulcanization: Place the mold in a steam oven or a hot air oven and cure at a specified temperature and time (e.g., 100°C for 1 hour).[6][7]

  • Demolding and Washing: After vulcanization, remove the foam from the mold and thoroughly wash it with water to remove any unreacted chemicals and soaps.

  • Drying: Dry the washed foam in a hot air oven at a moderate temperature (e.g., 70°C) until a constant weight is achieved.[6]

Physical Property Testing (ASTM D1055)

The following are standardized tests to characterize the physical properties of the produced latex foam.

4.2.1. Apparent Density

  • Apparatus: A balance capable of weighing to 1% of the mass to be weighed, and a measuring instrument capable of measuring the dimensions of the specimen to 1% of the dimensions to be measured.

  • Test Specimen: A representative specimen of the foam with a minimum volume of 1000 cm³.

  • Procedure:

    • Weigh the specimen and record the mass (W).

    • Measure the length (L), width (W), and thickness (T) of the specimen.

    • Calculate the volume (V) of the specimen (V = L x W x T).

  • Calculation: Apparent Density ( kg/m ³) = (W / V) x 10^6

4.2.2. Indentation Load Deflection (Hardness)

  • Apparatus: A compression testing machine with a flat circular indentor foot of 323 cm² area.

  • Test Specimen: A foam specimen with a minimum size of 380 mm x 380 mm x 100 mm.

  • Procedure:

    • Place the specimen on the support plate of the testing machine.

    • Bring the indentor foot into contact with the specimen and determine the thickness.

    • Indent the specimen to 25% of its original thickness and record the force in Newtons required for the indentation after 60 seconds.

  • Reporting: The result is reported as the Indentation Load Deflection (ILD) in Newtons at 25% indentation.

4.2.3. Tensile Strength and Elongation at Break

  • Apparatus: A tensile testing machine with a suitable load cell and grips.

  • Test Specimen: A dumbbell-shaped specimen cut from the foam sheet using a die.

  • Procedure:

    • Measure the thickness and width of the narrow portion of the dumbbell specimen.

    • Place the specimen in the grips of the tensile testing machine.

    • Stretch the specimen at a constant rate (e.g., 500 mm/min) until it breaks.

    • Record the maximum force (F) applied and the elongation at the point of rupture.

  • Calculation:

    • Tensile Strength (MPa) = F / (width x thickness)

    • Elongation at Break (%) = [(Final Length - Initial Length) / Initial Length] x 100

4.2.4. Compression Set

  • Apparatus: A compression device with two parallel flat plates, a means of holding the plates at a fixed distance, and an oven.

  • Test Specimen: A cylindrical or square specimen with a minimum thickness of 12.5 mm.

  • Procedure:

    • Measure the initial thickness (t₀) of the specimen.

    • Place the specimen between the plates of the compression device and compress it to 50% of its original thickness.

    • Place the compressed device in an oven at 70°C for 22 hours.

    • Remove the device from the oven, release the specimen, and allow it to recover for 30 minutes at room temperature.

    • Measure the final thickness (t₁) of the specimen.

  • Calculation: Compression Set (%) = [(t₀ - t₁) / t₀] x 100

Conclusion

This compound is a highly effective secondary accelerator for the vulcanization of natural rubber latex foam. Its inclusion in the formulation, typically in the range of 0.5 to 1.5 phr, leads to a faster and more efficient curing process, resulting in a foam with superior mechanical properties. The protocols outlined in this document provide a standardized approach for the preparation and characterization of natural rubber latex foam, enabling researchers and scientists to systematically investigate the effects of DPG and other additives on the final product. The provided data and workflows serve as a valuable resource for the development and optimization of natural rubber latex foam for a wide range of applications.

References

Troubleshooting & Optimization

Improving the water solubility of Diphenylguanidine for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the water solubility of Diphenylguanidine (DPG) for aqueous reactions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the baseline water solubility of this compound (DPG)?

A1: this compound is generally considered to have low to moderate water solubility. Reported values vary, with figures such as 1000 mg/L at 25°C and 325 mg/L at 20°C.[1][2] At a neutral pH of 7.4, the solubility has been reported to be as low as 29.5 µg/mL.[3] This low solubility in neutral aqueous media often necessitates the use of enhancement techniques for experimental work.

Q2: Why is DPG more soluble in acidic solutions?

A2: DPG is a weak base with a pKa of approximately 10.12.[1][4] In aqueous solutions with a pH below its pKa, the guanidine (B92328) group becomes protonated, forming a cationic species (a conjugate acid). This ionized form, often a hydrochloride salt when using HCl, is significantly more polar than the neutral free base, leading to a substantial increase in water solubility.[4][5] For stable aqueous solutions, a pH range of 3 to 6 is often recommended.

Q3: What are the primary methods to increase the aqueous solubility of DPG?

A3: The three main strategies to enhance the water solubility of DPG for laboratory use are:

  • pH Adjustment: Lowering the pH of the aqueous solvent with a dilute acid (e.g., hydrochloric acid) to form a soluble salt.[4]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent, such as ethanol (B145695) or Dimethyl Sulfoxide (DMSO).

  • Inclusion Complexation: Encapsulating the DPG molecule within a host molecule, like a cyclodextrin (B1172386) polymer, to increase its affinity for aqueous environments.

Q4: Can I heat the solution to improve DPG solubility?

A4: Gentle warming can be used to aid the dissolution process. However, be cautious as excessive heat may lead to the degradation of the compound. DPG decomposes at temperatures around 170°C.[4]

Data Presentation: Solubility Enhancement Overview

The following tables summarize the solubility of DPG under different conditions, providing a clear comparison for selecting the appropriate method for your experiment.

Table 1: this compound (DPG) Water Solubility at Various pH Conditions

pH of Aqueous SolutionExpected Form of DPGRelative SolubilityReported/Estimated Value
Acidic (e.g., pH 3-6) Protonated (Cationic Salt)HighSignificantly > 1 g/L
Neutral (pH ~7) Primarily Neutral (Free Base)Low~325 - 1000 mg/L
Alkaline (pH > 10.12) Neutral (Free Base)Very Low< 325 mg/L

Note: The solubility in acidic conditions is significantly higher due to salt formation. The exact value depends on the specific acid used and the final pH.

Table 2: Solubility of DPG in Common Organic Solvents

SolventSolubility
EthanolSoluble
ChloroformSoluble
Toluene (hot)Soluble
AcetoneSoluble

This data is useful when considering co-solvent systems.

Troubleshooting Guides

This section addresses common issues encountered when preparing and using aqueous solutions of DPG.

Issue 1: DPG powder does not dissolve in neutral water.

  • Potential Cause: The concentration you are trying to achieve exceeds the intrinsic solubility of DPG's free base form in neutral water.

  • Solution Workflow:

    start DPG fails to dissolve in neutral water decision Is an acidic pH compatible with your experiment? start->decision ph_adjust Use pH Adjustment Method (See Protocol 1). Add dilute HCl dropwise. decision->ph_adjust  Yes co_solvent Use Co-solvent Method. Prepare a stock in DMSO/Ethanol and dilute carefully. decision->co_solvent  No end_success DPG Dissolved ph_adjust->end_success cyclodextrin Use Cyclodextrin Method (See Protocol 2). Forms an inclusion complex. co_solvent->cyclodextrin Organic solvent interferes? co_solvent->end_success cyclodextrin->end_success

    Caption: Decision workflow for initial DPG dissolution failure.

Issue 2: A clear DPG solution becomes cloudy or forms a precipitate over time.

  • Potential Cause 1: The pH of the solution has shifted towards neutral or alkaline, causing the less soluble free base to precipitate.

  • Troubleshooting Step: Re-verify the pH of your solution. If it has increased, carefully add a few drops of dilute acid (e.g., 0.1M HCl) to lower the pH back into the acidic range (pH 3-6) until the precipitate redissolves.

  • Potential Cause 2: The solution was saturated at a higher temperature and is now precipitating as it cools to room temperature.

  • Troubleshooting Step: Try gently warming the solution while stirring. If it redissolves, consider either working at a slightly elevated temperature or preparing a more dilute solution that will remain stable at room temperature.

Issue 3: Precipitate forms immediately upon diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer.

  • Potential Cause: This is a common phenomenon known as "crashing out," where the rapid change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system.

  • Solution:

    • Improve Mixing Technique: Instead of adding the buffer to your stock, add the concentrated DMSO stock solution dropwise into the full volume of the vigorously vortexing or stirring aqueous buffer. This prevents localized high concentrations of DPG.

    • Lower Final Concentration: Your target concentration may be too high for the final percentage of organic solvent. Try reducing the final DPG concentration.

    • Check Buffer pH: Ensure your final aqueous buffer is acidic (pH 3-6) if your experiment allows. This will help solubilize the DPG as it is diluted.

    cluster_good Correct Method cluster_bad Incorrect Method a1 Vortexing Aqueous Buffer a2 Add DPG/DMSO Stock Drop-by-Drop a1->a2 a3 Clear Solution a2->a3 b1 Static Aqueous Buffer b2 Add DPG/DMSO Stock All at Once b1->b2 b3 Precipitate Forms b2->b3

    Caption: Comparison of correct vs. incorrect dilution techniques.

Experimental Protocols

Protocol 1: Solubilization of DPG by pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution of DPG by converting it to its more soluble hydrochloride salt.

  • Materials:

    • This compound (DPG), MW: 211.27 g/mol

    • 1 M Hydrochloric Acid (HCl)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

    • Volumetric flasks and magnetic stirrer

  • Procedure:

    • Weigh DPG: Weigh out 21.13 mg of DPG for a 10 mL final volume of a 10 mM solution.

    • Initial Suspension: Add the DPG powder to a flask containing approximately 8 mL of high-purity water. The powder will not dissolve and will form a suspension.

    • Acidification: While stirring the suspension, add 1 M HCl dropwise. Monitor the pH of the solution continuously.

    • Dissolution: As the pH drops, the DPG will begin to dissolve as it forms the hydrochloride salt. Continue adding acid until all the solid has dissolved and the solution is clear.

    • Final pH Adjustment: Adjust the final pH to be within the 3-6 range to ensure stability.

    • Final Volume: Transfer the clear solution to a 10 mL volumetric flask and add high-purity water to reach the final volume of 10 mL.

    • Storage: Store the solution at 2-8°C. For long-term storage, consider aliquoting and storing at -20°C. It is recommended to prepare fresh solutions for critical experiments.

Protocol 2: Solubilization of DPG using β-Cyclodextrin Polymer (β-CDP)

This protocol is based on forming a water-soluble inclusion complex with a β-cyclodextrin polymer.

  • Materials:

    • This compound (DPG)

    • β-Cyclodextrin Polymer (β-CDP)

    • High-purity water

    • Magnetic stirrer

    • Filtration apparatus (e.g., 0.45 µm syringe filter)

    • Rotary evaporator and vacuum oven

  • Procedure:

    • Dissolve Components: In a suitable flask, dissolve β-CDP (e.g., 3.5 g) and DPG (e.g., 0.75 g) in 50 mL of high-purity water.

    • Stir Mixture: Stir the mixture vigorously at room temperature (25°C) for 24 hours to facilitate the formation of the inclusion complex.

    • Filter: After stirring, filter the solution to remove any remaining insoluble DPG. A 0.45 µm filter is suitable.

    • Isolate Complex: The resulting off-white, clear solution contains the water-soluble DPG-β-CDP complex. If a solid form is required, the water can be removed using a rotary evaporator followed by drying in a vacuum oven (e.g., at 70°C for 30 hours).

    • Quantification: The concentration of DPG in the final solution should be determined analytically (e.g., via UV-Vis spectroscopy or HPLC) if the exact concentration is critical.

References

Overcoming issues with premature curing in DPG-accelerated vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DPG-Accelerated Vulcanization

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with premature curing (scorch) in Diphenylguanidine (DPG)-accelerated vulcanization processes.

Frequently Asked Questions (FAQs)

Q1: What is premature curing (scorch) and why is it a problem in DPG-accelerated systems?

A1: Premature curing, or scorch, is the onset of vulcanization before the rubber compound has been fully shaped or molded.[1][2] This results in a material that is difficult to process, leading to production waste and defective products.[3] DPG, often used as a secondary accelerator, can significantly speed up the vulcanization process.[4][5] However, this increased activity can also reduce the scorch safety, making the compound more susceptible to premature curing, especially at elevated processing temperatures.[6][7]

Q2: What are the primary factors that contribute to scorch in DPG-accelerated compounds?

A2: Several factors can lead to premature vulcanization:

  • High Processing Temperatures: Heat is a key driver of vulcanization. Excessive temperatures during mixing or extrusion can initiate curing prematurely.

  • Accelerator System: The type and concentration of the primary accelerator used with DPG play a crucial role.[8] Some combinations are inherently "scorchier" than others.[6] For instance, using DPG with fast-acting primary accelerators can reduce the scorch time.[7]

  • Compound Composition: The presence of certain ingredients, such as specific types of fillers or activators, can influence the scorch behavior.

  • Improper Mixing: Poor dispersion of the accelerator and other ingredients can create localized "hot spots" with high concentrations of curing agents, leading to premature vulcanization.[9]

Q3: How can I increase the scorch time (improve scorch safety) of my DPG-accelerated compound?

A3: To increase the scorch time, consider the following strategies:

  • Optimize the Accelerator System:

    • Primary Accelerator Choice: Sulfenamide-based primary accelerators are known for their delayed-action properties and can significantly improve scorch safety when used with DPG.[7]

    • Adjust Accelerator Ratios: Reducing the concentration of DPG or the primary accelerator can slow down the initial curing reaction.[10]

  • Incorporate a Retarder: Vulcanization retarders are chemical agents specifically designed to delay the onset of curing.[11] Acidic retarders like phthalic anhydride (B1165640) or salicylic (B10762653) acid can be effective with DPG.[12]

  • Control Processing Temperature: Maintain the lowest possible processing temperature that still allows for good flow and mixing of the rubber compound.

  • Improve Dispersion: Ensure a thorough and uniform dispersion of all compounding ingredients during the mixing stage.[9]

Q4: Are there specific retarders that are recommended for use with DPG?

A4: Yes, certain retarders are particularly effective in DPG-accelerated systems. Acidic retarders are generally a good choice.[12] These include:

  • Phthalic Anhydride (PVI): A common and effective retarder that can provide a good balance of scorch delay without significantly impacting the final cure rate.[7]

  • Benzoic Acid and Salicylic Acid: These weaker acids can also act as retarders, though their effectiveness can be temperature-dependent.[12]

It is important to note that the effectiveness of a retarder can depend on the specific formulation of the rubber compound. It is always recommended to perform experimental trials to determine the optimal retarder and dosage for your application.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with premature curing.

Problem: The rubber compound is scorching during processing (e.g., in the mixer or extruder).

Troubleshooting Workflow

G start Premature Curing (Scorch) Observed q1 Is the processing temperature too high? start->q1 a1_yes Reduce processing temperature. q1->a1_yes Yes q2 Is the accelerator system too fast? q1->q2 No a1_yes->q2 a2_yes 1. Reduce DPG concentration. 2. Switch to a delayed-action   primary accelerator (e.g., sulfenamide). 3. Add a vulcanization retarder. q2->a2_yes Yes q3 Is the dispersion of ingredients adequate? q2->q3 No a2_yes->q3 a3_yes Improve mixing procedure: - Adjust mixing time/speed. - Check for worn equipment. q3->a3_yes Yes end Issue Resolved q3->end No a3_yes->end

Caption: Troubleshooting workflow for premature curing.

Quantitative Data Summary

The following table summarizes the general effect of different accelerator classes on scorch time. Actual values will vary depending on the specific compound formulation and test conditions.

Accelerator ClassTypical Scorch BehaviorRelative Scorch Time
Guanidines (e.g., DPG) FastShort[10]
Thiazoles (e.g., MBT) Medium-FastModerate[7]
Sulfenamides (e.g., CBS, TBBS) Delayed ActionLong[7][8]
Thiurams (e.g., TMTD) Ultra-FastVery Short[7]
Dithiocarbamates (e.g., ZDMC) Ultra-FastVery Short[10]

Experimental Protocols

Measuring Scorch Time

The scorch time of a rubber compound is typically measured using a Mooney Viscometer or a Moving Die Rheometer (MDR).[13][14]

Method 1: Mooney Scorch Test (ASTM D1646)

The Mooney viscometer is a standard instrument for characterizing the viscosity and pre-vulcanization properties of rubber compounds.[3][15]

Objective: To determine the time at which vulcanization begins at a specific temperature.[2]

Apparatus: Mooney Viscometer

Procedure:

  • Sample Preparation: A sample of the uncured rubber compound is prepared according to the standard.[3]

  • Instrument Setup: The Mooney viscometer is preheated to the desired test temperature (e.g., 120°C or 135°C).[1][13]

  • Testing: The sample is placed in the die cavity, and the rotor begins to turn at a constant speed (typically 2 rpm).[16] The instrument measures the torque required to rotate the rotor.

  • Data Acquisition: The viscosity (in Mooney units) is recorded over time. As the compound begins to cure, the viscosity will start to increase.[17]

  • Determining Scorch Time: The scorch time is reported as the time it takes for the viscosity to rise by a specific number of units from the minimum viscosity. Common measurements are t5 and t35, representing a 5 and 35 unit rise, respectively.[1]

Method 2: Moving Die Rheometer (MDR) Test (ASTM D5289)

The MDR is another widely used instrument for analyzing the curing characteristics of rubber compounds.[18][19]

Objective: To obtain a complete cure curve, including scorch time, cure rate, and state of cure.[14]

Apparatus: Moving Die Rheometer

Procedure:

  • Sample Preparation: A small, disc-shaped sample of the uncured rubber is prepared.

  • Instrument Setup: The MDR's sealed die cavity is heated to the specified test temperature.

  • Testing: The sample is placed in the cavity, and the lower die oscillates at a defined frequency and amplitude.[20] This applies a shear strain to the sample.

  • Data Acquisition: The instrument measures the torque required to oscillate the die.[21] As the rubber vulcanizes, its stiffness increases, leading to a rise in torque.

  • Data Analysis: A cure curve (torque vs. time) is generated. Key parameters are extracted from this curve, including:

    • ML (Minimum Torque): Represents the viscosity of the uncured compound.[21]

    • MH (Maximum Torque): Indicates the stiffness of the fully cured compound.[21]

    • ts1 or ts2 (Scorch Time): The time it takes for the torque to rise by 1 or 2 dNm from the minimum torque, indicating the onset of vulcanization.[18]

    • tc50 and tc90 (Cure Time): The time to reach 50% and 90% of the maximum torque, respectively.[18]

References

Technical Support Center: Optimizing Diphenylguanidine (DPG) Concentration for Efficient Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing Diphenylguanidine (DPG) concentration for efficient catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for this compound (DPG) as a catalyst?

A general starting point for organocatalysts like DPG is typically in the range of 1-10 mol% relative to the limiting reactant. However, the optimal concentration is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific system.[1]

Q2: How does DPG function as a catalyst?

This compound is a strong, non-nucleophilic organic base.[2] In catalysis, it primarily functions as a Brønsted base to deprotonate a substrate, thereby increasing its nucleophilicity and initiating the desired chemical transformation. The resulting protonated guanidinium (B1211019) ion can also play a role by stabilizing anionic intermediates or activating electrophiles through hydrogen bonding.

Q3: Is DPG sensitive to air or moisture?

Yes, guanidines can be sensitive to moisture and atmospheric CO2. It is best practice to handle DPG under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to ensure catalyst activity and reproducibility.[3]

Q4: What are the common side reactions observed with DPG catalysis?

Excessive catalyst concentration can sometimes lead to side reactions. Common side reactions may include self-polymerization of the substrate, undesired condensation reactions, or degradation of starting materials or products under strongly basic conditions. Lowering the reaction temperature and catalyst loading can often mitigate these issues.

Q5: How can I remove the DPG catalyst from my reaction mixture after completion?

DPG is a basic compound. It can typically be removed by an acidic aqueous wash (e.g., dilute HCl or NH4Cl solution) during the reaction workup. The protonated DPG will become more water-soluble and partition into the aqueous phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction - Inactive Catalyst: DPG may be old, impure, or deactivated by improper storage. - Insufficient Catalyst: The catalyst concentration may be too low for the reaction to proceed at a reasonable rate. - Presence of Inhibitors: Acidic impurities in the starting materials or solvent can neutralize the basic catalyst.- Verify Catalyst Quality: Use freshly purchased or purified DPG. - Increase Catalyst Loading: Incrementally increase the DPG concentration (e.g., from 1 mol% to 5 mol%, then 10 mol%). - Purify Reagents: Ensure starting materials and solvents are pure and anhydrous.
Slow Reaction Rate - Suboptimal Catalyst Concentration: The amount of DPG may not be sufficient for efficient catalysis. - Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.- Optimize Catalyst Concentration: Perform a screening of DPG concentrations (see Protocol 1). - Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C.
Formation of Side Products - Excessive Catalyst Loading: High concentrations of DPG can promote undesired reaction pathways. - High Reaction Temperature: May lead to decomposition or side reactions.- Reduce Catalyst Concentration: Decrease the amount of DPG used. - Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
Poor Reproducibility - Inconsistent Catalyst Quality: Different batches of DPG may have varying purity. - Atmospheric Moisture/CO2: Absorption of water or carbon dioxide can affect catalyst activity.- Standardize Catalyst Source: Use DPG from a single, reliable supplier. - Maintain Inert Atmosphere: Handle DPG and set up reactions under an inert gas like nitrogen or argon.
Catalyst Deactivation - Acidic Byproducts: The reaction itself may generate acidic species that neutralize the catalyst. - Strong Adsorption: The catalyst may be strongly adsorbed onto solid supports or byproducts.- Staged Catalyst Addition: Add the DPG in portions over the course of the reaction. - Investigate Reaction Mechanism: Identify and mitigate the source of deactivating species if possible.

Data Presentation

Table 1: Effect of DPG Concentration on a Hypothetical Michael Addition Reaction

DPG (mol%)Reaction Time (h)Conversion (%)Yield of Product A (%)Yield of Byproduct B (%)
12445405
2.51875705
5 12 98 95 3
7.51299936
1010998811

Reaction Conditions: Substrate 1 (1.0 mmol), Substrate 2 (1.2 mmol), Toluene (5 mL), Room Temperature.

Table 2: Influence of Temperature and DPG Concentration on Reaction Rate

DPG (mol%)Temperature (°C)Initial Rate (mmol/L·s)
2.5250.05
5250.12
5400.25
7.5250.18
7.5400.38

Experimental Protocols

Protocol 1: Screening for Optimal DPG Concentration

Objective: To determine the most effective concentration of DPG for a given reaction, balancing reaction rate and yield while minimizing side product formation.

Materials:

  • Reactants (Substrate A, Substrate B)

  • This compound (DPG)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Reaction vials with stir bars

  • Inert gas supply (Nitrogen or Argon)

  • Analytical instrument for monitoring reaction progress (e.g., TLC, GC, LC-MS)

Procedure:

  • Preparation: Dry all glassware thoroughly. Prepare a stock solution of DPG in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vials under an inert atmosphere, add Substrate A (e.g., 0.1 mmol) and the solvent.

  • Catalyst Addition: To each vial, add a different volume of the DPG stock solution to achieve a range of concentrations (e.g., 1, 2.5, 5, 7.5, 10 mol%).

  • Initiation: Add Substrate B to each vial to start the reaction.

  • Monitoring: Stir the reactions at a constant temperature. Monitor the progress of each reaction at regular time intervals (e.g., every hour) using an appropriate analytical technique.

  • Analysis: Once the reaction with the optimal concentration appears complete, quench all reactions. Analyze the final conversion and yield of the desired product and any byproducts for each catalyst loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dry Glassware prep2 Prepare DPG Stock Solution prep1->prep2 setup1 Add Substrate A & Solvent to Vials prep2->setup1 setup2 Add Varying DPG Concentrations setup1->setup2 react1 Initiate with Substrate B setup2->react1 react2 Monitor Progress (TLC, GC, etc.) react1->react2 analysis1 Quench Reactions react2->analysis1 analysis2 Analyze Conversion & Yield analysis1->analysis2 analysis3 Identify Optimal Concentration analysis2->analysis3

Caption: Workflow for optimizing DPG catalyst concentration.

troubleshooting_low_yield start Low or No Yield check_catalyst Verify Catalyst Purity & Activity start->check_catalyst check_conditions Ensure Anhydrous Conditions check_catalyst->check_conditions Catalyst OK optimize_loading Optimize Catalyst Loading (Increase) check_conditions->optimize_loading Conditions OK adjust_temp Adjust Reaction Temperature (Increase) optimize_loading->adjust_temp No Improvement success Yield Improved optimize_loading->success Improvement screen_solvents Screen Different Solvents screen_solvents->success Improvement adjust_temp->screen_solvents No Improvement adjust_temp->success Improvement

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Managing Diphenylguanidine (DPG) and Byproduct Toxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the toxicity associated with Diphenylguanidine (DPG) and its byproducts in experimental environments. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions to common challenges encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the primary toxic byproducts of this compound (DPG) I should be aware of in my experiments?

When working with this compound (DPG), two primary categories of toxic byproducts may arise depending on the experimental conditions:

  • Thermal Decomposition Products: When heated, DPG decomposes and can form toxic fumes, including nitrogen oxides and aniline (B41778).[1] Aniline is a significant concern due to its toxicity.

  • Chlorinated Byproducts: In the presence of chlorine, as is common in water disinfection processes or certain chemical reactions, DPG can form various chlorinated byproducts.[2][3] Some of the most studied and potentially toxic chlorinated derivatives include:

    • 1,3-bis-(4-chlorophenyl)guanidine (CC04)

    • 1,3-bis(2-chlorophenyl)guanidine (CC05)

    • 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)

    • 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15)

Some of these chlorinated byproducts have been shown to be more cytotoxic and potentially genotoxic than the parent DPG compound.[2][4]

2. What are the known toxicity levels of DPG and its main byproducts?

The toxicity of DPG and its byproducts can be summarized by their lethal dose (LD50) for ingestion and half-maximal effective concentration (EC50) in cell-based assays. The following tables provide a summary of available quantitative toxicity data.

Table 1: Acute Oral Toxicity Data

CompoundTest AnimalLD50 (mg/kg)Reference
1,3-Diphenylguanidine (DPG)Rat350[5]
AnilineRat (male)442 - 930[6]
AnilineRat (female)780[6]
AnilineCat~50 - 100[6]

Table 2: In Vitro Cytotoxicity Data for DPG and Chlorinated Byproducts (A549 cell line)

CompoundEC50 (µM)Reference
1,3-Diphenylguanidine (DPG)> 400[6]
1,3-bis-(4-chlorophenyl)guanidine (CC04)~50[6]
1,3-bis(2-chlorophenyl)guanidine (CC05)~100[6]
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)< 50[6]
1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15)151.9[6]

3. How can I handle a spill of this compound in the laboratory?

Proper and prompt cleanup of a DPG spill is crucial to prevent exposure and contamination.

Experimental Protocol: this compound Spill Cleanup

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two plastic bags for waste disposal.

  • A scoop and brush (spark-proof if flammable solvents are present).

  • 5% solution of a weak acid (e.g., citric acid or acetic acid).

  • Soap and water.

  • Labeled hazardous waste container.

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before approaching the spill, put on all required PPE.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.

  • Absorb the Spill:

    • For Solid DPG: Carefully sweep the solid material into a plastic bag. Avoid creating dust.

    • For DPG Solutions: Cover the spill with an absorbent material. Allow it to fully absorb the liquid.

  • Collect the Waste: Using a scoop and brush, carefully collect the absorbed material and place it into a second plastic bag. Seal both bags.

  • Neutralize the Spill Area:

    • Prepare a 5% solution of a weak acid like citric acid or acetic acid.

    • Carefully pour the weak acid solution over the spill area.

    • Allow the acid to react for at least 10 minutes to neutralize any residual DPG.

  • Clean the Area:

    • Absorb the neutralization solution with fresh absorbent material and place it in the waste bag.

    • Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Label the sealed bag as "this compound Spill Debris" and dispose of it in a designated hazardous waste container according to your institution's guidelines.

  • Restock: Replenish any used items from your spill kit.

4. What is the correct procedure for disposing of DPG waste from my experiments?

DPG and its byproducts are considered hazardous waste and must be disposed of accordingly. Never dispose of DPG waste down the drain or in regular trash.

Experimental Protocol: this compound Waste Neutralization and Disposal

This protocol is for the neutralization of aqueous solutions containing DPG before collection by a hazardous waste contractor. Solid DPG waste should be collected directly into a labeled hazardous waste container.

Materials:

  • PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Labeled hazardous waste container for aqueous waste.

  • Weak acid (e.g., 5% citric acid or acetic acid solution).

  • pH meter or pH paper.

  • Stir plate and stir bar.

Procedure:

  • Segregate Waste: Collect all aqueous waste containing DPG in a dedicated, properly labeled container.

  • Dilute if Necessary: If the DPG concentration in the aqueous waste is high, dilute it with water to below 10 g/L in a suitable container within a fume hood.

  • Neutralization:

    • Place the container with the DPG solution on a stir plate and add a stir bar.

    • Slowly add a 5% solution of a weak acid (e.g., citric acid) to the stirring DPG solution. Avoid using strong acids, which can cause a rapid and exothermic reaction.

    • Monitor the pH of the solution continuously using a pH meter or pH paper.

    • Continue adding the weak acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Containerize and Label:

    • Once neutralized, transfer the solution to a labeled hazardous waste container.

    • The label should clearly state "Neutralized this compound Solution" and list all components.

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

5. How can I decontaminate laboratory equipment that has been in contact with DPG?

Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.

Experimental Protocol: Decontamination of DPG-Contaminated Equipment

Materials:

  • PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Detergent solution.

  • 5% solution of a weak acid (e.g., citric acid).

  • Deionized water.

  • Appropriate organic solvent (if DPG was used in a non-aqueous solution).

  • Waste container for contaminated cleaning materials.

Procedure:

  • Initial Cleaning:

    • If the equipment was used with a solid form of DPG, carefully remove any visible residue by scraping or wiping, and dispose of the residue as solid hazardous waste.

    • Wash the equipment with a laboratory detergent and warm water to remove the bulk of the contamination.

  • Neutralization:

    • Immerse or thoroughly rinse the equipment with a 5% solution of a weak acid (e.g., citric acid) for at least 15 minutes to neutralize any remaining DPG.

  • Rinsing:

    • Rinse the equipment thoroughly with deionized water.

  • Solvent Wash (if applicable):

    • If DPG was used in an organic solvent, rinse the equipment with a small amount of an appropriate clean solvent to remove any residual DPG. Collect this solvent rinse as hazardous waste.

  • Final Rinse and Drying:

    • Perform a final rinse with deionized water and allow the equipment to air dry completely or dry it in an oven at an appropriate temperature.

  • Waste Disposal: Collect all contaminated cleaning materials (wipes, gloves, etc.) and dispose of them as hazardous waste.

6. I am observing an unexpected color change in my DPG solution. What could be the cause?

An unexpected color change in a DPG solution can be an indicator of degradation or reaction.

  • Oxidation: DPG, like many organic compounds, can oxidize over time, especially when exposed to air and light. This can lead to the formation of colored impurities.

  • Reaction with Solvents: DPG is a basic compound and may react with certain solvents, particularly acidic ones or those containing impurities.

  • Contamination: The presence of contaminants in the solvent or on the glassware can lead to unexpected reactions and color changes.

  • Formation of Byproducts: If the experimental conditions involve heat or the presence of other reactive chemicals (like chlorine sources), the color change could be due to the formation of the byproducts mentioned earlier.

Troubleshooting Steps:

  • Check the Purity of DPG: If possible, verify the purity of your DPG stock.

  • Use Fresh Solvents: Always use high-purity, fresh solvents.

  • Protect from Light and Air: Store DPG solutions in amber bottles and consider purging with an inert gas like nitrogen or argon to minimize oxidation.

  • Analyze for Byproducts: If the color change is significant and could impact your experimental results, consider analyzing a sample of the solution using techniques like LC-MS/MS to identify any degradation products.

7. I suspect DPG or its byproducts are interfering with my biochemical assay. What should I do?

Guanidinium (B1211019) groups, present in DPG, are known to interfere with certain biochemical assays, particularly those involving protein quantification or enzyme activity measurements.

Troubleshooting Steps:

  • Run a Control: Perform a control experiment with DPG or its suspected byproduct in the assay buffer without your analyte of interest to see if it generates a signal or inhibits the reaction.

  • Dilution Series: If interference is observed, you may be able to mitigate it by diluting your sample, if the concentration of your analyte of interest is high enough to still be detected.

  • Alternative Assays: Consider using an alternative assay that is known to be less susceptible to interference from guanidinium compounds.

  • Purification Step: If possible, introduce a purification step (e.g., dialysis, size-exclusion chromatography) to remove DPG and its byproducts from your sample before performing the assay.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which DPG byproducts exert their toxicity is crucial for developing mitigation strategies and interpreting experimental results.

Aniline-Induced Inflammatory and Fibrogenic Response

Aniline, a thermal decomposition byproduct of DPG, is known to cause toxicity, particularly to the spleen, through the induction of oxidative stress. This leads to the activation of key signaling pathways that regulate inflammation and fibrosis.

  • Oxidative Stress: Aniline metabolism can lead to the production of reactive oxygen species (ROS), which cause cellular damage.

  • Activation of NF-κB and AP-1: ROS can activate the transcription factors NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1).[7]

  • Downstream Effects: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of various pro-inflammatory and fibrogenic genes, including cytokines like TNF-α, IL-1, and IL-6, and growth factors like TGF-β1.[7][8] This sustained inflammatory response can lead to tissue damage and fibrosis.

Aniline_Toxicity_Pathway cluster_nucleus Nucleus Aniline Aniline ROS Reactive Oxygen Species (ROS) Aniline->ROS Metabolism IKK IKK Activation ROS->IKK MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK NFkB_Inhib IκB Degradation IKK->NFkB_Inhib Phosphorylation NFkB NF-κB Activation (p65/p50) NFkB_Inhib->NFkB Release Nucleus Nucleus NFkB->Nucleus AP1 AP-1 Activation (c-Jun/c-Fos) MAPK->AP1 Phosphorylation AP1->Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Transcription->Cytokines Fibrosis Fibrosis & Tissue Damage Transcription->Fibrosis

Aniline-induced activation of NF-κB and AP-1 signaling pathways.

Toxicity of Chlorinated DPG Byproducts: DNA Damage and Mitochondrial Dysfunction

Chlorinated byproducts of DPG have been shown to be genotoxic and to impair mitochondrial function.[4]

  • DNA Damage: Certain chlorinated byproducts can cause DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway. Specifically, the canonical non-homologous end joining (c-NHEJ) pathway is activated, involving proteins such as XRCC6, PRKDC, LIG4, and XRCC4, in an attempt to repair the DNA damage.[4]

  • Mitochondrial Dysfunction: These byproducts can also disrupt cellular bioenergetics by affecting mitochondrial function. They have been observed to decrease basal respiration and ATP production and to induce mitochondrial proton leak, which is an indicator of mitochondrial damage.[4] This disruption of the mitochondrial electron transport chain can lead to a decrease in cellular energy and an increase in oxidative stress. Some guanidine (B92328) derivatives have been shown to inhibit the mitochondrial electron transport chain, particularly between ubiquinone and cytochrome c (Complex III).[4]

ChlorinatedDPG_Toxicity cluster_mito Mitochondrial Damage ChlorinatedDPG Chlorinated DPG Byproducts DNA DNA Double-Strand Breaks (DSBs) ChlorinatedDPG->DNA Mitochondria Mitochondria ChlorinatedDPG->Mitochondria DDR DNA Damage Response (DDR) Activation DNA->DDR cNHEJ c-NHEJ Pathway (XRCC6, PRKDC, LIG4, XRCC4) DDR->cNHEJ activates CellCycleArrest Cell Cycle Arrest & Apoptosis cNHEJ->CellCycleArrest leads to ETC Electron Transport Chain (e.g., Complex III Inhibition) ATP Decreased ATP Production ETC->ATP OxidativeStress Increased Oxidative Stress ETC->OxidativeStress ProtonLeak Mitochondrial Proton Leak ProtonLeak->ATP

Toxicity pathways of chlorinated this compound byproducts.

Experimental Workflow for Monitoring DPG Byproduct Formation

For researchers whose work may lead to the formation of DPG byproducts, it is crucial to have a workflow to monitor their presence. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.

Experimental Protocol: LC-MS/MS Analysis of DPG and Chlorinated Byproducts

1. Sample Preparation:

  • Collect an aliquot of your reaction mixture or experimental sample.

  • If the sample is aqueous, it can often be directly analyzed after filtration.

  • If the sample is in an organic solvent, it may need to be evaporated and reconstituted in a solvent compatible with the LC mobile phase.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

2. LC Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization.

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for DPG and its byproducts.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, as it provides high selectivity and sensitivity.

    • For each target analyte (DPG and its chlorinated byproducts), specific precursor-to-product ion transitions need to be determined by infusing a standard of each compound.

  • Data Analysis: The concentration of each byproduct is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

LCMS_Workflow Start Experimental Sample Collection SamplePrep Sample Preparation (Filtration, Dilution, SPE) Start->SamplePrep LC_Injection LC Injection SamplePrep->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis DataAnalysis Data Analysis (Quantification vs. Standards) MS_Analysis->DataAnalysis Report Report Byproduct Concentrations DataAnalysis->Report

Workflow for monitoring DPG byproducts using LC-MS/MS.

References

Technical Support Center: Mitigating the Environmental Impact of Diphenylguanidine (DPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on reducing the environmental footprint of Diphenylguanidine (DPG) in industrial applications. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered when substituting DPG with greener alternatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and why is its environmental impact a concern?

A1: this compound (DPG) is a chemical compound widely used as a secondary accelerator in the vulcanization of rubber, a process that imparts durability and elasticity to rubber products like tires.[1][2] The concern stems from several factors: DPG is toxic to aquatic life with long-lasting effects and is suspected of damaging fertility.[3] It can be released into the environment through industrial processes and tire abrasion.[4] Furthermore, during water disinfection processes, DPG can form chlorinated by-products that may be more toxic and potentially genotoxic than the parent compound.[5][6]

Q2: What are the primary industrial applications of DPG?

A2: The main application of DPG is as a secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[7] It is often used in conjunction with primary accelerators like thiazoles and sulfenamides to increase the cure rate and improve the physical properties of the vulcanized rubber, such as tensile strength and elasticity.[2][8] It is particularly common in passenger tire tread formulations.[7]

Q3: What are some greener alternatives to DPG?

A3: Several alternatives to DPG are available that are considered more environmentally friendly. These include:

  • Dithiophosphates (DTP): These have been shown to be more reactive than DPG, potentially allowing for lower usage levels and better aging properties in the final product.[6]

  • Vulcuren (1,6-bis(N,N-dibenzylthiocarbamoyldithio)-hexane): This has been identified as an effective replacement for DPG, offering comparable performance with the added benefits of better scorch delay.[9]

  • Activ8: This is a multi-functional additive that can act as an ultra-accelerator and activator, allowing for the reduction or elimination of DPG and zinc oxide in formulations.[8]

  • Naturally Occurring Amino Acids: Research has explored the use of L-cystine and its derivatives as environmentally friendly co-accelerators in silica-filled rubber formulations.

Q4: What are the best practices for the handling and disposal of DPG?

A4: Due to its hazardous nature, DPG must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, preferably in a well-ventilated area or under a fume hood. For disposal, DPG is classified as hazardous waste and should not be discarded down standard drains. The recommended method of disposal is through a certified hazardous waste contractor. For dilute aqueous solutions, in-lab neutralization with a weak acid (e.g., 5% acetic acid) to a pH of 6.0-8.0 can be performed before collection by a hazardous waste program.

Q5: How can green chemistry principles be applied to reduce the overall environmental impact of vulcanization?

A5: Green chemistry offers several avenues to make the vulcanization process more sustainable.[10] Beyond replacing hazardous accelerators like DPG, these include:

  • Use of Bio-based Materials: Incorporating renewable resources such as natural oils and resins can reduce the carbon footprint of rubber production.[10][11]

  • Alternative Cross-linking Agents: Exploring organic peroxides can create a vulcanization system with less toxic byproducts compared to traditional sulfur-based systems.[11]

  • Process Optimization: Adopting more energy-efficient vulcanization techniques, such as microwave and ultrasonic methods, can decrease the overall environmental impact.[11]

  • Reduction of Other Additives: New generations of activators can reduce the required amount of zinc oxide, another chemical of environmental concern.[5]

Troubleshooting Guide

Issue 1: Scorch time is too short after replacing DPG, leading to premature vulcanization.
  • Question: We substituted DPG with a faster-acting secondary accelerator, and now the rubber compound is scorching (curing prematurely) during mixing and processing. How can we fix this?

  • Answer:

    • Potential Cause: The new accelerator is more active at processing temperatures than DPG. Many ultra-accelerators like thiurams and dithiocarbamates have less scorch delay.[9]

    • Recommended Solutions:

      • Introduce a Retarder: Add a vulcanization retarder, such as N-Cyclohexylthiophthalimide (CTP), to the compound. Retarders delay the onset of vulcanization without significantly affecting the cure rate.

      • Adjust the Primary Accelerator: If you are using a very fast primary accelerator, consider switching to one with a longer scorch delay, such as a sulfenamide (B3320178) like N-tert-butyl-2-benzothiazyl sulfenamide (TBBS).[12]

      • Optimize Mixing Parameters: Reduce the mixing temperature and/or decrease the mixing time to lower the heat history of the compound before shaping and curing.

      • Reduce Accelerator Dosage: You may be using too high a concentration of the new, more active accelerator. Titrate the dosage downwards to find a balance between cure time and processing safety.

Issue 2: The physical properties of the vulcanized rubber, such as tensile strength or modulus, are lower after replacing DPG.
  • Question: Since we removed DPG from our formulation, the final product is weaker and does not meet our specifications for tensile strength and modulus. What can we do?

  • Answer:

    • Potential Cause: DPG contributes to the overall crosslink density and the formation of an efficient crosslink network. The chosen alternative may not be as effective in this regard at the same dosage. Studies have shown that DPG can provide lower modulus and tensile strength compared to some other accelerators like thiurams, but its interaction with the entire cure system is critical.[13][14]

    • Recommended Solutions:

      • Optimize the Accelerator System: The ratio of primary to secondary accelerator is crucial. You may need to increase the dosage of the primary accelerator or the new secondary accelerator to achieve the desired crosslink density.

      • Evaluate a Different DPG Alternative: Some alternatives are specifically designed to be "cure boosters." For example, Activ8 has been shown to enhance cure performance beyond the boosting effect of DPG.[8] Dithiophosphates (DTP) are also known for their high reactivity.[6]

      • Check Filler Dispersion: DPG can aid in the dispersion of fillers like carbon black and silica. Poor dispersion of fillers can lead to lower physical properties. Ensure your mixing procedure is adequate for the new formulation. Some modern additives can also improve filler interaction.[8]

      • Increase Cure Time/Temperature: It's possible the new system requires more time or a higher temperature to achieve the optimal state of cure. Perform a rheometer study to determine the optimal cure time (tc90).

Issue 3: The vulcanized rubber exhibits poor aging resistance after DPG substitution.
  • Question: Our product passes initial quality checks, but its properties degrade significantly after heat aging. This issue started after we replaced DPG. Why is this happening?

  • Answer:

    • Potential Cause: The vulcanization system influences the type of crosslinks formed (e.g., polysulfidic vs. monosulfidic). Polysulfidic crosslinks, which can be promoted by certain accelerator systems, are less thermally stable than monosulfidic crosslinks, leading to poorer aging resistance. DPG can contribute to a stable crosslink network. Some alternatives might lead to a network that is more susceptible to reversion (the breaking of crosslinks) at elevated temperatures.[6]

    • Recommended Solutions:

      • Adjust the Sulfur-to-Accelerator Ratio: Move towards a semi-efficient (semi-EV) or efficient vulcanization (EV) system by decreasing the sulfur level and increasing the accelerator dosage. This will promote the formation of more thermally stable monosulfidic and disulfidic crosslinks.

      • Incorporate Antioxidants/Antidegradants: Ensure your formulation contains an adequate amount of antioxidants and antiozonants to protect against degradation from heat, oxygen, and ozone.

      • Select an Alternative Known for Good Aging: When selecting a DPG replacement, look for technical data that specifically addresses aging performance. For example, dithiophosphates have been reported to offer better aging resistance.[6]

Data Presentation

Table 1: Comparison of Cure Characteristics for DPG and Potential Alternatives

Accelerator SystemScorch Time (ts2)Optimum Cure Time (tc90)Cure Rate Index (CRI)
Control (DPG) ModerateModerateModerate
Alternative A (Dithiocarbamate) Very ShortShortVery High
Alternative B (Sulfenamide + DTP) LongModerateHigh
Alternative C (Vulcuren) LongModerate-LongModerate
Alternative D (Activ8 - DPG Free) LongShortVery High

Note: This table presents generalized, comparative data. Actual values are highly dependent on the specific formulation, including the type of rubber, other additives, and testing conditions.[8][9][13][14]

Table 2: Comparison of Physical Properties for Vulcanizates with DPG and Alternatives

Accelerator SystemTensile StrengthElongation at BreakModulus at 300%Hardness
Control (DPG) GoodHighModerateGood
Alternative A (Dithiocarbamate) Very GoodModerate-HighHighVery Good
Alternative B (Sulfenamide + DTP) Very GoodHighHighVery Good
Alternative C (Vulcuren) GoodHighModerateGood
Alternative D (Activ8 - DPG Free) GoodHighModerateGood

Note: This table presents generalized, comparative data. Physical properties can be optimized by adjusting the formulation.[8][9][13][14]

Experimental Protocols

Protocol 1: Evaluation of Curing Characteristics using a Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ISO 6502 and ASTM D5289.[15]

  • Objective: To determine the scorch time, cure time, and torque values of a rubber compound.

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure:

    • Set the rheometer to the desired test temperature (e.g., 160°C). Allow the instrument to stabilize.

    • Prepare a sample of the uncured rubber compound of a specified mass (typically 4-5 grams).

    • Place the sample in the die cavity of the rheometer and close the chamber.

    • Start the test. The lower die will oscillate at a specified frequency and amplitude, and the torque required to do so is measured over time.

    • Continue the test until the torque reaches a plateau or a maximum value, and for a sufficient time to observe any reversion.

  • Data Analysis: From the resulting rheometer curve (Torque vs. Time), determine the following:

    • Minimum Torque (ML): The lowest torque value, representing the stiffness of the unvulcanized compound.[16]

    • Maximum Torque (MH): The highest torque value, representing the stiffness of the fully vulcanized compound.[16]

    • Scorch Time (ts2): The time taken for the torque to increase by 2 units above ML, indicating the onset of vulcanization.[16]

    • Optimum Cure Time (tc90): The time taken to reach 90% of the maximum state of cure, calculated as 90% of the difference between MH and ML, added to ML.[16]

Protocol 2: Evaluation of Tensile Properties

This protocol is based on the principles outlined in ASTM D412.[17][18][19]

  • Objective: To measure the tensile strength, elongation at break, and modulus of a vulcanized rubber sample.

  • Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.

  • Procedure:

    • Prepare vulcanized rubber sheets of the compound to be tested by curing them at a specified temperature and time (determined from the rheometer data).

    • Use a die to cut dumbbell-shaped test specimens from the vulcanized sheets.[19]

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the tensile tester. If using an extensometer, attach it to the specimen at the gauge marks.

    • Start the test, pulling the specimen at a constant speed (typically 500 mm/min) until it breaks.[3]

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum force recorded during the test divided by the original cross-sectional area of the specimen.[20]

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original gauge length.[20]

    • Modulus: The force required to produce a specific elongation (e.g., 100% or 300%), divided by the original cross-sectional area.[20]

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Laboratory Evaluation cluster_2 Phase 3: Analysis & Selection start Define Performance & Environmental Goals search Identify Potential DPG Alternatives (e.g., DTP, Vulcuren, Activ8) start->search lit_review Literature & Supplier Data Review search->lit_review formulate Develop Test Formulations lit_review->formulate Down-select candidates mix Mix Rubber Compounds formulate->mix rheology Rheometer Testing (ISO 6502) - Scorch Time (ts2) - Cure Time (tc90) mix->rheology cure Cure Test Sheets rheology->cure physical Physical Property Testing (ASTM D412) - Tensile Strength - Modulus - Elongation cure->physical aging Heat Aging & Re-testing physical->aging analyze Analyze Data & Compare to Control (DPG) aging->analyze select Select Best Performing Alternative analyze->select scale_up Proceed to Pilot Scale Trials select->scale_up

Caption: Workflow for selecting and validating a DPG alternative.

G cluster_scorch Troubleshooting: Low Scorch Time cluster_modulus Troubleshooting: Low Physical Properties problem Problem Encountered (e.g., Low Scorch Time, Low Modulus) scorch_q Is Scorch Time Too Short? problem->scorch_q modulus_q Are Physical Properties Too Low? problem->modulus_q add_retarder Add Retarder (e.g., CTP) scorch_q->add_retarder Yes adjust_primary Use Slower Primary Accelerator (e.g., TBBS) scorch_q->adjust_primary Yes reduce_temp Reduce Mixing Temperature/Time scorch_q->reduce_temp Yes optimize_ratio Optimize Accelerator Ratio modulus_q->optimize_ratio Yes change_alt Evaluate a More Active Alternative modulus_q->change_alt Yes check_dispersion Improve Filler Dispersion modulus_q->check_dispersion Yes

Caption: Decision tree for troubleshooting common vulcanization issues.

G cluster_components Key Components center Vulcanization System polymer Elastomer (e.g., Natural Rubber, SBR) center->polymer crosslinker Crosslinking Agent (e.g., Sulfur) center->crosslinker activator Activator (e.g., Zinc Oxide, Stearic Acid) center->activator accelerator Accelerator System (Primary + Secondary) center->accelerator other Other Additives (Fillers, Oils, Antioxidants) center->other

Caption: Core components of a typical rubber vulcanization system.

References

Technical Support Center: Diphenylguanidine (DPG) in Silica-Reinforced Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the multifaceted and often conflicting roles of 1,3-Diphenylguanidine (DPG) in silica-reinforced rubber compounds. This resource is intended for researchers and compounders working to optimize the performance of these complex materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of DPG in a silica-reinforced compound?

A1: DPG serves three main functions in silica-reinforced rubber compounds:

  • Secondary Accelerator: It boosts the vulcanization process, working in conjunction with primary accelerators (like sulfenamides) to increase the cure rate and crosslink density.[1][2]

  • Silica (B1680970) Surface Modifier/Activator: DPG, being a basic molecule, adsorbs onto the acidic silanol (B1196071) groups (Si-OH) on the silica surface.[1][3][4] This shields the polarity of the silica, which helps to:

    • Reduce filler-filler interactions (Payne Effect).[5]

    • Improve the dispersion of silica within the non-polar rubber matrix.

    • Prevent the adsorption of cure accelerators onto the silica surface, making them more available for the vulcanization reaction.[6]

  • Silanization Reaction Catalyst: DPG can accelerate the reaction between the silica surface and silane (B1218182) coupling agents (e.g., TESPT).[1][6][7] This enhances the covalent bonding between the silica filler and the polymer matrix, leading to improved reinforcement.

Q2: What is the "conflicting" nature of DPG's roles?

A2: The conflict arises from DPG's interaction with the silica surface.[3] For DPG to act as a silica surface modifier, it physically adsorbs onto the silanol groups. However, these are the same sites where the silane coupling agent needs to react to chemically bond the silica to the rubber.[3] Therefore, the adsorption of DPG can physically block the silane from reaching the silica surface, potentially hindering the silanization reaction it is also supposed to catalyze.[3][6]

Q3: How does the timing of DPG addition during mixing affect its function?

A3: The stage at which DPG is introduced during the mixing cycle is a critical parameter that can be manipulated to balance its conflicting roles.[6]

  • Early Addition (Masterbatch Stage): Adding DPG along with silica and silane at a high temperature can promote the silanization reaction, leading to increased bound rubber content and improved dynamic properties.[1][2][6] However, this can also lead to the adsorption of DPG onto the silica surface, which may reduce its availability as a cure accelerator in the final mixing stage, potentially decreasing the cure rate and increasing scorch time.[1][2]

  • Late Addition (Final Mix Stage): Adding DPG with the curatives at a lower temperature primarily utilizes its function as a secondary accelerator.[1][2] This can result in a faster cure rate but may not provide the full benefit of DPG as a silanization catalyst and silica dispersant.

  • Split Addition: A portion of the DPG can be added in the masterbatch stage and the remainder in the final mix.[1][2] This approach aims to balance the benefits of enhanced silanization and efficient vulcanization.

Q4: Is there evidence of a direct reaction between DPG and the silane coupling agent?

A4: Yes, some studies suggest that DPG can react directly with tetrasulfide-containing silanes like TESPT.[3] This reaction can release sulfur from the silane during the mixing process. While this may enhance filler-polymer coupling, it can also consume DPG and reduce the subsequent cure rate and final crosslink density.[3]

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Action(s)
High Mooney Viscosity / Poor Processing Inadequate silica dispersion due to strong filler-filler interactions. Insufficient shielding of silica's polar surface.* Consider adding a portion or all of the DPG during the initial high-temperature mixing stage with the silica. * Ensure sufficient mixing time and temperature to promote the silanization reaction. * Verify the correct dosage of both DPG and the silane coupling agent.
Slow Cure Rate (Increased t90) DPG adsorbed onto the silica surface, reducing its availability as an accelerator.[1] Potential consumption of DPG through reaction with the silane coupling agent.[3][4]* Try a split addition of DPG, adding a portion in the masterbatch and the rest in the final, cooler mixing stage. * If all DPG is added early, consider a slight increase in the primary accelerator level. * Evaluate the mixing temperature and time of the silanization stage; excessive heat or time could promote the DPG-silane reaction.
Increased Scorch Time (Longer ts2) DPG is being adsorbed onto the silica surface and is less available to act as a secondary accelerator.[1][2]* This is often a direct consequence of adding DPG in the first mixing step. If scorch safety is a primary concern, shift a larger portion of the DPG to the final mixing stage.
High Payne Effect (Large ΔG') Poor silica dispersion and strong filler-filler network. Incomplete silanization reaction.* Optimize the timing of DPG addition; an earlier addition often leads to a lower Payne effect.[5] * Increase the silanization reaction time or temperature within the recommended window (typically 135-150°C for NR).[7] * Verify the activity and dosage of the silane coupling agent.
Low Modulus and/or Tensile Strength Poor filler-polymer interaction. Low crosslink density.* Ensure optimal silanization by adjusting the DPG addition point and mixing parameters to enhance bound rubber content. * If the cure rate is slow, adjust the cure system (e.g., primary accelerator level) to achieve a higher state of cure.
Marching Modulus during Cure Often observed in silica-reinforced S-SBR/BR compounds.[8] Can be related to ongoing silanization or changes in the crosslink network during vulcanization.* Optimize the silanization temperature and time during mixing to ensure the reaction is as complete as possible before vulcanization.[8]

Data Presentation

Table 1: Effect of DPG Addition Stage on Compound Properties (Illustrative Data)

PropertyDPG in 1st Stage (High Temp)DPG Split (1st/2nd Stage)DPG in 2nd Stage (Low Temp)
Cure Characteristics (MDR)
Scorch Time (ts2, min)Increased[1][2]ModerateBaseline
Cure Rate Index (CRI)Decreased[1]ModerateHighest
Maximum Torque (MH, dNm)VariableVariableVariable
Physical Properties
Bound Rubber Content (%)Increased[1][2]ModerateLower
Modulus at 300% (MPa)No significant difference reported[1][2]No significant difference reported[1][2]No significant difference reported[1][2]
Dynamic Properties (RPA)
Payne Effect (ΔG')DecreasedModerateHigher
tan δ at 60°CImproved (Lower)[1]ModerateBaseline

Note: This table is a qualitative summary based on trends reported in the literature. Actual quantitative results will vary based on the specific formulation, mixing conditions, and base polymer.

Experimental Protocols

1. Protocol: Evaluation of Payne Effect

  • Objective: To quantify the filler-filler interaction in the uncured rubber compound. A lower Payne effect generally indicates better silica dispersion and/or hydrophobation.

  • Apparatus: Rubber Process Analyzer (RPA).

  • Procedure:

    • Prepare uncured compound samples as per the formulation.

    • Place a sample of appropriate weight in the RPA die cavity.

    • Close the cavity and allow the sample to thermally equilibrate at a specified temperature (e.g., 100°C).

    • Perform a strain sweep from a low strain amplitude (e.g., 0.56%) to a high strain amplitude (e.g., 100%) at a constant frequency (e.g., 1 Hz).[9]

    • Record the storage modulus (G') as a function of strain amplitude.

    • Calculate the Payne effect (ΔG') as the difference between the G' at minimum strain and the G' at maximum strain (ΔG' = G'(0.56%) - G'(100%)).[9]

2. Protocol: Bound Rubber Measurement

  • Objective: To determine the amount of rubber that is physically or chemically bound to the filler surface, indicating the degree of filler-polymer interaction.

  • Procedure:

    • Weigh approximately 0.2 g of the uncured compound (Winitial) and place it in a wire mesh cage.

    • Immerse the cage in a good solvent for the polymer (e.g., toluene) for 72 hours at room temperature, changing the solvent daily to remove soluble rubber.

    • After immersion, carefully remove the cage and dry the sample in a vacuum oven at 60°C until a constant weight is achieved (Wfinal).

    • The bound rubber content is calculated as a percentage of the polymer in the original sample.

      • First, determine the weight of the filler and other non-soluble ingredients in the initial sample based on the formulation (Wfiller).

      • The weight of the polymer in the initial sample is Wpolymer = Winitial - Wfiller.

      • The weight of the bound rubber is Wbound = Wfinal - Wfiller.

      • Bound Rubber (%) = (Wbound / Wpolymer) * 100.

Visualizations

DPG_Conflicting_Roles cluster_roles DPG Roles cluster_process Compounding Process DPG DPG Accelerator Secondary Accelerator DPG->Accelerator Boosts Activator Silica Activator DPG->Activator Adsorbs on Catalyst Silanization Catalyst DPG->Catalyst Enhances Cure Vulcanization Accelerator->Cure Silica Silica Surface (Si-OH) Activator->Silica Shields Polarity Silane Silane Coupling Agent (TESPT) Activator->Silane Blocks Access Catalyst->Silane Silane->Silica Reacts with

Caption: Conflicting roles of DPG as an accelerator, silica activator, and silanization catalyst.

DPG_Workflow cluster_input Problem Identification cluster_analysis Analysis & Action cluster_output Solution Path High_Viscosity High Viscosity Check_DPG_Timing Review DPG Addition Stage High_Viscosity->Check_DPG_Timing Slow_Cure Slow Cure Slow_Cure->Check_DPG_Timing Check_Formulation Check Component Dosages Slow_Cure->Check_Formulation High_Payne_Effect High Payne Effect High_Payne_Effect->Check_DPG_Timing Check_Mixing_Params Verify Mixing Temp/Time High_Payne_Effect->Check_Mixing_Params Early_DPG Shift DPG to Earlier Stage Check_DPG_Timing->Early_DPG Dispersion Issue Split_DPG Implement Split DPG Addition Check_DPG_Timing->Split_DPG Balanced Properties Needed Late_DPG Shift DPG to Later Stage Check_DPG_Timing->Late_DPG Cure Issue Adjust_Cure_System Adjust Cure System Check_Formulation->Adjust_Cure_System

Caption: Troubleshooting workflow for DPG-related issues in silica compounds.

DPG_Silica_Interaction cluster_path1 Path 1: DPG Adsorption (Activation) cluster_path2 Path 2: Silanization Silica Silica Surface Si-OH Si-OH Si-OH DPG_Adsorbed DPG Adsorbed Silica:f1->DPG_Adsorbed DPG Shields Silanol Group Silica_Silane_Bond Silica-O-Si-Polymer Silica:f2->Silica_Silane_Bond Forms Covalent Bond Silane Silane (TESPT) DPG_Adsorbed->Silane Hinders Reaction at this site Silane->Silica:f2 DPG Catalyzes this reaction

Caption: DPG's dual interaction pathways at the silica surface, highlighting the steric hindrance conflict.

References

Technical Support Center: Enhancing Diphenylguanidine (DPG) Efficiency in Silanization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing silanization reactions using Diphenylguanidine (DPG). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and enhance your reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during DPG-catalyzed silanization reactions.

Question: Why am I observing low silanization efficiency or incomplete surface modification?

Answer:

Low efficiency in DPG-catalyzed silanization can stem from several factors, ranging from substrate preparation to reaction conditions. Below are the primary causes and their solutions.

  • Possible Cause 1: Inactive Substrate Surface. The density of surface silanol (B1196071) (M-OH) groups is critical for the reaction. Improperly cleaned or activated surfaces will have fewer sites for the silane (B1218182) to bind.

    • Solution: Implement a rigorous substrate cleaning and activation protocol. For glass or silica (B1680970) surfaces, a common and effective method involves:

      • Sonication in a solvent like acetone (B3395972) or ethanol (B145695) to remove organic residues.

      • Treatment with an oxidizing agent such as piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - use with extreme caution in a fume hood and with appropriate personal protective equipment ) or an oxygen plasma cleaner to remove stubborn organic contaminants and generate hydroxyl groups.

      • Thorough rinsing with deionized water followed by drying at an elevated temperature (e.g., 110-120°C) to remove physisorbed water while retaining reactive silanol groups.

  • Possible Cause 2: DPG Adsorption Hindering Silane Access. this compound can be adsorbed onto the silica surface, which can physically block the silane coupling agent from accessing the reactive silanol sites.[1][2]

    • Solution: Optimize the timing of DPG addition. In multi-step mixing processes, such as those in rubber compounding, adding DPG in the initial high-temperature mixing step with silica and the silane can enhance the silanization reaction.[3] For solution-based reactions, consider a sequential addition where the silane is introduced just before DPG, or experiment with adjusting the DPG concentration.

  • Possible Cause 3: Suboptimal Reaction Conditions. The temperature and duration of the silanization reaction are critical parameters that significantly influence the reaction kinetics and overall yield.

    • Solution: The optimal temperature for DPG-catalyzed silanization, particularly with silanes like bis(3-triethoxysilylpropyl)-tetrasulfide (TESPT), is typically in the range of 135-150°C.[4] Reaction times should be optimized empirically; monitor the reaction progress at different time points to determine the point of maximum efficiency without causing degradation.

  • Possible Cause 4: Presence of Excess Water. While a small amount of water is necessary for the hydrolysis of alkoxysilanes to reactive silanols, an excess can lead to self-condensation of the silane in solution, forming polysiloxane networks that do not bind to the surface.

    • Solution: Ensure that the reaction solvent is anhydrous and that the substrate is appropriately dried before the reaction. If using an alkoxysilane, the reaction should be conducted in a controlled-humidity environment or under an inert atmosphere (e.g., nitrogen or argon).

Question: My results are not reproducible. What could be the cause?

Answer:

Lack of reproducibility is a common issue in surface chemistry and is often related to subtle variations in procedure and reagents.

  • Possible Cause 1: Inconsistent Substrate Pre-treatment. As mentioned above, the state of the substrate surface is paramount. Any variation in the cleaning and activation process will lead to different surface energies and numbers of reactive sites.

    • Solution: Standardize your substrate pre-treatment protocol. Document every step, including the age of chemical solutions (e.g., piranha solution should be freshly prepared), duration of treatments, and drying conditions.

  • Possible Cause 2: Variable Reagent Quality. The purity of the silane coupling agent, DPG, and the solvent can affect the reaction. Old silane may have already hydrolyzed due to atmospheric moisture.

    • Solution: Use high-purity reagents. Store silanes under an inert atmosphere and at the recommended temperature. Use freshly opened or properly stored anhydrous solvents.

  • Possible Cause 3: Fluctuations in Environmental Conditions. Atmospheric moisture can significantly impact the hydrolysis of alkoxysilanes.

    • Solution: Perform the silanization reaction in a controlled environment. A glove box or a reaction setup under a positive pressure of an inert gas is ideal.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DPG) in silanization?

A1: DPG serves as a basic catalyst that accelerates the condensation reaction between the silanol groups on a substrate surface and the hydrolyzed silane coupling agent.[5] It can also act as a secondary accelerator in rubber vulcanization.[2][3] The amine functionality of DPG is believed to facilitate the reaction.[4]

Q2: Can DPG have a negative impact on the reaction?

A2: Yes, under certain conditions. DPG can be adsorbed onto the silica surface, which may physically block silane molecules from reaching the active silanol sites.[1][2] This makes optimizing the concentration and addition timing of DPG crucial.

Q3: What concentration of DPG should I use?

A3: The optimal concentration of DPG depends on the specific reaction, including the substrate, silane, and solvent. It is best determined empirically. Start with a catalytic amount (e.g., 0.1-1 mol% relative to the silane) and perform a concentration-response study to find the optimal loading.

Q4: What are the recommended reaction temperatures?

A4: For reactions involving silica and TESPT, a temperature range of 135-150°C is often recommended to ensure an efficient silanization reaction.[4] However, the optimal temperature can vary based on the specific silane and substrate, so it's advisable to consult the literature for your specific system or conduct a temperature optimization study.

Q5: How can I confirm that my surface has been successfully silanized?

A5: Several surface analysis techniques can be used:

  • Contact Angle Measurement: A successful silanization with a hydrophobic silane will result in a significant increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon and other elements from the silane on the substrate surface and provide information about the chemical bonding.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can detect the characteristic vibrational bands of the grafted silane.

  • Thermogravimetric Analysis (TGA): For particulate substrates like silica nanoparticles, TGA can be used to quantify the amount of grafted silane.

Quantitative Data on DPG Efficiency

The catalytic effect of DPG and other amines can be quantified by measuring the reaction rate constants. The following table summarizes data from a model study on the silanization of silica with TESPT.

CatalystPrimary Silanization Rate Constant (k, min⁻¹)Fold Increase vs. No Catalyst
None0.0391.0
This compound (DPG)0.1393.6
Hexylamine (HEX)0.1433.7
Cyclohexylamine (CYC)0.0701.8

Data sourced from a study on amine-catalyzed silanization reactions.[4] The reactions were conducted in a model system with silica, TESPT, and the respective amine catalyst.

Experimental Protocols

Protocol 1: DPG-Catalyzed Silanization of Silica Nanoparticles in Solution

This protocol describes a general method for modifying the surface of silica nanoparticles with a silane coupling agent using DPG as a catalyst.

Materials:

  • Silica nanoparticles (e.g., 100 nm diameter)

  • Silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane, APTES)

  • This compound (DPG)

  • Anhydrous Toluene (B28343)

  • Ethanol

  • Deionized water

Procedure:

  • Silica Nanoparticle Activation: a. Disperse 1 g of silica nanoparticles in 50 mL of deionized water. b. Add 10 mL of 30% hydrogen peroxide and 10 mL of concentrated ammonium (B1175870) hydroxide. (Caution: Handle in a fume hood with appropriate PPE). c. Stir the suspension at 60°C for 1 hour. d. Centrifuge the nanoparticles and wash with deionized water until the pH is neutral. e. Dry the activated silica nanoparticles in a vacuum oven at 120°C overnight.

  • Silanization Reaction: a. In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, disperse 500 mg of the dried, activated silica nanoparticles in 50 mL of anhydrous toluene. b. Sonicate the suspension for 15 minutes to ensure a fine dispersion. c. Add the silane coupling agent (e.g., 1 mmol of APTES) to the suspension and stir for 30 minutes. d. Add DPG (e.g., 0.1 mmol) to the reaction mixture. e. Heat the reaction to reflux (approx. 110°C) and maintain for 4-6 hours under a nitrogen atmosphere.

  • Washing and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Centrifuge the suspension to collect the silanized nanoparticles. c. Wash the nanoparticles sequentially with toluene (3 times) and ethanol (3 times) to remove unreacted reagents and DPG. d. Dry the final product in a vacuum oven at 80°C overnight.

  • Characterization: a. Confirm successful silanization using FTIR, TGA, and contact angle measurements (on a pressed pellet of the nanoparticles).

Protocol 2: DPG-Catalyzed Silanization of Glass Slides

This protocol outlines the surface modification of glass microscope slides.

Materials:

  • Glass microscope slides

  • Silane coupling agent (e.g., (3-Mercaptopropyl)trimethoxysilane)

  • This compound (DPG)

  • Anhydrous Toluene

  • Acetone

  • Ethanol

Procedure:

  • Glass Slide Cleaning and Activation: a. Sonicate the glass slides in acetone for 15 minutes. b. Sonicate in ethanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Immerse the slides in freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Extreme Caution Required) . e. Rinse extensively with deionized water. f. Dry the slides in an oven at 120°C for at least 1 hour.

  • Silanization Reaction: a. Prepare a 1% (v/v) solution of the silane coupling agent in anhydrous toluene in a sealed container. b. Add DPG to the solution to achieve a concentration of 0.1% (w/v). c. Immerse the dried and cooled glass slides in the silanization solution for 2-4 hours at room temperature or 60°C for accelerated reaction, ensuring the container is sealed to prevent moisture ingress.

  • Washing and Curing: a. Remove the slides from the silanization solution. b. Rinse with copious amounts of fresh toluene to remove any unbound silane. c. Rinse with ethanol. d. Dry the slides under a stream of nitrogen. e. Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation.

  • Characterization: a. Assess the surface modification by measuring the water contact angle. b. Use XPS or ATR-FTIR for a more detailed surface analysis.

Visual Guides and Workflows

Troubleshooting Logic for Low Silanization Yield

Troubleshooting_Low_Yield start Start: Low Silanization Yield check_substrate Check Substrate Pre-treatment start->check_substrate check_reagents Verify Reagent Quality & Dryness check_substrate->check_reagents Proper solution_substrate Action: Implement rigorous cleaning/activation protocol. check_substrate->solution_substrate Improper? check_conditions Review Reaction Conditions (T, t) check_reagents->check_conditions OK solution_reagents Action: Use fresh anhydrous solvents & high-purity reagents. check_reagents->solution_reagents Compromised? check_dpg Optimize DPG Concentration/Addition check_conditions->check_dpg Optimal solution_conditions Action: Adjust temperature to 135-150°C and optimize reaction time. check_conditions->solution_conditions Suboptimal? solution_dpg Action: Perform concentration study or alter addition timing. check_dpg->solution_dpg Not Optimized? end_ok Problem Resolved check_dpg->end_ok Optimized solution_substrate->end_ok solution_reagents->end_ok solution_conditions->end_ok solution_dpg->end_ok

Caption: Troubleshooting workflow for addressing low silanization yield.

Experimental Workflow for Silanization of Silica Nanoparticles

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis activation Silica Nanoparticle Activation (Wet Chemistry) drying1 Drying in Vacuum Oven activation->drying1 dispersion Disperse in Anhydrous Solvent drying1->dispersion add_silane Add Silane Coupling Agent dispersion->add_silane add_dpg Add DPG Catalyst add_silane->add_dpg reflux Heat to Reflux under N2 add_dpg->reflux washing Centrifuge and Wash (Toluene & Ethanol) reflux->washing drying2 Final Drying in Vacuum Oven washing->drying2 characterization Characterize Product (FTIR, TGA, etc.) drying2->characterization

Caption: Step-by-step experimental workflow for nanoparticle silanization.

Proposed Catalytic Mechanism of DPG in Silanization

Catalytic_Mechanism cluster_step1 Step 1: Hydrolysis & Activation cluster_step2 Step 2: Condensation Silane Alkoxysilane R-Si(OR')3 Hydrolyzed_Silane Hydrolyzed Silane R-Si(OH)(OR')2 Silane->Hydrolyzed_Silane Hydrolysis DPG DPG Catalyst (Base) Activated_Silanol Activated Surface -Si-O⁻ DPG->Activated_Silanol H2O Water (Trace) H2O->Hydrolyzed_Silane Silanol_Surface Substrate Surface -Si-OH Silanol_Surface->Activated_Silanol Deprotonation DPG_H Protonated DPG (DPG-H⁺) Silanol_Surface->DPG_H Intermediate Reaction Intermediate Hydrolyzed_Silane->Intermediate Activated_Silanol->Intermediate DPG_H->DPG Intermediate->DPG Catalyst Regeneration Grafted_Surface Grafted Surface -Si-O-Si(R)(OR')2 Intermediate->Grafted_Surface Condensation Byproduct Alcohol R'OH Intermediate->Byproduct

Caption: Proposed mechanism of DPG catalysis in silanization reactions.

References

Technical Support Center: Minimizing Diphenylguanidine (DPG) Decomposition During High-Temperature Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the thermal decomposition of Diphenylguanidine (DPG) during high-temperature processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DPG at elevated temperatures.

Issue: Reduced Accelerator Efficiency and Inconsistent Curing Times at Processing Temperatures Above 160°C

Symptoms:

  • Longer than expected vulcanization or curing times.

  • Variable cure rates from batch to batch.

  • Final product does not meet hardness or modulus specifications.

Possible Cause: this compound (DPG) begins to thermally decompose at temperatures above 160°C, with significant decomposition occurring at higher temperatures. This decomposition reduces the concentration of the active accelerator, leading to a decrease in its efficiency and inconsistent curing performance.

Diagnostic Approach:

  • Temperature Monitoring: Precisely measure the temperature profile of your process. Hot spots within the processing equipment can lead to localized DPG decomposition.

  • Thermal Analysis (TGA): Perform thermogravimetric analysis on your DPG raw material to confirm its decomposition onset temperature. Compare this with the processing temperature.

  • Cure Curve Analysis: Use a rheometer to analyze the cure characteristics of your compound. A delayed onset of cure or a lower cure rate can indicate a loss of accelerator activity.

Resolution Strategies:

  • Optimize Processing Temperature: If possible, lower the processing temperature to below the decomposition threshold of DPG.

  • Use a Synergistic Accelerator System: Combine DPG with a more thermally stable primary accelerator, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS). This can allow for a reduction in the DPG concentration while maintaining cure efficiency.

  • Consider DPG Alternatives: For processes requiring temperatures above 180°C, consider replacing DPG with a more thermally stable accelerator. Refer to the "Alternatives to DPG" section for suitable options.

Problem: Detection of Aniline (B41778) and Other Unwanted Byproducts in the Final Product

Symptoms:

  • Analytical testing (e.g., GC-MS, HPLC) of the final product or process off-gassing reveals the presence of aniline.

  • Discoloration or undesirable odor in the final product.

Possible Cause: Aniline is a primary and major decomposition product of DPG when heated.[1] The guanidine (B92328) group in DPG is susceptible to thermal cleavage, leading to the formation of aniline and other nitrogen-containing compounds.

Diagnostic Workflow:

cluster_0 Diagnosis cluster_1 Root Cause Analysis cluster_2 Resolution Problem Unwanted Byproducts Detected Analysis Analytical Testing (GC-MS, HPLC) Problem->Analysis Confirmation Aniline Confirmed as a Byproduct Analysis->Confirmation Cause DPG Thermal Decomposition Confirmation->Cause Action1 Lower Processing Temperature Cause->Action1 Action2 Introduce Scavengers/Stabilizers Cause->Action2 Action3 Replace DPG with a High-Stability Alternative Cause->Action3

Caption: Troubleshooting workflow for byproduct detection.

Resolution Strategies:

  • Process Temperature Reduction: The most direct way to minimize aniline formation is to reduce the processing temperature to below the decomposition point of DPG.

  • Atmosphere Control: Processing in an inert atmosphere (e.g., nitrogen) can sometimes alter decomposition pathways, although it will not prevent thermal breakdown entirely.

  • Alternative Accelerators: Utilize accelerators that do not generate aniline upon decomposition. See the "Alternatives to DPG" section for more information.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (DPG) start to decompose?

A1: The thermal decomposition of DPG is reported to begin at temperatures above 160°C.[1] Significant decomposition occurs in two main stages. Thermogravimetric analysis (TGA) shows a 5% weight loss (T5%) at approximately 198°C.[1]

Q2: What are the main decomposition products of DPG?

A2: The primary and major thermal decomposition product of DPG is aniline .[1] The decomposition process is complex and involves multiple steps, including isomerization.[1] At higher temperatures, especially during combustion, other toxic fumes can be emitted, including nitrogen oxides, carbon monoxide, and carbon dioxide .[2] One study has also suggested the formation of two major intermediate products, with the primary one having a molecular formula of C21H17N3.[1]

Q3: How can I minimize DPG decomposition during my high-temperature process?

A3: Minimizing DPG decomposition primarily involves controlling the processing temperature. If high temperatures are unavoidable, consider the following:

  • Use of Stabilizers: While specific stabilizers for DPG are not extensively documented in publicly available literature, the use of antioxidants or heat stabilizers common in polymer processing may offer some protection. Experimentation with hindered phenolic antioxidants or phosphite-based stabilizers could be a starting point.

  • Synergistic Systems: Employing DPG in combination with more thermally stable accelerators, such as sulfenamides (e.g., CBS, TBBS), can allow for a lower overall concentration of DPG, thereby reducing the total amount of decomposition products.

  • Process Optimization: Minimize the residence time of the material at the highest processing temperatures.

Q4: Are there more thermally stable alternatives to DPG?

A4: Yes, several alternatives to DPG offer higher thermal stability. These are particularly useful in applications where processing temperatures consistently exceed 160-180°C or where the presence of aniline is a concern.

AcceleratorTypeKey Advantages
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)SulfenamideHigher thermal stability than DPG.
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)SulfenamideGood scorch safety and high cure rate.
2,2'-Dibenzothiazole disulfide (MBTS)ThiazoleModerate processing safety and good cure plateau.
Dibenzyldithiocarbamate-based acceleratorsDithiocarbamateEffective at enhancing vulcanization efficiency.

Thermal Stability Comparison of Common Rubber Accelerators

AcceleratorAbbreviationOnset Decomposition Temperature (°C)T5% Decomposition Temperature (°C)
This compoundDPG>160198
N-Cyclohexyl-2-benzothiazolesulfenamideCBSNot specified in provided results219
N-tert-butyl-2-benzothiazolesulfenamideTBBSNot specified in provided resultsNot specified in provided results
2,2'-Dibenzothiazole disulfideMBTSNot specified in provided resultsNot specified in provided results

Note: Decomposition temperatures can be influenced by the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

Protocol for Determining DPG Decomposition via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature and profile of thermal decomposition for a DPG sample.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Instrument Preparation: Turn on the TGA and allow it to stabilize. Start the data acquisition software.

  • Sample Preparation: Accurately weigh 5-10 mg of the DPG sample into a clean, tared TGA sample pan.

  • Loading the Sample: Place the sample pan onto the TGA's microbalance.

  • Setting up the Experiment:

    • Gas Flow: Set the purge gas (nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a starting temperature below any expected decomposition (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).

  • Running the Analysis: Start the experimental run. The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the sample weight (%) versus temperature (°C).

    • The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

    • Determine the temperatures at which 5% (T5%), 10% (T10%), and 50% (T50%) weight loss occurs.

    • The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of DPG p2 Place in TGA pan a1 Load sample into TGA p2->a1 a2 Set N2 flow (20-50 mL/min) a3 Ramp temperature (10°C/min to 600°C) a4 Record weight vs. temperature d1 Plot Weight % vs. Temperature a4->d1 d2 Determine Onset Temperature d1->d2 d3 Calculate T5%, T10%, T50% d2->d3

Caption: Workflow for TGA analysis of DPG.

Signaling Pathways and Logical Relationships

DPG Thermal Decomposition Pathway

DPG_Decomposition DPG This compound (DPG) Heat Heat (>160°C) DPG->Heat Isomerization Isomerization Heat->Isomerization Intermediate Intermediate (C21H17N3) Isomerization->Intermediate Aniline Aniline Intermediate->Aniline Other Other Nitrogenous Byproducts Intermediate->Other

Caption: Simplified DPG thermal decomposition pathway.

References

Technical Support Center: Troubleshooting Poor Dispersion of Diphenylguanidine in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the dispersion of Diphenylguanidine (DPG) in polymer matrices. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and what is its primary role in polymer matrices?

A1: this compound (C₁₃H₁₃N₃) is a white to light-gray crystalline solid commonly used as a secondary accelerator in the vulcanization of rubber.[1] Its main function is to speed up the cross-linking process of polymer chains in the presence of sulfur, which enhances the mechanical properties of the final product, such as strength, elasticity, and durability.[2][3][4] It is used in a variety of elastomers including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Rubber (NBR).[5][6]

Q2: What are the common signs of poor DPG dispersion in a polymer compound?

A2: Poor dispersion of DPG can manifest in several ways, including:

  • Visual Defects: White specks or streaks in the final cured product.

  • Inconsistent Curing: Variations in cure time (scorchiness) and state of cure across different batches or even within the same batch.

  • Suboptimal Mechanical Properties: Lower than expected tensile strength, tear strength, and resilience. Poor dispersion can lead to localized areas of high and low crosslink density.

  • Processing Issues: Increased viscosity of the uncured compound and potential for premature curing (scorch).[7]

  • Blooming: The appearance of a white, powdery film on the surface of the rubber product after curing and storage. This occurs when the concentration of DPG exceeds its solubility limit in the polymer.[2]

Q3: Can poor DPG dispersion affect the final properties of my product?

A3: Absolutely. Uneven dispersion of DPG leads to a non-uniform crosslink network in the polymer matrix. This can result in:

  • Reduced Mechanical Strength: Areas with insufficient DPG will be under-cured and weak, while areas with excess DPG can be brittle. This heterogeneity compromises the overall tensile and tear strength of the material.[1][8]

  • Poor Dynamic Properties: Inconsistent crosslinking can negatively impact properties like resilience and heat buildup.

  • Inconsistent Aging Properties: Unevenly distributed accelerator can lead to varied aging resistance across the product, with some areas degrading faster than others.

  • Surface Defects: Blooming, a direct result of poor solubility and dispersion, can affect the product's appearance, tackiness, and ability to be bonded to other surfaces.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to poor DPG dispersion.

Problem 1: I am observing white specks or a cloudy appearance in my cured polymer.

  • Possible Cause 1: Inadequate Mixing

    • Explanation: The DPG powder may not have been sufficiently broken down and distributed throughout the polymer matrix during the mixing cycle.

    • Solution:

      • Increase the mixing time and/or shear rate.

      • Optimize the mixing sequence. For instance, adding DPG later in the mixing cycle with other powders can sometimes improve dispersion.

      • Ensure the mixing equipment (e.g., two-roll mill, internal mixer) is functioning correctly and providing adequate shear.

  • Possible Cause 2: DPG Agglomeration

    • Explanation: DPG particles can clump together, especially if exposed to moisture, making them difficult to disperse.

    • Solution:

      • Ensure DPG is stored in a cool, dry place in a sealed container.

      • Consider using a pre-dispersed form of DPG, such as a polymer-bound masterbatch, which can significantly improve dispersion.

  • Possible Cause 3: Low Solubility

    • Explanation: The concentration of DPG may be exceeding its solubility limit in the specific polymer at the processing temperature.

    • Solution:

      • Review the formulation to ensure the DPG level is appropriate for the polymer type.

      • Consider partially replacing DPG with a more soluble accelerator.

Problem 2: My rubber compound is scorching (curing prematurely) during processing.

  • Possible Cause 1: High Localized Concentration of DPG

    • Explanation: Poor dispersion can create "hot spots" where a high concentration of DPG accelerates vulcanization excessively.

    • Solution: Improve mixing efficiency as described in Problem 1. The timing of DPG addition is crucial; adding it too early in a high-temperature mixing stage can lead to scorch.[7][10]

  • Possible Cause 2: Interaction with Other Ingredients

    • Explanation: DPG is a basic accelerator and its activity can be influenced by other acidic or basic components in the formulation.

    • Solution: Evaluate the entire formulation for potential interactions. Ensure that the mixing order separates incompatible ingredients where necessary.

Problem 3: The final product exhibits low tear strength and poor elasticity.

  • Possible Cause: Non-Uniform Crosslink Density

    • Explanation: A poorly dispersed accelerator results in an uneven cure. Some parts of the matrix will be weakly crosslinked (low tear strength), while others might be overly crosslinked and brittle.

    • Solution:

      • Focus on improving the dispersion of DPG through optimized mixing parameters (time, temperature, shear rate).

      • Utilize analytical techniques like Scanning Electron Microscopy (SEM) or rheology to assess the quality of dispersion (see Experimental Protocols section).

      • Consider using a different physical form of DPG, such as a finer powder or a masterbatch, to facilitate better distribution.[5]

Quantitative Data

Summarizing quantitative data related to DPG can be challenging as solubility is highly dependent on the specific grade of polymer, temperature, and the presence of other additives. The following tables provide a general overview of DPG properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₁₃H₁₃N₃
Molar Mass211.26 g/mol [5]
AppearanceWhite to light-gray crystalline powder[1]
Melting Point146-148 °C[5]
Boiling Point170 °C[5]
Density1.13 g/cm³[5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSlightly soluble/Sparingly soluble[1][5]Solubility can be increased by forming inclusion complexes.[11][12][13]
EthanolSoluble[5][14]-
ChloroformSoluble[5][14]-
TolueneSoluble (especially when hot)[5][14]-
BenzeneSoluble (especially when hot)[5]-

Note: The solubility of DPG in rubber matrices is not widely reported in quantitative terms (e.g., phr) and is highly dependent on the polarity of the rubber and the processing temperature. Generally, its solubility is limited, which is a primary reason for dispersion challenges.

Experimental Protocols

Protocol 1: Assessment of DPG Dispersion using Scanning Electron Microscopy (SEM)

This protocol outlines the steps for visualizing the dispersion of DPG particles within a cured polymer matrix.

  • Sample Preparation:

    • Cryogenically fracture the cured rubber sample to create a fresh, representative surface. This is achieved by immersing the sample in liquid nitrogen for several minutes and then fracturing it with a sharp impact.

    • Mount the fractured piece onto an SEM stub using conductive carbon tape, with the fractured surface facing up.

    • As rubber is non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the prepared sample into the SEM chamber.

    • Use a backscattered electron (BSE) detector, as the difference in atomic number between the DPG (contains nitrogen) and the hydrocarbon polymer matrix can provide some contrast. However, Energy-Dispersive X-ray Spectroscopy (EDS) is more effective.

    • Operate the SEM at an accelerating voltage appropriate for the sample and coating (e.g., 10-20 kV).

    • Acquire images at various magnifications (e.g., 100x, 500x, 2000x) to assess both the macroscopic and microscopic distribution of particles.

  • Image Analysis and Interpretation:

    • Visually inspect the images for white or bright particles, which may correspond to DPG agglomerates.

    • A good dispersion will show very few, small, and evenly distributed particles.

    • Poor dispersion is indicated by the presence of large agglomerates (e.g., >10-20 µm) and large areas devoid of particles.

    • For a more quantitative analysis, use image analysis software to measure the size distribution and spatial distribution of the particles.

Protocol 2: Evaluation of DPG Dispersion using Rheological Methods

Rheological measurements are highly sensitive to the filler-polymer and particle-particle interactions within a compound, making it a powerful tool for assessing dispersion.

  • Sample Preparation:

    • Prepare uncured rubber compounds with varying mixing times or conditions that are expected to result in different levels of DPG dispersion.

    • Ensure samples are of a consistent shape and size suitable for the rheometer geometry (e.g., parallel plate or cone-plate).

  • Rheological Measurement (Strain Sweep):

    • Use a Rubber Process Analyzer (RPA) or a dynamic mechanical analyzer (DMA).

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature (e.g., 100°C). The strain should range from low (e.g., 0.1%) to high (e.g., 100%).

    • Record the storage modulus (G').

  • Data Analysis and Interpretation (Payne Effect):

    • Plot the storage modulus (G') as a function of strain amplitude.

    • The "Payne Effect" is the difference in the storage modulus between low and high strain amplitudes (ΔG' = G' at low strain - G' at high strain).

    • A larger Payne effect (a significant drop in G' with increasing strain) indicates a stronger filler network, which is often associated with poorer dispersion of fillers and additives.

    • By comparing the ΔG' of samples mixed under different conditions, you can quantitatively assess which conditions lead to better dispersion (a smaller ΔG').[15]

Visualizations

Troubleshooting_Workflow Start Poor DPG Dispersion Suspected Visual_Inspection Visual Inspection of Cured Part Start->Visual_Inspection Processing_Issues Review Processing Data Start->Processing_Issues Mechanical_Testing Analyze Mechanical Properties Start->Mechanical_Testing Specks White Specks / Streaks? Visual_Inspection->Specks Scorch Scorching / Inconsistent Cure? Processing_Issues->Scorch Low_Strength Low Tear / Tensile Strength? Mechanical_Testing->Low_Strength Improve_Mixing Optimize Mixing (Time, Shear, Sequence) Specks->Improve_Mixing Yes Check_Storage Check DPG Storage (Moisture, Temp) Specks->Check_Storage Yes Reassess Re-evaluate and Test Specks->Reassess No Scorch->Improve_Mixing Yes Scorch->Reassess No Low_Strength->Improve_Mixing Yes Consider_Form Use Pre-dispersed DPG or Finer Grade Low_Strength->Consider_Form Yes Low_Strength->Reassess No Improve_Mixing->Reassess Check_Storage->Reassess Consider_Form->Reassess

Caption: Troubleshooting workflow for poor DPG dispersion.

Factors_Influencing_Dispersion cluster_dpg DPG Properties cluster_polymer Polymer Matrix Properties cluster_processing Processing Conditions center DPG Dispersion Quality Particle_Size Particle Size & Distribution Particle_Size->center Physical_Form Physical Form (Powder, Granule, Masterbatch) Physical_Form->center Moisture Moisture Content Moisture->center Polarity Polarity & Solubility Parameter Polarity->center Viscosity Matrix Viscosity Viscosity->center Other_Additives Presence of Other Additives Other_Additives->center Mixing_Time Mixing Time Mixing_Time->center Shear_Rate Shear Rate Shear_Rate->center Temperature Temperature Temperature->center Mixing_Sequence Mixing Sequence Mixing_Sequence->center

Caption: Key factors influencing DPG dispersion in polymers.

References

Technical Support Center: Managing Diphenylguanidine (DPG) Hypersensitivity in Rubber Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate allergic reactions to Diphenylguanidine (DPG) in rubber products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving DPG-containing rubber materials.

Issue 1: Unexpected Skin Reactions in Laboratory Personnel

  • Question: Team members are developing skin rashes (redness, itching, blisters) after handling rubber components. We suspect an allergic reaction. What are the immediate steps?

  • Answer:

    • Immediate Removal from Exposure: The affected individual should immediately cease all contact with the suspected rubber materials.

    • Medical Consultation: Advise the individual to consult with an occupational health physician or an allergist for proper diagnosis. Patch testing is the most accurate method to confirm a DPG allergy.[1]

    • Symptom Management: Mild reactions may be managed with over-the-counter corticosteroids and emollients. Severe reactions may require prescription medication.

    • Identify the Source: Review the Safety Data Sheets (SDS) for all rubber products and laboratory gloves to confirm the presence of DPG or other known sensitizers like thiurams and carbamates.[1][2] DPG may be listed under various names, including 1,3-Diphenylguanidine, DPG Accelerator, and Melaniline.

    • Implement Control Measures:

      • Substitution: The most effective mitigation strategy is to replace DPG-containing rubber products with DPG-free or accelerator-free alternatives.[2]

      • Personal Protective Equipment (PPE): If substitution is not immediately possible, provide hypoallergenic glove liners (e.g., cotton) to be worn under the standard rubber gloves to create a barrier.[1] Ensure proper glove-removal techniques are followed to avoid skin contact with the outer glove surface.

      • Engineering Controls: Ensure adequate ventilation in areas where rubber materials are handled to minimize exposure to any volatile compounds.

Issue 2: Confirming DPG as the Causative Allergen

  • Question: How can we definitively determine if DPG is the cause of the observed allergic reactions?

  • Answer: The gold standard for diagnosing allergic contact dermatitis from DPG is epicutaneous patch testing . This should be performed by a qualified medical professional. A detailed experimental protocol for research purposes is provided below.

Issue 3: Selecting Appropriate DPG-Free Alternatives

  • Question: We have confirmed a DPG allergy in our lab. What are suitable alternative rubber accelerators, and how will they affect our product's performance?

  • Answer: Several classes of accelerators can be used as alternatives to DPG. The choice will depend on the specific rubber formulation and desired properties.

    • Common Alternatives:

      • Thiazoles: (e.g., Mercaptobenzothiazole - MBT)

      • Sulfenamides: (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide - CBS)

      • Dithiocarbamates: (e.g., Zinc diethyldithiocarbamate (B1195824) - ZDEC)

      • Thiurams: (e.g., Tetramethylthiuram disulfide - TMTD)

    • Performance Considerations: The selection of an alternative will involve performance trade-offs. It is crucial to test and validate any substitute accelerator in your specific formulation.

Frequently Asked Questions (FAQs)

What is this compound (DPG) and why is it used in rubber products?

This compound (DPG) is a chemical compound widely used as a secondary accelerator in the vulcanization of both natural and synthetic rubbers.[3][4] It is often used in conjunction with primary accelerators (like thiazoles) to increase the rate and efficiency of the cross-linking process, which imparts strength, elasticity, and durability to the rubber.[2]

What are the symptoms of a DPG allergic reaction?

DPG can cause a Type IV delayed hypersensitivity reaction, also known as allergic contact dermatitis.[1][2] Symptoms typically appear 1 to 3 days after exposure and can include:[1][2]

  • Redness and itching (Erythema and pruritus)

  • Swelling

  • Small fluid-filled blisters (Vesicles)

  • Thickened, leathery skin with prolonged exposure (Lichenification)

How is a DPG allergy diagnosed?

Diagnosis is confirmed through patch testing performed by a dermatologist or allergist.[1] This involves applying a small amount of DPG (typically 1% in petrolatum) to the skin under a patch for 48 hours. The site is then observed for a reaction at specific time points (e.g., 48, 72, and 96 hours) after application.[1]

What are the primary strategies to mitigate DPG allergic reactions?

The most effective strategy is avoidance . This involves:

  • Substitution: Replacing DPG-containing rubber products with DPG-free or accelerator-free alternatives. Many manufacturers now offer "accelerator-free" nitrile or neoprene gloves.[2]

  • Engineering and Administrative Controls: In a manufacturing or laboratory setting, this includes proper ventilation, clear labeling of materials, and training on the risks of DPG.

  • Personal Protective Equipment (PPE): When handling DPG or DPG-containing materials, appropriate PPE such as gloves (made of a material the user is not sensitized to), lab coats, and safety glasses should be worn. For those with a known DPG allergy who must work in proximity to it, using glove liners can provide an additional barrier.[1]

Can barrier creams protect against DPG sensitization?

While barrier creams are designed to form a protective layer on the skin and can be effective against some irritants, their efficacy against chemical sensitizers like DPG is not well-established and can be variable. Some studies suggest they may offer some protection, but they should not be considered a primary prevention method. Complete avoidance and proper glove use are more reliable strategies.

Can residual DPG be removed from rubber products?

Yes, post-vulcanization leaching processes can reduce the amount of residual accelerators in rubber products. This typically involves washing the rubber articles in hot water or a specific leaching solution for a defined period. The effectiveness of leaching depends on the temperature, duration, and leaching medium. One study demonstrated that an offline leaching method could remove over 90-95% of residual accelerators from natural rubber gloves.

Quantitative Data Summary

Table 1: Prevalence of DPG Sensitization in Healthcare Workers with Suspected Glove Allergy

Study PopulationNumber of PatientsPercentage Positive for DPG
Healthcare workers with hand dermatitis (Belgium)4486%
Operating room workers (Netherlands)580%

Data from studies investigating allergic contact dermatitis in healthcare settings.

Table 2: Comparison of Mechanical Properties of Natural Rubber with Different Accelerators

AcceleratorTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
DPGLowerHigherLower
TBBSHighestModerateHigher
TMTDHighLowerHighest
ZDMCHighLowerHigh

This table provides a qualitative comparison based on available research. Actual values will vary depending on the specific formulation and curing conditions.

Experimental Protocols

Protocol 1: Epicutaneous Patch Testing for DPG Hypersensitivity (for research purposes)

1. Objective: To determine if an individual exhibits a delayed hypersensitivity reaction to DPG. This protocol is for informational purposes and should be carried out by trained professionals.

2. Materials:

  • 1,3-Diphenylguanidine (DPG), 1% in petrolatum (pet.)
  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
  • Control: Petrolatum alone
  • Skin marker
  • Ruler
  • Observation recording sheet

3. Procedure:

  • Subject Preparation: Ensure the subject's upper back is clean, dry, and free of hair. The subject should not have taken systemic corticosteroids or immunosuppressants for at least two weeks prior to testing and should avoid topical steroids on the test area for at least one week.
  • Patch Application (Day 0):
  • Apply a small amount of the 1% DPG in petrolatum to a patch test chamber.
  • Apply a control patch with only petrolatum.
  • Affix the patches to the subject's upper back, ensuring good adhesion.
  • Mark the location of the patches with a skin marker.
  • Instruct the subject to keep the area dry and avoid activities that may cause excessive sweating.
  • Patch Removal and First Reading (Day 2 - 48 hours):
  • Carefully remove the patches.
  • Allow the skin to rest for 30-60 minutes before the first reading.
  • Record any observed reactions according to the International Contact Dermatitis Research Group (ICDRG) grading scale (see Table 3).
  • Subsequent Readings (Day 3 or 4, and Day 7):
  • Perform subsequent readings at 72 or 96 hours, and a final reading at Day 7 to detect any delayed reactions.
  • Record all observations.

4. Interpretation of Results:

Table 3: ICDRG Patch Test Reaction Grading

GradeDescription
-Negative reaction
?+Doubtful reaction; faint macular erythema only
+Weak (non-vesicular) positive reaction: erythema, infiltration, papules
++Strong (vesicular) positive reaction: erythema, infiltration, papules, vesicles
+++Extreme positive reaction: intense erythema, infiltration, coalescing vesicles, bullae
IRIrritant reaction of different types

Protocol 2: Post-Vulcanization Leaching to Reduce Residual DPG

1. Objective: To reduce the concentration of residual DPG and other accelerators in a vulcanized rubber product.

2. Materials:

  • Vulcanized rubber sample
  • Leaching solution (e.g., deionized water, phosphate-buffered saline)
  • Agitating water bath or beaker with a magnetic stirrer
  • Oven
  • Analytical equipment for quantifying DPG (e.g., HPLC-UV)

3. Procedure:

  • Sample Preparation: Cut the vulcanized rubber into smaller pieces to increase the surface area for leaching.
  • Leaching Process:
  • Immerse the rubber samples in the chosen leaching solution at an elevated temperature (e.g., 60-70°C).
  • Agitate the solution for a set duration (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined experimentally.
  • Multiple leaching cycles with fresh solution can be performed for more effective removal.
  • Drying: After leaching, thoroughly rinse the rubber samples with deionized water and dry them in an oven at a temperature that will not degrade the rubber (e.g., 50-70°C).
  • Analysis:
  • Extract a portion of the leached and unleached (control) rubber samples with a suitable solvent.
  • Analyze the extracts using a validated analytical method like HPLC-UV to quantify the amount of residual DPG.
  • Compare the DPG concentration in the leached samples to the control samples to determine the leaching efficiency.

Visualizations

Allergic_Contact_Dermatitis_Pathway Simplified Signaling Pathway of DPG-Induced Allergic Contact Dermatitis DPG DPG (Hapten) SkinProtein Skin Protein DPG->SkinProtein Penetrates Skin & Binds HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein Keratinocyte Keratinocyte HaptenProtein->Keratinocyte Activates LangerhansCell Langerhans Cell (APC) HaptenProtein->LangerhansCell Uptake and Processing Keratinocyte->LangerhansCell Releases Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) TCell Naive T-Cell LangerhansCell->TCell Presents Antigen in Lymph Node SensitizedTCell Sensitized Effector T-Cell TCell->SensitizedTCell Activation and Proliferation Inflammation Inflammatory Response (Redness, Itching, Blisters) SensitizedTCell->Inflammation Migrates to Skin and Initiates upon Re-exposure

Caption: Simplified signaling pathway of DPG-induced allergic contact dermatitis.

Mitigation_Strategy_Workflow Workflow for Mitigating DPG Allergic Reactions Start Suspected Allergic Reaction Medical_Eval Medical Evaluation & Patch Testing Start->Medical_Eval DPG_Confirmed DPG Allergy Confirmed? Medical_Eval->DPG_Confirmed Substitute Substitute with DPG-Free or Accelerator-Free Products DPG_Confirmed->Substitute Yes Other_Allergen Investigate Other Potential Allergens DPG_Confirmed->Other_Allergen No PPE Implement Enhanced PPE (e.g., Glove Liners) Substitute->PPE Interim Solution Leaching Consider Post-Curing Leaching of Components Substitute->Leaching For custom components Monitor Monitor for Recurrence Substitute->Monitor PPE->Monitor

Caption: Workflow for mitigating DPG allergic reactions in a laboratory setting.

References

Optimizing reaction conditions for continuous production of DPG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous production of 1,3-Diphenylguanidine (DPG).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous synthesis of DPG.

Question: Why is the yield of my DPG synthesis unexpectedly low?

Answer:

Low yield in continuous DPG synthesis can stem from several factors. A primary reason is incomplete conversion of the starting material, N,N'-diphenylthiourea (thiocarbanilide).[1] This can be addressed by optimizing the residence time in the reactor or increasing the reaction temperature. However, be cautious as excessive temperature can lead to byproduct formation.

Another significant cause is the presence of impurities, particularly water, in the reagents and solvents. Water can react with the carbodiphenylimide intermediate to form diphenylurea, a common byproduct.[1] Therefore, using anhydrous reagents and solvents is crucial. The purity of the aniline (B41778) used to synthesize the thiocarbanilide (B123260) precursor is also important, as impurities can interfere with the initial reaction.[1]

Finally, ensure the catalyst, such as copper diacetate, is active and present in the correct concentration. A modern, optimized continuous process using a microchannel reactor has reported yields as high as 96.1%.[1]

Question: I am observing significant pressure fluctuations and potential blockages in my continuous flow reactor. What are the likely causes and solutions?

Answer:

Pressure fluctuations and blockages are common challenges in continuous flow chemistry, often caused by the precipitation of reactants, products, or byproducts. In DPG synthesis, unreacted thiocarbanilide or the DPG product itself can precipitate if the solvent system is not optimal or if temperature zoning in the reactor is inadequate.

To address this, consider the following:

  • Solvent Selection: Ensure your solvent system (e.g., a mixture of acetone (B3395972) and ethyl acetate) can effectively dissolve both the reactants and the product at the reaction temperature.

  • Temperature Control: Maintain a consistent and appropriate temperature throughout the reactor to prevent precipitation.

  • Back-Pressure Regulation: Employ a back-pressure regulator that is robust to slurry formation.

  • Reactor Design: In some cases, a continuously stirred tank reactor (CSTR) or a reactor with a wider channel diameter might be more suitable for reactions prone to precipitation.

Question: My final DPG product is showing impurities. What are these impurities and how can I minimize them?

Answer:

The most common impurity in DPG synthesis is unreacted N,N'-diphenylthiourea. This indicates an incomplete reaction and can be addressed by optimizing reaction conditions such as residence time and temperature.

Another significant byproduct is carbodiphenylimide, which can form from the desulfurization of thiocarbanilide.[1] This intermediate can then polymerize, leading to further impurities. The presence of water in the reaction mixture can lead to the formation of diphenylurea.[1]

To minimize these impurities:

  • Ensure Complete Reaction: Optimize reaction parameters to drive the conversion of thiocarbanilide to completion.

  • Maintain Anhydrous Conditions: Use dry solvents and reagents to prevent the formation of diphenylurea.

  • Purification: The final product can be purified by recrystallization from a suitable solvent like toluene (B28343) to remove remaining impurities.

For detailed impurity profiling, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing DPG in a continuous process?

A1: The most prevalent method is the oxidative desulfurization of N,N'-diphenylthiourea in the presence of a catalyst, often in a microchannel reactor. This method offers high yields and excellent process control.

Q2: What are the critical process parameters to monitor in the continuous production of DPG?

A2: Key parameters include reaction temperature, pressure, reactant and oxygen flow rates, and residence time in the reactor. Continuous monitoring of these parameters is essential for maintaining consistent product quality and yield.

Q3: How can Process Analytical Technology (PAT) be implemented for this process?

A3: PAT can be integrated to monitor the reaction in real-time. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used to track the concentration of reactants and products. This allows for immediate adjustments to process parameters to maintain optimal conditions and ensure consistent product quality.

Q4: What are the primary safety concerns when working with the reagents for DPG synthesis?

A4: The synthesis of the thiocarbanilide precursor often involves aniline and carbon disulfide. Aniline is toxic and readily absorbed through the skin. Carbon disulfide is highly flammable and toxic. It is crucial to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Data Presentation

Table 1: Optimized Reaction Conditions for Continuous DPG Production in a Microchannel Reactor

ParameterValueUnit
Reaction Temperature60°C
Reaction Pressure0.25MPa
Reactant Mixture Flow Rate2.9mL/min
Oxygen Flow Rate14.3mL/min
Residence Time3min
CatalystCopper Diacetate-
SolventsAcetone, Ethyl Acetate (B1210297)-
Reported Yield96.1%

Data sourced from a patent describing a continuous production method for DPG.[2]

Experimental Protocols

Detailed Methodology for Continuous DPG Synthesis in a Microchannel Reactor

This protocol is based on a reported high-yield continuous process.

1. Preparation of the Reaction Mixture:

  • In a suitable vessel, prepare a slurry by mixing 400 g of N,N'-diphenylthiourea and 0.5 g of copper diacetate (catalyst).
  • To this slurry, add 372 mL of 24 wt.% aqueous ammonia.
  • Under stirring, add 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) to obtain the final reaction raw material mixture.

2. Continuous Flow Reaction:

  • Set up a microchannel reactor system consisting of 10 reactors in series (each with a volume of 1.86 mL, for a total volume of 18.6 mL).
  • Set the reaction temperature to 60 °C and the pressure to 0.25 MPa using a back-pressure regulator.
  • Pump the reaction raw material mixture into the microchannel reactor at a flow rate of 2.9 mL/min.
  • Simultaneously, introduce oxygen gas into the reactor at a flow rate of 14.3 mL/min.
  • The residence time in the reactor will be approximately 3 minutes.

3. Product Isolation and Purification:

  • Collect the product solution from the reactor outlet.
  • Subject the solution to reduced pressure distillation to recover the organic solvents.
  • The resulting solid material is then subjected to alkali washing, followed by washing with water.
  • Dry the solid product to obtain DPG as a white microcrystalline powder.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Continuous Flow Reaction cluster_workup 3. Product Isolation prep1 Mix Diphenylthiourea and Copper Diacetate prep2 Add Aqueous Ammonia prep1->prep2 prep3 Add Acetone/Ethyl Acetate Solvent Mixture prep2->prep3 reactor Microchannel Reactor (60°C, 0.25 MPa) prep3->reactor Reactant Mix (2.9 mL/min) distill Solvent Recovery (Reduced Pressure Distillation) reactor->distill oxygen Oxygen Feed (14.3 mL/min) oxygen->reactor wash Alkali and Water Washing distill->wash dry Drying wash->dry product Final DPG Product dry->product

Caption: Experimental workflow for continuous DPG synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_pressure Pressure Fluctuations / Blockages cluster_purity Product Impurities start Problem Detected q_yield Is conversion incomplete? start->q_yield Low Yield q_pressure Is precipitation observed? start->q_pressure Pressure Issues q_purity Impurity Type? start->q_purity Impure Product a_yield1 Increase residence time or temperature q_yield->a_yield1 Yes q_yield2 Are reagents/solvents anhydrous? q_yield->q_yield2 No a_yield2 Use dry reagents and solvents q_yield2->a_yield2 No a_yield3 Check catalyst activity and concentration q_yield2->a_yield3 Yes a_pressure1 Optimize solvent system and temperature profile q_pressure->a_pressure1 Yes a_pressure2 Check back-pressure regulator q_pressure->a_pressure2 No a_purity1 Unreacted Thiourea: Increase residence time/temp q_purity->a_purity1 Starting Material a_purity2 Diphenylurea: Ensure anhydrous conditions q_purity->a_purity2 Byproduct a_purity3 Recrystallize final product a_purity1->a_purity3 a_purity2->a_purity3

Caption: Troubleshooting decision tree for DPG synthesis.

References

Validation & Comparative

A Comparative Analysis of Diphenylguanidine and Other Guanidine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

Guanidine (B92328) and its derivatives have emerged as a versatile and powerful class of organocatalysts, prized for their strong basicity and ability to act as hydrogen-bond donors. This guide provides a comparative overview of Diphenylguanidine (DPG) alongside other prominent guanidine-based catalysts, focusing on their performance in key organic transformations. While direct, quantitative experimental comparisons for DPG in many organocatalytic reactions are not extensively documented in academic literature, this guide draws upon available data for structurally related acyclic guanidines and well-established cyclic guanidine catalysts to provide a comprehensive framework for comparison.

Overview of Guanidine-Based Catalysts

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. Their catalytic activity primarily stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic substrates to generate highly reactive nucleophiles.[1] The resulting protonated guanidinium (B1211019) ion can then stabilize intermediates or activate electrophiles through hydrogen bonding, leading to a bifunctional activation mechanism.[2] The steric and electronic properties of the substituents on the guanidine core significantly influence the catalyst's basicity, nucleophilicity, and steric hindrance, thereby affecting its catalytic activity and selectivity.[3]

Commonly employed guanidine-based catalysts can be broadly categorized as:

  • Acyclic Guanidines: Such as this compound (DPG) and N-benzyl-N',N''-diphenylguanidine. These catalysts offer greater conformational flexibility.[3]

  • Bicyclic Guanidines: Such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), which is a widely used and highly active catalyst due to its rigid structure that enhances basicity.[3]

  • Chiral Guanidines: These are designed for asymmetric synthesis and have shown high efficacy in controlling stereoselectivity.[4]

Comparative Catalytic Performance

To provide a quantitative comparison, this section summarizes the performance of various guanidine-based catalysts in two fundamental carbon-carbon bond-forming reactions: the Michael addition and the Henry (nitroaldol) reaction. It is important to note the absence of extensive data for DPG in these specific applications; therefore, data for the structurally similar N-benzyl-N',N''-diphenylguanidine is presented as a proxy for acyclic, substituted guanidines.

Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis.[5] Guanidine catalysts effectively promote this reaction by deprotonating the nucleophile.

CatalystMichael AcceptorMichael DonorReaction Time (h)Yield (%)Reference/Source
N-benzyl-N',N''-diphenylguanidine ChalconeNitromethane1292[5]
N-benzyl-N',N''-diphenylguanidine 4'-MethylchalconeNitromethane1295[5]
N-benzyl-N',N''-diphenylguanidine 4-ChlorochalconeNitromethane1290[5]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) ChalconeDimethyl Malonate295[1]
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) ChalconeDimethyl Malonate492[1]

Based on the available data, the bicyclic guanidine TBD exhibits higher catalytic activity, requiring a significantly shorter reaction time to achieve a high yield compared to the acyclic N-benzyl-N',N''-diphenylguanidine. This is likely due to the rigid structure of TBD, which enhances its basicity and provides a more pre-organized active state for catalysis.[3] The bulky phenyl groups in DPG and its derivatives may also introduce steric hindrance, potentially lowering reaction rates compared to less substituted or cyclic guanidines.[3]

Henry (Nitroaldol) Reactions

The Henry reaction is a classic method for the formation of β-nitro alcohols from the addition of a nitroalkane to a carbonyl compound. Guanidine bases are highly effective in catalyzing this transformation.

CatalystAldehydeNitroalkaneReaction Time (h)Yield (%)Reference/Source
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) BenzaldehydeNitromethane0.594[1]
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) BenzaldehydeNitromethane191[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to enable replication and further investigation.

General Procedure for Michael Addition Catalyzed by N-benzyl-N',N''-diphenylguanidine
  • Preparation of Reactants: In a dry reaction vessel, combine the Michael acceptor (e.g., chalcone, 1.0 mmol, 1.0 equivalent) and the Michael donor (e.g., nitromethane, 2.0 mmol, 2.0 equivalents).[5]

  • Addition of Catalyst and Solvent: Add N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 10 mol%) to the mixture. Dissolve the solids in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to yield the desired Michael adduct.[5]

General Procedure for Henry Reaction Catalyzed by Guanidine Bases
  • Reaction Setup: To a stirred solution of the aldehyde (e.g., benzaldehyde, 1.0 mmol) in the nitroalkane (e.g., nitromethane, 10.0 mmol) at 0 °C, add the guanidine catalyst (e.g., TBD or MTBD, 0.1 mmol, 10 mol%).[1]

  • Reaction Progression: The reaction mixture is stirred at this temperature for the specified time, and the progress is monitored by TLC.[1]

  • Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent such as ethyl acetate.[1]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[1]

Mechanistic Insights and Visualizations

The catalytic activity of guanidines in these reactions is generally attributed to their ability to act as bifunctional catalysts.[2] The guanidine base deprotonates the pronucleophile, while the resulting protonated guanidinium ion can activate the electrophile via hydrogen bonding.

Catalytic_Cycle_Michael_Addition Catalytic Cycle of a Guanidine-Catalyzed Michael Addition Catalyst Guanidine Catalyst Activated_Nucleophile Activated Nucleophile Catalyst->Activated_Nucleophile Deprotonation Protonated_Catalyst Protonated Catalyst Pronucleophile Pronucleophile (e.g., Malonate) Pronucleophile->Activated_Nucleophile Intermediate Intermediate Complex Activated_Nucleophile->Intermediate Nucleophilic Attack Michael_Acceptor Michael Acceptor (e.g., Chalcone) Michael_Acceptor->Intermediate Product Michael Adduct Intermediate->Product Proton Transfer Protonated_Catalyst->Intermediate H-Bonding Activation

Caption: Generalized catalytic cycle for a guanidine-catalyzed Michael addition.

In this cycle, the guanidine catalyst deprotonates the pronucleophile, increasing its reactivity. The protonated catalyst can then activate the Michael acceptor through hydrogen bonding, facilitating the nucleophilic attack.

Experimental_Workflow_Screening Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Select Substrates (Aldehyde & Nitroalkane) Setup Set up Parallel Reactions (Constant Temperature, Solvent) Reactants->Setup Catalysts Select Guanidine Catalysts (DPG, TBD, etc.) Catalysts->Setup Addition Add Catalyst to each Reaction Setup->Addition Monitoring Monitor Progress via TLC/GC-MS Addition->Monitoring Workup Quench Reactions & Work-up Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Yield & Purity (NMR, HPLC) Purification->Analysis Data Tabulate and Compare Catalyst Performance Analysis->Data

Caption: A general experimental workflow for screening and comparing different guanidine-based catalysts.

Conclusion

Guanidine-based catalysts are highly effective for promoting important organic transformations such as Michael additions and Henry reactions. While bicyclic guanidines like TBD often exhibit superior catalytic activity due to their rigid structures and high basicity, acyclic guanidines such as this compound and its derivatives represent a valuable class of catalysts whose full potential in organocatalysis is still being explored.

The primary challenge in directly comparing DPG to other guanidine catalysts is the limited availability of published experimental data for its use in a broad range of organocatalytic reactions. Much of the existing literature on DPG focuses on its application as a vulcanization accelerator in the rubber industry.[6][7][8][9]

Based on theoretical considerations and data from structurally similar compounds, it can be hypothesized that the bulky phenyl substituents of DPG may lead to increased steric hindrance and potentially lower catalytic activity compared to less hindered or conformationally rigid catalysts like TBD.[3] However, these same structural features could offer unique selectivity profiles in certain reactions.

Further experimental investigation into the catalytic applications of this compound is warranted to fully elucidate its performance characteristics and expand the toolkit of guanidine-based organocatalysts available to researchers in drug development and chemical synthesis.

References

Safer and More Efficient Rubber Vulcanization: A Comparative Guide to Diphenylguanidine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 1,3-diphenylguanidine (DPG) has been a cornerstone of the rubber industry, widely employed as a secondary accelerator in sulfur vulcanization. Its effectiveness in activating primary accelerators and enhancing the properties of rubber compounds, particularly in silica-filled formulations for tires, is well-established. However, growing concerns over the release of aniline (B41778), a suspected carcinogen, during the high-temperature vulcanization process have spurred the search for safer and equally effective alternatives. This guide provides a comprehensive comparison of promising alternatives to DPG, supported by experimental data, to assist researchers and professionals in developing next-generation rubber compounds.

This guide delves into the performance of several key alternatives to DPG, including commercially available products and novel compounds. We will examine their effects on cure characteristics, physical and dynamic properties of vulcanized rubber, and their overall safety profiles.

Performance Comparison of DPG Alternatives

The selection of a suitable DPG alternative depends on the specific requirements of the rubber compound and its intended application. The following tables summarize the comparative performance of various alternatives against the benchmark, DPG.

Table 1: Comparison of Cure Characteristics

Accelerator SystemScorch Time (t_s2, min)Optimum Cure Time (t_c90, min)Cure Rate Index (CRI)Reference
DPG (Control) Varies (baseline)Varies (baseline)Varies (baseline)
Rhenocure DR/S Comparable or slightly longerComparable or shorterHigher[1]
Vulcuren LongerComparableLower[1]
Activ8 LongerSignificantly ShorterHigher[2]
Dithiophosphates (DTP) ShorterShorterHigher[3][4]
L-Cystine ShorterShorterHigher

Table 2: Comparison of Physical Properties

Accelerator SystemTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)Reference
DPG (Control) Varies (baseline)Varies (baseline)Varies (baseline)Varies (baseline)[5]
Rhenocure DR/S Comparable or slightly higherComparableComparableComparable[1]
Vulcuren ComparableComparableComparableComparable[1]
Activ8 HigherHigherComparableComparable[6]
Dithiophosphates (DTP) Comparable or higherHigherLowerHigher[3][4]
L-Cystine Comparable or slightly higherHigherLowerHigher

Table 3: Comparison of Dynamic Properties and Safety

Accelerator SystemTan δ @ 60°C (Lower is better for rolling resistance)Reversion ResistanceAniline FormationNitrosamine Formation PotentialReference
DPG (Control) Varies (baseline)ModerateYesLow[7]
Rhenocure DR/S LowerGoodNoLow[1][8]
Vulcuren LowerExcellentNoLow[1][9]
Activ8 LowerGoodNoNo[2][10]
Dithiophosphates (DTP) LowerExcellentNoNo[4]
L-Cystine ComparableGoodNoNo[11]

Key Alternatives to DPG: A Closer Look

Several promising alternatives to DPG have emerged from extensive research and development efforts. These compounds offer a range of properties that can be tailored to specific rubber formulations.

Rhenocure® DR/S

Rhenocure® DR/S, a polyethyleneimine-based accelerator, has shown to be a versatile replacement for DPG.[1] It is particularly effective in black rubber compounds for tires and technical rubber goods.[8] Studies have demonstrated that lower levels of Rhenocure DR/S can achieve equivalence to DPG in terms of physical properties, with the added benefit of improved dynamic properties, such as a lower loss factor, which can contribute to reduced rolling resistance in tires.[1] A key advantage of Rhenocure DR/S is that its non-aromatic structure prevents the formation of aniline during vulcanization.[1]

Vulcuren®

Vulcuren®, identified as 1,6-bis(N,N-dibenzylthiocarbamoyldithio)-hexane, acts as a hybrid crosslinker and is a viable DPG alternative, especially in silica-filled "green" tire tread compounds.[1][9] It offers a better scorch delay compared to DPG and contributes to a reduced loss factor.[1] Furthermore, Vulcuren® exhibits excellent anti-reversion properties, which helps to maintain the crosslink density at high curing or service temperatures.[1] Like Rhenocure DR/S, it does not generate aniline.[1]

Activ8®

Activ8® is a multi-functional additive that acts as an ultra-accelerator and activator.[2] It is a functionalized ethylene (B1197577) glycol terminated with a silicate (B1173343) compound and contains a dibenzyldithiocarbamate (B1202937) salt.[2] When used as a direct replacement for DPG, Activ8® can significantly boost the cure rate and improve dynamic properties.[2] It also offers the advantage of a longer scorch time, which improves processing safety.[2] Activ8® is free of heavy metals and does not form nitrosamines.[2][10]

Dithiophosphates (DTP)

Dithiophosphates have been identified as effective secondary accelerators that can replace DPG, particularly in silica-reinforced natural rubber compounds.[3][4] They are more reactive than DPG, leading to faster vulcanization and lower reversion, which in turn improves aging properties.[3] Dithiophosphates are also non-nitrosamine generating accelerators.[4][12]

L-Cystine

Naturally occurring amino acids, such as L-cystine, have been explored as environmentally friendly co-accelerators to replace DPG in silica-filled solution styrene-butadiene rubber (S-SBR).[11] Studies have shown that L-cystine can effectively accelerate the vulcanization process and improve the mechanical properties of the vulcanizates.[11][13]

Triacetin (B1683017)

Short-chained alkyl esters of glycerol, such as triacetin (glycerol triacetate), have been proposed as alternatives to DPG in silica-based rubber mixtures.[14] While primarily known as a plasticizer, its potential as a secondary accelerator is an area of ongoing research.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for key experiments used in the evaluation of rubber vulcanization accelerators.

Cure Characteristics (ASTM D2084)

Cure characteristics are determined using a Moving Die Rheometer (MDR). This test measures the change in stiffness of a rubber compound as it vulcanizes.

  • Sample Preparation: A small, uncured rubber sample (typically 4-5 grams) is prepared.

  • Test Setup: The sample is placed in a temperature-controlled die cavity of the MDR. The dies are closed, and the test is initiated.

  • Measurement: One of the dies oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.

  • Data Analysis: A cure curve (torque vs. time) is generated. From this curve, key parameters are determined:

    • Minimum Torque (ML): An indication of the compound's viscosity before vulcanization.

    • Maximum Torque (MH): An indication of the compound's stiffness after vulcanization.

    • Scorch Time (t_s2): The time it takes for the torque to rise by 2 units from the minimum torque, indicating the onset of vulcanization and processing safety.

    • Optimum Cure Time (t_c90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

    • Cure Rate Index (CRI): Calculated as 100 / (t_c90 - t_s2), it represents the speed of the vulcanization reaction.

Physical Properties (ASTM D412, ASTM D2240)

Tensile Properties (ASTM D412): This test measures the force required to stretch a rubber sample until it breaks.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from a vulcanized rubber sheet.[15][16]

  • Test Procedure: The specimen is placed in the grips of a tensile testing machine. The machine pulls the specimen at a constant speed (typically 500 mm/min) until it ruptures.[15][16]

  • Data Acquisition: The force and elongation are continuously recorded during the test.

  • Data Analysis: The following properties are calculated:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[17]

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).[17]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[16]

Hardness (ASTM D2240): This test measures the resistance of the rubber to indentation.

  • Apparatus: A durometer (Shore A for most rubber compounds) is used.

  • Procedure: The indenter of the durometer is pressed into the surface of the vulcanized rubber sample.

  • Reading: The hardness value is read directly from the durometer scale.

Dynamic Mechanical Analysis (DMA)

DMA is used to evaluate the viscoelastic properties of rubber compounds, which are crucial for applications like tires.

  • Sample Preparation: A small, vulcanized rubber sample of defined geometry is prepared.

  • Test Setup: The sample is mounted in the DMA instrument, which can apply an oscillating force in various modes (e.g., tension, shear).[18][19]

  • Test Conditions: The test is typically conducted over a range of temperatures and frequencies.[19]

  • Measurement: The instrument measures the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (tan δ = E''/E' or G''/G').

  • Data Interpretation:

    • Storage Modulus (E' or G'): Represents the elastic portion of the material's response and its ability to store energy.

    • Loss Modulus (E'' or G''): Represents the viscous portion of the material's response and its ability to dissipate energy as heat.

    • Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus. A lower tan δ at 60°C is generally correlated with lower rolling resistance in tires, while a higher tan δ at 0°C can indicate better wet grip.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of sulfur vulcanization, a typical experimental workflow for evaluating accelerators, and a comparison of the chemical structures of DPG and its alternatives.

experimental_workflow cluster_compounding Rubber Compounding cluster_testing Performance Evaluation cluster_results Data Analysis & Comparison Raw_Materials Raw Elastomer, Fillers, Oils, Antidegradants Mixing Internal Mixer Raw_Materials->Mixing Accelerator_Addition Addition of Accelerator System (DPG or Alternative) Mixing->Accelerator_Addition Final_Mix Final Uncured Rubber Compound Accelerator_Addition->Final_Mix Cure_Analysis Cure Characteristics (MDR - ASTM D2084) Final_Mix->Cure_Analysis Vulcanization Vulcanization (Compression Molding) Cure_Analysis->Vulcanization Physical_Testing Physical Properties (Tensile, Hardness) (ASTM D412, D2240) Vulcanization->Physical_Testing Dynamic_Testing Dynamic Mechanical Analysis (DMA) Vulcanization->Dynamic_Testing Data_Comparison Comparative Analysis of Cure, Physical, and Dynamic Properties Physical_Testing->Data_Comparison Dynamic_Testing->Data_Comparison vulcanization_mechanism cluster_activation Activation Stage cluster_crosslinking Crosslinking Stage Sulfur Sulfur (S8) Active_Complex Active Sulfurating Complex Sulfur->Active_Complex Accelerator Accelerator (e.g., DPG) Accelerator->Active_Complex Activator Activator (ZnO, Stearic Acid) Activator->Active_Complex Rubber_Chain1 Rubber Polymer Chain Active_Complex->Rubber_Chain1 Sulfuration Crosslinked_Rubber Vulcanized Rubber (Crosslinked Network) Rubber_Chain1->Crosslinked_Rubber Crosslink Formation Rubber_Chain2 Rubber Polymer Chain Rubber_Chain2->Crosslinked_Rubber structure_comparison cluster_alternatives DPG Alternatives DPG DPG (Diphenylguanidine) C₁₃H₁₃N₃ Aromatic Amine Rhenocure Rhenocure DR/S Polyethyleneimine Aliphatic Amine Vulcuren Vulcuren 1,6-bis(N,N-dibenzyl- thiocarbamoyldithio)-hexane Dithiocarbamate derivative Activ8 Activ8 Functionalized Glycol + Dibenzyldithiocarbamate Multi-component DTP Dithiophosphates Zinc Dithiophosphate Organophosphate LCystine L-Cystine Amino Acid Bio-based

References

Chlorinated Byproducts of Diphenylguanidine Exhibit Heightened Cytotoxicity Compared to Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in-vitro studies reveals that the chlorination of 1,3-diphenylguanidine (DPG), a common rubber vulcanizing agent, leads to the formation of byproducts with significantly increased cytotoxic and genotoxic effects. These findings underscore the potential environmental and health risks associated with the disinfection of water containing DPG leachates.

New research highlights that several chlorinated derivatives of DPG are more toxic than DPG itself, with some byproducts demonstrating potent abilities to induce cell death, damage DNA, and impair mitochondrial function.[1][2][3] This guide provides a comparative overview of the cytotoxicity of DPG and its major chlorinated byproducts, supported by experimental data from recent studies.

Comparative Cytotoxicity Data

Recent studies have quantified the cytotoxicity of DPG and its chlorinated byproducts, primarily using the human lung carcinoma cell line A549. The half-maximal effective concentration (EC50), a measure of a compound's toxicity, was determined using various cell viability assays. The data clearly indicates that chlorination enhances the cytotoxic potential of DPG.

One study established the following order of toxicity after prolonged exposure (168 hours): 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) > 1,3-bis-(4-chlorophenyl)guanidine (CC04) > VD03 > CC05 > 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15) > DPG.[4] Notably, after a 24-hour exposure, CC11 was found to be more toxic than the parent DPG compound.[4]

CompoundChemical NameEC50 (µM) after 24h exposure[4]
DPG1,3-Diphenylguanidine151.9
CC111-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidineLower than DPG
CC151-(2,4-dichlorophenyl)-3-phenylguanidine> DPG
CC041,3-bis-(4-chlorophenyl)guanidineNot explicitly quantified
CC05Not explicitly named in search resultsNot explicitly quantified
VD03Not explicitly named in search resultsNot explicitly quantified

Note: Lower EC50 values indicate higher cytotoxicity. The exact EC50 value for CC11 was not provided in the excerpt, only that it was lower than that of DPG.

Experimental Methodologies

The evaluation of the cytotoxic effects of DPG and its chlorinated derivatives involved standardized in-vitro assays.

Cell Viability and Cytotoxicity Assays

1. AlamarBlue HS Cell Viability Assay:

  • Cell Line: A549 human lung carcinoma cells.

  • Procedure: Cells were seeded in 96-well plates and exposed to various concentrations of DPG and its chlorinated byproducts (ranging from 0.78 to 400 µM) dissolved in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration was maintained at 0.05%.[4]

  • Incubation: After a 24-hour incubation period at 37°C and 5% CO2, the alamarBlue reagent was added to each well.[4]

  • Measurement: Following a further 2-hour incubation, the fluorescence signal, which is proportional to cell viability, was measured using a microplate reader (Ex = 560 nm; Em = 590 nm).[4]

2. Real-Time Cell Analysis (RTCA):

  • Technology: The Agilent xCELLigence RTCA eSight system was used for continuous, impedance-based monitoring of cell health.

  • Procedure: This automated system measures changes in electrical impedance as cells attach and proliferate on gold microelectrodes integrated into the bottom of the wells. Cell viability is monitored in real-time.

  • Exposure: Similar to the alamarBlue assay, cells were exposed to the test compounds, and measurements were taken over an extended period of 168 hours.[4]

Genotoxicity and Mechanistic Assays

Studies have also delved into the genotoxic potential of these compounds, identifying DNA double-strand breaks (DSBs) as a key mechanism of toxicity.[1][2]

  • RNA-Sequencing and qPCR: These techniques were employed to analyze gene expression changes in cells exposed to DPG and its byproducts. Results indicated an upregulation of genes involved in the DNA Damage Response (DDR), particularly the canonical non-homologous end joining (c-NHEJ) pathway (e.g., XRCC6, PRKDC, LIG4, and XRCC4).[2]

  • Immunofluorescence: The phosphorylation of histone H2AX, a biomarker for DSBs, was visualized using immunofluorescence, confirming the genotoxic effects of the chlorinated products.[2]

  • Mitochondrial Function: The impact on cellular bioenergetics was assessed, revealing that DPG and its chlorinated derivatives can alter basal respiration rates, ATP production, and induce mitochondrial proton leak, which is indicative of mitochondrial damage.[1][2]

Visualizing the Experimental Workflow and Toxicity Pathway

To better understand the experimental process and the proposed mechanism of toxicity, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assessment cell_culture A549 Cell Culture seeding Seeding in 96-well Plates cell_culture->seeding exposure 24h or 168h Incubation seeding->exposure compounds DPG & Chlorinated Byproducts (0.78-400 µM) compounds->exposure alamarblue AlamarBlue Assay (24h Endpoint) exposure->alamarblue rtca xCELLigence RTCA (Continuous 168h) exposure->rtca

Caption: Workflow for in-vitro cytotoxicity testing of DPG and its byproducts.

signaling_pathway cluster_exposure Cellular Exposure cluster_effects Cellular Effects cluster_response Cellular Response chlor_dpg Chlorinated DPG Byproducts (e.g., CC04, CC11) mito_damage Mitochondrial Damage (Proton Leak, ↓ATP) chlor_dpg->mito_damage dna_dsb DNA Double-Strand Breaks (DSBs) chlor_dpg->dna_dsb apoptosis Cell Death (Cytotoxicity) mito_damage->apoptosis ddr DNA Damage Response (DDR) (c-NHEJ Pathway Activation) dna_dsb->ddr ddr->apoptosis

Caption: Proposed pathway for chlorinated DPG-induced cytotoxicity and genotoxicity.

References

Eco-Friendly Alternatives to DPG: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of viable, environmentally conscious alternatives to the vulcanization accelerator Diphenylguanidine (DPG).

This compound (DPG) has long been a staple as a secondary accelerator in the rubber industry, prized for its effectiveness in sulfur vulcanization. However, growing environmental and health concerns, primarily due to the potential formation of carcinogenic aniline (B41778) during vulcanization, have spurred the search for safer, eco-friendly alternatives. This guide provides an objective comparison of the performance of several promising alternatives to DPG, supported by available experimental data.

Performance Data Summary

The following tables summarize the quantitative performance data of various eco-friendly alternatives compared to conventional DPG-accelerated rubber compounds. The data has been compiled from various scientific studies and technical datasheets. It is important to note that performance can vary depending on the specific rubber formulation and processing conditions.

Table 1: Cure Characteristics of DPG Alternatives

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (tc90, min)Cure Rate Index (CRI, min-1)
DPG (Control) 3.5 - 5.015 - 205 - 7
Rhenocure DR/S 4.0 - 6.012 - 186 - 9
L-Cystine derivative 4.5 - 6.518 - 254 - 6
DPG-HP-β-CD 3.0 - 4.514 - 195 - 8
Zinc Dithiophosphate 2.5 - 4.010 - 157 - 10
Glycerol 5.0 - 7.020 - 283 - 5
Ionic Liquids (PILs) 2.0 - 3.58 - 148 - 12

Note: Values are indicative and can vary based on the specific formulation.

Table 2: Mechanical Properties of Vulcanizates with DPG Alternatives

Accelerator SystemTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Hardness (Shore A)
DPG (Control) 20 - 25450 - 55010 - 1465 - 70
Rhenocure DR/S 22 - 26480 - 58011 - 1568 - 72
L-Cystine derivative 18 - 23500 - 6008 - 1262 - 68
DPG-HP-β-CD 21 - 26470 - 57010 - 1566 - 71
Zinc Dithiophosphate 23 - 28400 - 50012 - 1670 - 75
Glycerol 19 - 24550 - 6507 - 1160 - 65
Ionic Liquids (PILs) 24 - 30420 - 52013 - 1872 - 78

Note: Values are indicative and can vary based on the specific formulation.

Detailed Experimental Protocols

The performance data presented in this guide is based on standard testing methodologies for rubber compounds. The following are detailed descriptions of the key experimental protocols employed in the evaluation of these materials.

Rubber Compounding and Curing
  • Standard: ASTM D3182 - Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets.

  • Methodology:

    • Mixing: The rubber compounds are prepared using a two-roll mill. The raw elastomer is first masticated to reduce its viscosity.

    • Ingredient Incorporation: The various compounding ingredients (e.g., fillers, activators, antidegradants, and accelerators) are added in a specific sequence to ensure uniform dispersion. The accelerator (DPG or its alternative) is typically added in the final mixing stage to prevent premature vulcanization (scorch).

    • Homogenization: The compound is thoroughly mixed by cutting and folding on the mill to achieve a homogeneous blend.

    • Curing: The compounded rubber is then vulcanized in a compression molding press at a specified temperature and for a time determined by rheometer tests (optimum cure time, tc90) to produce vulcanized sheets for further testing.

Cure Characteristics
  • Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter or ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.

  • Methodology:

    • A small, unvulcanized rubber sample is placed in the die cavity of the rheometer, which is heated to a specific vulcanization temperature.

    • The torque required to oscillate a rotor or the lower die at a small angle is continuously measured over time.

    • As vulcanization proceeds, the rubber stiffens, and the torque increases.

    • A cure curve is generated, from which key parameters are determined:

      • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

      • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

      • Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

      • Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

Mechanical Properties
  • Tensile Properties (ASTM D412):

    • Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.

    • The specimens are pulled in a tensile testing machine at a constant rate of speed until they break.

    • The force and elongation are continuously measured to determine:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The maximum extent to which the material can be stretched before it ruptures.

      • Modulus: The stress at a specific elongation (e.g., 100%, 300%), indicating the stiffness of the material.

  • Hardness (ASTM D2240):

    • A durometer is used to measure the indentation hardness of the vulcanized rubber.

    • The instrument measures the depth of penetration of a specific indenter under a defined force. The result is reported on the Shore A scale.

  • Rebound Resilience (ASTM D7121):

    • This test measures the ability of a rubber to absorb and return energy by measuring the rebound height of a pendulum after it impacts a specimen.

  • Heat Buildup (ASTM D623):

    • A cylindrical rubber specimen is subjected to rapid cyclic compression. The temperature increase within the sample is measured over time to assess its heat generation characteristics, which is critical for dynamic applications.

Visualization of Pathways and Workflows

Toxicological Pathway of DPG and Aniline

The primary toxicological concern with DPG is its degradation to aniline, which is a suspected carcinogen. Aniline exposure can lead to oxidative stress and subsequent cellular damage.

DPG_Toxicity_Pathway DPG DPG Aniline Aniline DPG->Aniline Degradation (during vulcanization) OxidativeStress Oxidative Stress Aniline->OxidativeStress Metabolic Activation CellularDamage Cellular Damage (e.g., DNA damage, Fibrosis) OxidativeStress->CellularDamage Induces

Simplified toxicological pathway of DPG.
General Experimental Workflow for Performance Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of a DPG alternative.

Experimental_Workflow cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Compounding Rubber Compounding (ASTM D3182) Cure Cure Characteristics (ASTM D2084/D5289) Compounding->Cure Mechanical Mechanical Properties (ASTM D412, D2240) Compounding->Mechanical Dynamic Dynamic Properties (ASTM D7121, D623) Compounding->Dynamic DataAnalysis Data Compilation & Comparison Cure->DataAnalysis Mechanical->DataAnalysis Dynamic->DataAnalysis

Workflow for evaluating DPG alternatives.
Conceptual Model of DPG-HP-β-CD Inclusion Complex

The DPG-HP-β-CD inclusion complex is designed to improve the properties of DPG by encapsulating the DPG molecule within a cyclodextrin (B1172386) structure.

DPG_Inclusion_Complex DPG DPG (Hydrophobic) Complex Inclusion Complex (Improved Solubility & Reduced Toxicity) DPG->Complex Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Comparative Analysis of Diphenylguanidine (DPG) as a Secondary Accelerator in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of rubber vulcanization, the selection of an appropriate accelerator system is paramount to achieving desired material properties and processing efficiency. Diphenylguanidine (DPG) has long been a staple as a secondary accelerator, valued for its ability to boost the activity of primary accelerators and enhance the final characteristics of vulcanized rubber. However, evolving regulatory landscapes and the continuous pursuit of improved performance and safety have spurred research into viable alternatives. This guide provides a comprehensive comparative analysis of DPG's role and performance against prominent alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound (DPG) is a widely utilized secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers. It is known for its synergistic effects with primary accelerators, such as those from the thiazole (B1198619) and sulfenamide (B3320178) classes, leading to faster cure rates and improved modulus in the final product. Despite its widespread use, concerns over the formation of harmful by-products, such as aniline, have driven the exploration of safer and more efficient alternatives. This analysis focuses on the comparative performance of DPG against two notable alternatives: Dithiophosphate (DTP) and Dibenzyldithiocarbamate (B1202937). Experimental data reveals that while DPG remains a cost-effective and versatile option, alternatives like DTP offer advantages in terms of reactivity, reversion resistance, and aging properties.

Comparative Performance Data

The efficacy of a secondary accelerator is evaluated based on its impact on the vulcanization process and the mechanical properties of the cured rubber. The following table summarizes key performance indicators for DPG and its alternatives in various rubber formulations.

Rubber TypeAccelerator System (Primary + Secondary)Scorch Time (t_s2, min)Cure Time (t_90, min)Tensile Strength (MPa)Modulus at 300% (MPa)
Natural Rubber (NR) CBS (1.5 phr) + DPG (1.1 phr)3.512.525.015.0
CBS (1.5 phr) + DTP (0.8 phr)2.810.226.516.2
Styrene-Butadiene Rubber (SBR) TBBS (1.2 phr) + DPG (1.0 phr)4.215.820.512.8
TBBS (1.2 phr) + Dibenzyldithiocarbamate (1.0 phr)3.914.521.813.5
Nitrile-Butadiene Rubber (NBR) MBTS (1.0 phr) + DPG (0.7 phr)2.911.522.014.5
MBTS (1.0 phr) + DTP (0.5 phr)2.59.823.215.3

Note: The data presented is a synthesis of typical values obtained from various studies and may vary depending on the specific formulation and processing conditions.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The primary techniques used for evaluating the performance of vulcanization accelerators are Oscillating Disk Rheometry (ODR) and Mooney Viscometry.

Determination of Cure Characteristics (ASTM D2084)

The cure characteristics, including scorch time (t_s2) and optimum cure time (t_90), are determined using an Oscillating Disk Rheometer (ODR).

Methodology:

  • A sample of the uncured rubber compound is placed in a temperature-controlled die cavity containing a biconical disk.

  • The disk oscillates at a specified frequency and amplitude, typically 1.7 Hz and ±1° arc.

  • The torque required to oscillate the disk is measured as a function of time at a constant temperature (e.g., 160°C).

  • Scorch Time (t_s2): The time required for the torque to rise by 2 units above the minimum torque (ML). This indicates the onset of vulcanization and represents the processing safety window.

  • Cure Time (t_90): The time required to reach 90% of the maximum torque (MH). This is considered the optimum cure time.

Determination of Scorch Time (ASTM D1646)

The Mooney Viscometer is used to measure the scorch characteristics of a rubber compound.

Methodology:

  • A preheated rubber sample is placed in the viscometer chamber.

  • A rotor rotates at a constant speed (2 rpm) within the sample at a specified temperature (e.g., 135°C).

  • The viscosity of the compound is recorded over time.

  • Mooney Scorch Time (t_5): The time at which the viscosity increases by 5 Mooney units above the minimum viscosity.

Measurement of Mechanical Properties (ASTM D412)

The tensile properties, including tensile strength and modulus, of the vulcanized rubber are measured using a universal testing machine.

Methodology:

  • Dumbbell-shaped test specimens are cut from the cured rubber sheets.

  • The specimens are conditioned at a standard temperature and humidity.

  • The specimens are pulled at a constant rate of speed (e.g., 500 mm/min) until they break.

  • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

  • Modulus: The stress at a specific elongation, typically 300%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed vulcanization mechanisms and the experimental workflow for evaluating secondary accelerators.

Vulcanization Mechanism with DPG

DPG_Mechanism cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase Sulfur Sulfur (S8) Active_Sulfurating_Agent Active Sulfurating Agent Sulfur->Active_Sulfurating_Agent DPG DPG DPG->Active_Sulfurating_Agent Primary_Accelerator Primary Accelerator (e.g., CBS) Primary_Accelerator->Active_Sulfurating_Agent Activator_Complex Activator Complex (Zinc Stearate) Activator_Complex->Active_Sulfurating_Agent Pendent_Sulfur_Groups Pendent Sulfur Groups Active_Sulfurating_Agent->Pendent_Sulfur_Groups Reaction with Rubber Rubber_Polymer Rubber Polymer Chains Rubber_Polymer->Pendent_Sulfur_Groups Crosslinked_Rubber Crosslinked Rubber Network Pendent_Sulfur_Groups->Crosslinked_Rubber Crosslink Formation

Caption: Proposed mechanism of DPG-accelerated sulfur vulcanization.

Vulcanization Mechanism with DTP

DTP_Mechanism cluster_activation_dtp Activation Phase cluster_crosslinking_dtp Crosslinking Phase Sulfur_DTP Sulfur (S8) DTP_Sulfur_Complex DTP-Sulfur Complex Sulfur_DTP->DTP_Sulfur_Complex DTP DTP DTP->DTP_Sulfur_Complex Primary_Accelerator_DTP Primary Accelerator (e.g., CBS) Primary_Accelerator_DTP->DTP_Sulfur_Complex Activator_Complex_DTP Activator Complex (Zinc Stearate) Activator_Complex_DTP->DTP_Sulfur_Complex DTP_Pendent_Groups DTP-Pendent Groups DTP_Sulfur_Complex->DTP_Pendent_Groups Reaction with Rubber Rubber_Polymer_DTP Rubber Polymer Chains Rubber_Polymer_DTP->DTP_Pendent_Groups Crosslinked_Rubber_DTP Crosslinked Rubber Network DTP_Pendent_Groups->Crosslinked_Rubber_DTP Crosslink Formation

Caption: Proposed mechanism of DTP-accelerated sulfur vulcanization.

Experimental Workflow for Accelerator Evaluation

Experimental_Workflow start Start: Define Rubber Formulation mixing Compounding (Two-Roll Mill) start->mixing testing Characterization of Uncured Compound mixing->testing vulcanization Vulcanization (Compression Molding) testing->vulcanization ASTM D2084 (ODR) ASTM D1646 (Mooney) post_cure_testing Characterization of Vulcanizate vulcanization->post_cure_testing ASTM D412 (Tensile) analysis Data Analysis and Comparison post_cure_testing->analysis end End: Performance Evaluation analysis->end

Caption: Workflow for evaluating the performance of secondary accelerators.

Discussion

The comparative data and mechanistic diagrams highlight the nuanced roles of DPG and its alternatives as secondary accelerators.

DPG remains a widely used and effective secondary accelerator, particularly in combination with sulfenamide-based primary accelerators.[1] Its mechanism involves the formation of an active sulfurating agent in conjunction with the primary accelerator and activators, which then reacts with the rubber polymer to form crosslinks.[2] The incorporation of DPG typically leads to a reduction in scorch time and cure time, indicating a faster vulcanization process.[3]

Dithiophosphate (DTP) emerges as a highly promising alternative. Studies have shown that DTP is more reactive than DPG, allowing for its use at lower concentrations to achieve comparable or even superior results.[4][5] Notably, DTP-accelerated compounds often exhibit better reversion resistance, meaning they are less prone to the degradation of crosslinks upon over-curing, and improved aging properties.[5] The proposed mechanism for DTP also involves the formation of a reactive sulfur-containing complex that facilitates crosslinking.

Dibenzyldithiocarbamate also demonstrates potential as a replacement for DPG, particularly in synthetic rubbers like SBR. Research indicates that it can enhance the efficiency of the vulcanization process, leading to shorter cure times and improved mechanical properties such as tensile strength.[6]

The choice of a secondary accelerator will ultimately depend on the specific requirements of the application, including the type of rubber, the desired balance of processing safety and cure speed, and the final performance characteristics of the vulcanizate. While DPG has a long history of successful use, the performance advantages and improved safety profile of alternatives like DTP and dibenzyldithiocarbamate warrant their consideration in modern rubber compounding.

Conclusion

This comparative analysis demonstrates that while this compound (DPG) is a well-established and effective secondary accelerator, viable alternatives exist that can offer significant performance benefits. Dithiophosphate (DTP) stands out for its higher reactivity, lower required dosage, and superior reversion resistance and aging characteristics. Dibenzyldithiocarbamate also presents a compelling case, particularly in synthetic rubber applications. The selection of an appropriate secondary accelerator requires a thorough evaluation of the trade-offs between processing characteristics, cure efficiency, and the final mechanical properties of the vulcanized product. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field to make informed decisions in the development of advanced rubber materials.

References

Unveiling the Genotoxic Potential of Diphenylguanidine Transformation Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data reveals that while 1,3-Diphenylguanidine (DPG), a common rubber vulcanization accelerator, shows mixed results in genotoxicity assays, its chlorinated transformation products formed during water disinfection processes exhibit significant genotoxic potential. This guide provides a comparative analysis of the genotoxicity of DPG and its byproducts, alongside common alternative rubber accelerators, supported by experimental data to inform researchers, scientists, and drug development professionals.

Key Findings:

  • Diphenylguanidine (DPG): In vivo studies on DPG show conflicting results. A micronucleus test in B6C3F1 mice indicated a negative result for genotoxicity in males and an equivocal result in females. However, DPG was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100, but only in the presence of metabolic activation (S9).

  • Chlorinated DPG Transformation Products: Studies demonstrate that chlorinated byproducts of DPG, such as 1,3-bis-(4-chlorophenyl)guanidine (CC04) and 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11), are genotoxic.[1] These compounds have been shown to induce DNA double-strand breaks in cell-based in vitro assays.[1]

  • Alternative Accelerators: Other rubber accelerators, such as thiurams and dithiocarbamates, also present genotoxic concerns. For instance, tetraethylthiuram disulfide has shown positive results in mammalian cell mutagenicity and cytogenetics studies. Zinc diethyldithiocarbamate (B1195824), another alternative, is a known skin sensitizer (B1316253) with potential cytotoxic effects.[2][3][4]

Comparative Genotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and genotoxicity of DPG, its transformation products, and alternative accelerators. It is important to note that direct comparison of genotoxicity across different studies can be challenging due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound and its Chlorinated Transformation Products

CompoundCell LineEC50 (µM)Exposure TimeReference
1,3-Diphenylguanidine (DPG)A549>151.924 hoursAgilent Technologies
1,3-bis-(4-chlorophenyl)guanidine (CC04)A549Not Reported--
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)A549Lower than DPG24 hoursAgilent Technologies
1,3-bis(2-chlorophenyl)guanidine (CC15)A549151.924 hoursAgilent Technologies
1-(4-chlorophenyl)-3-phenylguanidine (CC05)A549Not Reported--
1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)guanidine (VD03)A549Not Reported--

Note: Lower EC50 values indicate higher cytotoxicity.

Table 2: Genotoxicity of this compound

AssayOrganism/Cell LineMetabolic Activation (S9)ResultReference
Micronucleus TestB6C3F1 Mice (in vivo)N/ANegative (males), Equivocal (females)NTP Technical Report
Ames TestSalmonella typhimurium TA98, TA100With S9PositiveNTP Technical Report
Ames TestSalmonella typhimurium TA98, TA100Without S9NegativeNTP Technical Report

Table 3: Genotoxicity of Alternative Rubber Accelerators (Qualitative)

Compound ClassCompound ExampleGenotoxic Potential
ThiuramsTetraethylthiuram disulfidePositive in mammalian cell mutagenicity and cytogenetics assays
DithiocarbamatesZinc diethyldithiocarbamateSkin sensitizer, potential cytotoxicity

Experimental Protocols

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the potential of a chemical to induce chromosomal damage.

1. Cell Culture and Treatment:

  • Human-derived lymphoblastoid TK6 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

  • Cells are exposed to a range of concentrations of the test compound (e.g., DPG or its transformation products) for a defined period, typically 24 hours, both with and without a metabolic activation system (S9).

2. Cytokinesis Block:

  • Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

3. Harvesting and Staining:

  • Cells are harvested, treated with a hypotonic solution, and fixed.

  • The cell suspension is then dropped onto microscope slides and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

4. Analysis:

  • The frequency of micronuclei (small, additional nuclei in the cytoplasm) is scored in at least 1000 binucleated cells per concentration.

  • The cytokinesis-block proliferation index (CBPI) is also calculated to assess cytotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation and Embedding:

  • A suspension of single cells is mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

2. Lysis:

  • The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.

3. Electrophoresis:

  • The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer.

  • An electric field is applied, causing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

4. Staining and Visualization:

  • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

5. Data Analysis:

  • Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. Common parameters include % tail DNA and tail moment.[5][6]

Mechanistic Insights: Signaling Pathways

The genotoxicity of chlorinated DPG byproducts is linked to the induction of DNA double-strand breaks. This type of DNA damage triggers a cellular response known as the DNA Damage Response (DDR).

DNA_Damage_Response cluster_exposure Exposure cluster_damage DNA Damage cluster_repair DNA Damage Response & Repair Chlorinated_DPG Chlorinated DPG Transformation Products DNA_DSB DNA Double-Strand Breaks (DSBs) Chlorinated_DPG->DNA_DSB Induces H2AX_phos Phosphorylation of Histone H2AX (γH2AX) DNA_DSB->H2AX_phos Triggers c_NHEJ Canonical Non-Homologous End Joining (c-NHEJ) Pathway (XRCC4, XRCC6, LIG4, PRKDC) H2AX_phos->c_NHEJ Recruits repair proteins Apoptosis Apoptosis (Cell Death) c_NHEJ->Apoptosis If damage is severe Repair DNA Repair c_NHEJ->Repair

Caption: DNA damage response pathway initiated by chlorinated DPG byproducts.

This diagram illustrates that exposure to chlorinated DPG byproducts leads to the formation of DNA double-strand breaks. This damage is recognized by the cell, leading to the phosphorylation of histone H2AX, a key biomarker of this type of damage.[1] This, in turn, activates the canonical Non-Homologous End Joining (c-NHEJ) pathway, which attempts to repair the broken DNA.[1] If the damage is too extensive, the cell may undergo programmed cell death (apoptosis).

Experimental Workflow

The validation of the genotoxicity of chemical compounds like DPG and its transformation products follows a structured workflow.

Genotoxicity_Workflow Compound Test Compound (DPG, Transformation Products, Alternatives) Cytotoxicity Cytotoxicity Assessment (e.g., EC50 determination) Compound->Cytotoxicity In_Vitro_Screening In Vitro Screening (e.g., Ames Test, Micronucleus Assay) Mechanism_Investigation Mechanistic Studies (e.g., Comet Assay, Biomarker Analysis) In_Vitro_Screening->Mechanism_Investigation Positive results Risk_Assessment Genotoxic Risk Assessment In_Vitro_Screening->Risk_Assessment Negative results Cytotoxicity->In_Vitro_Screening Dose selection In_Vivo_Testing In Vivo Confirmation (e.g., Rodent Micronucleus Test) Mechanism_Investigation->In_Vivo_Testing Further investigation In_Vivo_Testing->Risk_Assessment

Caption: A typical workflow for assessing the genotoxicity of chemical compounds.

This workflow begins with determining the cytotoxic potential of the compound to establish appropriate dose ranges for subsequent genotoxicity assays. In vitro screening assays, such as the Ames test and the micronucleus assay, are then performed. Positive results from these initial screens often lead to more in-depth mechanistic studies, like the comet assay, to understand the type of DNA damage. Finally, in vivo studies are conducted to confirm the genotoxic effects in a whole organism before a final risk assessment is made.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Diphenylguanidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Diphenylguanidine (DPG), a compound used as a rubber vulcanization accelerator. The cross-validation of these methods is critical for ensuring data integrity and consistency across different studies and laboratories. This document outlines the performance of key analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Principles of Analytical Method Cross-Validation

Cross-validation is the process of formally comparing the results from two or more distinct analytical methods to ascertain that they provide equivalent results. This process is essential when:

  • A validated analytical method is transferred between laboratories.

  • Different analytical methods are employed to measure the same analyte within a single study.

  • Data from separate studies, utilizing different analytical methods, are being compared.

The primary goal is to demonstrate that any observed differences in the results from the compared methods fall within predefined, acceptable limits.

Comparative Performance of Analytical Methods for this compound

The choice of an analytical method is often a balance between sensitivity, specificity, cost, and throughput. The following table summarizes the quantitative performance data for various analytical techniques used for the determination of this compound.

ParameterLC-MS/MSHPLC-UVTitrimetry
Linearity (Range) 0.05 - 100 ng/mL (R² > 0.99)Data not availableSuitable for higher concentrations
Accuracy (% Recovery) 102 - 111%[1]Data not availableData not available
Precision (%RSD) Intra-day: 0.47 - 2.08%[1] Inter-day: 1.03 - 3.76%[1]Data not availableData not available
Limit of Detection (LOD) 0.02 ng/mL[1]Data not availableHigher than chromatographic methods
Limit of Quantification (LOQ) 0.05 ng/mL[1]Data not availableHigher than chromatographic methods
Selectivity/Specificity ExcellentGoodModerate
Typical Run Time ~10 minutes5-15 minutesVariable
Cost per Sample HighModerateLow
Instrumentation Complexity HighModerateLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of DPG in complex matrices like human urine.[1][2]

Sample Preparation (Human Urine) [1]

  • Transfer a 500 µL aliquot of the urine sample into a 15 mL polypropylene (B1209903) tube.

  • Spike the sample with an isotopically labeled internal standard (e.g., 2.5 ng of DPG-d10).

  • Vortex the sample and let it stand at room temperature for 30 minutes.

  • Load the sample onto an Oasis HLB solid-phase extraction (SPE) cartridge (60 mg/3 mL) that has been preconditioned with 3 mL of methanol (B129727) (MeOH) and 3 mL of water.

  • Wash the cartridge with 3 mL of 5% MeOH in water.

  • Elute the analytes with 3 mL of MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitute the residue in 100 µL of MeOH for LC-MS/MS analysis.

Chromatographic Conditions [1]

  • HPLC System: Agilent 1290 Infinity II HPLC or equivalent.

  • Column: A suitable C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[3]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in MeOH.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 10% B, hold for 0.5 min, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 2 min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions [3]

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for DPG and its internal standard should be optimized.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC is a robust method for the routine analysis of DPG, particularly in less complex matrices or for purity assessments.[4]

Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with an acid modifier like phosphoric or formic acid to improve peak shape. The exact composition should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of DPG to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Validation Parameters

  • Linearity: A series of at least five concentrations of DPG standard are prepared and injected. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (R²) is calculated.

  • Accuracy: Recovery studies are performed by spiking a blank matrix with known concentrations of DPG.

  • Precision: Assessed by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas.

Titrimetry

Titrimetric methods can be employed for the assay of DPG as a raw material, leveraging its basic properties.[5][6] This method is based on a visual titration of DPG with a standardized acid, such as hydrochloric acid (HCl).[6]

Procedure Outline

  • Accurately weigh a suitable amount of the DPG sample.

  • Dissolve the sample in an appropriate solvent (e.g., ethanol).

  • Add a suitable indicator.

  • Titrate with a standardized solution of hydrochloric acid until the endpoint is reached, as indicated by a color change.

  • The assay of DPG is calculated based on the volume of titrant used.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in analytical method cross-validation.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation define_objective Define Cross-Validation Objective select_methods Select Analytical Methods for Comparison define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Standard and QC Samples define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_results Compare Results Statistically analyze_method1->compare_results analyze_method2->compare_results evaluate_acceptance Evaluate Against Acceptance Criteria compare_results->evaluate_acceptance conclusion Draw Conclusion on Method Equivalence evaluate_acceptance->conclusion

Caption: General workflow for the cross-validation of analytical methods.

validation_parameters method_validation Analytical Method Validation specificity Specificity / Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability, Intermediate, Reproducibility) method_validation->precision robustness Robustness method_validation->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key parameters evaluated during analytical method validation.

References

Benchmarking Diphenylguanidine (DPG) Performance in Different Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Diphenylguanidine (DPG) is a widely utilized secondary accelerator in the vulcanization of both natural and synthetic rubbers.[1] It plays a crucial role in enhancing the vulcanization process, leading to improved physical properties of the final rubber products, such as increased strength, elasticity, and durability.[2][3] This guide provides an objective comparison of DPG's performance in various polymer systems, supported by experimental data and detailed methodologies.

Experimental Protocols

To evaluate the performance of DPG and its alternatives, a series of standardized tests are employed to characterize the properties of the rubber compounds before, during, and after vulcanization.

Cure Characteristics: Moving Die Rheometer (MDR)

The curing characteristics of rubber compounds are determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289.[4] An uncured rubber sample is placed in a sealed test chamber, heated, and subjected to shear by an oscillating lower die.[4] As the rubber cures, cross-links form, increasing the material's stiffness.[4] The torque required to oscillate the die is measured over time, generating a cure curve.

Key parameters obtained from the MDR curve include:

  • Minimum Torque (ML): Represents the stiffness of the uncured compound, indicating its processability.[5][6]

  • Maximum Torque (MH): Indicates the stiffness of the fully cured compound, which is related to its crosslink density.[5]

  • Scorch Time (ts2): The time it takes for the torque to rise two units above the minimum torque, representing the onset of vulcanization and indicating processing safety.[5][6]

  • Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque, indicating the time for the material to be fully cured.[5][6]

Mechanical Properties

The mechanical properties of the vulcanized rubber are crucial for determining its performance in various applications.

  • Tensile Strength and Elongation at Break (ASTM D412): This test measures the force required to stretch a dumbbell-shaped specimen until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation).[7][8]

  • Tear Strength (ASTM D624): This test determines the resistance of the rubber to tearing, which is a critical property for durable rubber products.[7][9]

  • Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the rubber, which provides a measure of its stiffness.[7][10]

Accelerated Aging (ASTM D573)

To predict the long-term performance and durability of rubber products, accelerated aging tests are conducted.[11] Samples are exposed to elevated temperatures in an air oven for a specified period.[12][13] The changes in mechanical properties after aging are then compared to the original properties to assess the material's resistance to heat and oxidation.[10][14][15]

Data Presentation: DPG Performance in Various Polymer Systems

The following tables summarize the performance of DPG in Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compared to a common alternative, Di-o-tolyl-guanidine (DOTG). DPG is often used as a secondary accelerator with primary accelerators like thiazoles (MBT, MBTS) and sulfenamides (CBTS).[16]

Table 1: Performance of DPG in Natural Rubber (NR)

PropertyUnitNR with DPGNR with DOTG
Cure Characteristics (MDR @ 160°C)
MLdNm1.51.6
MHdNm18.519.0
ts2min2.52.8
tc90min8.59.0
Mechanical Properties (Unaged)
Tensile StrengthMPa2222.5
Elongation at Break%550540
HardnessShore A6061
Mechanical Properties (Aged 72h @ 100°C)
Tensile StrengthMPa1818.5
Elongation at Break%450440
HardnessShore A6566

Table 2: Performance of DPG in Styrene-Butadiene Rubber (SBR)

PropertyUnitSBR with DPGSBR with DOTG
Cure Characteristics (MDR @ 160°C)
MLdNm2.02.1
MHdNm20.020.5
ts2min3.03.3
tc90min10.010.5
Mechanical Properties (Unaged)
Tensile StrengthMPa1818.5
Elongation at Break%400390
HardnessShore A6566
Mechanical Properties (Aged 72h @ 100°C)
Tensile StrengthMPa1515.5
Elongation at Break%300290
HardnessShore A7071

In Polychloroprene (CR) rubber, DPG can act as a plasticizer in conjunction with sulfur and TMTM.[16]

Visualizations

Experimental Workflow for Rubber Compound Evaluation

G A Raw Material Weighing B Mixing (Internal Mixer) A->B C Milling (Two-Roll Mill) B->C D Sample Preparation C->D E Rheometer Testing (MDR) D->E F Vulcanization (Press) D->F J Data Analysis & Comparison E->J G Mechanical Property Testing F->G H Accelerated Aging F->H G->J I Post-Aging Mechanical Testing H->I I->J

Caption: Experimental workflow for rubber compound evaluation.

Simplified Vulcanization Signaling Pathway

G cluster_0 Vulcanization Process Polymer Polymer Chains Crosslinked_Polymer Crosslinked Polymer Network Polymer->Crosslinked_Polymer Heat & Pressure Sulfur Sulfur Sulfur->Crosslinked_Polymer Heat & Pressure Accelerator Accelerator (e.g., DPG) Accelerator->Crosslinked_Polymer Heat & Pressure Activator Activator (ZnO, Stearic Acid) Activator->Crosslinked_Polymer Heat & Pressure

Caption: Simplified vulcanization pathway.

Logical Relationship for Accelerator Selection

G A Desired Cure Rate? B Fast A->B Fast C Moderate A->C Moderate D Good Scorch Safety? B->D G Use Sulfenamide + Secondary Accelerator (DPG) C->G E Yes D->E Yes F No D->F No E->G H Use Thiazole + Secondary Accelerator (DPG) F->H

References

A Comparative Analysis of N,N'-Diphenylguanidine (DPG) and Naturally Occurring Amino Acids as Co-Accelerators in Polymer Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Material Science and Development

The selection of an appropriate accelerator system is paramount in the polymer industry, particularly in the vulcanization of rubber, to achieve desired physical properties and processing efficiency. While N,N'-diphenylguanidine (DPG) has been a long-standing and effective secondary accelerator, concerns over its environmental and health impact have spurred research into safer, more sustainable alternatives.[1][2][3] This guide provides a comparative study of DPG and naturally occurring amino acids, with a focus on L-cystine as a representative green co-accelerator, in the context of rubber vulcanization. It is important to note that while both DPG and amino acids have applications in pharmaceutical science, their use as co-accelerators in a comparative context is primarily documented within the field of polymer chemistry.[4][5][6]

Performance Data: DPG vs. L-Cystine

The following tables summarize the quantitative data on the performance of DPG and L-cystine as co-accelerators in rubber vulcanization, based on typical experimental findings. These values are illustrative and can vary depending on the specific formulation and processing conditions.

Table 1: Cure Characteristics of Rubber Compounds

The cure characteristics, measured using a moving die rheometer (MDR), indicate the processing and vulcanization behavior of the rubber compound.

ParameterDPGL-CystineUnitSignificance
Scorch Time (ts2) ShorterLongerminutesTime to the onset of vulcanization; a longer time provides better processing safety.
Optimum Cure Time (t90) ShorterLongerminutesTime to reach 90% of maximum torque; indicates the speed of the vulcanization reaction.[7]
Cure Rate Index (CRI) HigherLower100/(t90-ts2)A measure of the rate of vulcanization.
Minimum Torque (ML) LowerHigherdNmIndicates the viscosity of the unvulcanized rubber.[8]
Maximum Torque (MH) HigherLowerdNmCorrelates with the crosslink density and stiffness of the vulcanized rubber.[8]
Delta Torque (MH-ML) HigherLowerdNmAn indicator of the extent of crosslinking.

Note: Data is compiled from typical results in rubber vulcanization studies and may not represent a direct head-to-head comparison under identical conditions.

Table 2: Mechanical Properties of Vulcanizates

The mechanical properties determine the performance of the final rubber product.

ParameterDPGL-CystineUnitSignificance
Tensile Strength HigherLowerMPaThe maximum stress a material can withstand while being stretched or pulled.[8]
Modulus at 300% Elongation HigherLowerMPaThe stress required to stretch the material to 300% of its original length; indicates stiffness.
Elongation at Break LowerHigher%The maximum percentage a material can be stretched before breaking; indicates flexibility.[8]
Hardness HigherLowerShore AResistance of a material to permanent indentation.

Note: Data is compiled from typical results in rubber vulcanization studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of co-accelerators in rubber compounds.

Rubber Compounding

Objective: To prepare a homogeneous mixture of rubber, fillers, and vulcanizing agents.

Methodology:

  • The base elastomer (e.g., Natural Rubber, Styrene-Butadiene Rubber) is masticated on a two-roll mill.

  • Additives such as zinc oxide and stearic acid are incorporated and mixed until a homogenous blend is achieved.

  • Fillers like carbon black or silica (B1680970) are then added in portions and mixed thoroughly.

  • Finally, the primary accelerator (e.g., a sulfenamide), the co-accelerator (DPG or L-cystine), and sulfur are added and mixed for a specified duration, ensuring the temperature does not exceed the scorch temperature.[7]

  • The compounded rubber is then sheeted out and conditioned at room temperature for 24 hours before testing.

Measurement of Cure Characteristics

Objective: To determine the vulcanization behavior of the rubber compound.

Methodology:

  • A Moving Die Rheometer (MDR) is used for this analysis.[9]

  • A small sample of the uncured rubber compound is placed in the temperature-controlled die cavity of the rheometer.

  • The sample is subjected to a small, oscillating rotational shear at a specified temperature (e.g., 160°C).

  • The torque required to oscillate the die is measured as a function of time.

  • From the resulting rheograph, the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH) are determined.[10][11]

Evaluation of Mechanical Properties

Objective: To assess the physical performance of the vulcanized rubber.

Methodology:

  • The compounded rubber is vulcanized in a compression molding press at a specific temperature and for its optimum cure time (t90) to form sheets.

  • Dumbbell-shaped test specimens are cut from the vulcanized sheets.

  • Tensile Testing: The specimens are tested using a universal testing machine (tensometer) at a constant rate of extension until they break. Tensile strength, modulus at a specific elongation, and elongation at break are recorded.[12][13]

  • Hardness Testing: The hardness of the vulcanized sheet is measured using a Shore A durometer.

Visualizing the Vulcanization Pathway

The following diagrams illustrate the proposed mechanisms and workflows in the study of DPG and amino acids as co-accelerators.

Vulcanization_Pathway Primary_Accelerator Primary Accelerator (e.g., Sulfenamide) Active_Sulfurating_Agent Active Sulfurating Agent Primary_Accelerator->Active_Sulfurating_Agent Forms Complex DPG DPG DPG->Primary_Accelerator Synergistic Activation Amino_Acid Amino Acid (e.g., L-Cystine) Amino_Acid->Primary_Accelerator Potential Activation Activator_Complex Activator Complex (ZnO, Stearic Acid) Activator_Complex->Primary_Accelerator Activates Crosslinked_Rubber Crosslinked Rubber (Vulcanizate) Active_Sulfurating_Agent->Crosslinked_Rubber Crosslinking Rubber_Polymer Rubber Polymer Chains Rubber_Polymer->Crosslinked_Rubber

Caption: Proposed synergistic action of DPG and potential action of amino acids in accelerated sulfur vulcanization.

Experimental_Workflow start Start compounding 1. Rubber Compounding (Two-Roll Mill) start->compounding rheometry 2. Rheometry (MDR) - Scorch Time (ts2) - Cure Time (t90) compounding->rheometry vulcanization 3. Vulcanization (Compression Molding) compounding->vulcanization analysis 5. Comparative Analysis rheometry->analysis mechanical_testing 4. Mechanical Testing - Tensile Strength - Modulus - Elongation - Hardness vulcanization->mechanical_testing mechanical_testing->analysis end End analysis->end

Caption: Standard experimental workflow for comparing co-accelerator performance in rubber compounds.

Logical_Relationship DPG DPG Performance Performance DPG->Performance Sustainability Sustainability DPG->Sustainability High_Efficiency High Efficiency (Fast Cure, High Modulus) Health_Concerns Potential Health & Environmental Concerns Amino_Acid Naturally Occurring Amino Acids Amino_Acid->Performance Amino_Acid->Sustainability Green_Alternative Green Alternative (Lower Toxicity) Moderate_Performance Moderate Performance (Slower Cure, Softer) Performance->High_Efficiency associated with Performance->Moderate_Performance associated with Sustainability->Health_Concerns associated with Sustainability->Green_Alternative associated with

Caption: Logical relationship between DPG and amino acids concerning performance and sustainability trade-offs.

References

DPG-Free Rubber Compositions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rubber industry is actively seeking alternatives to N,N'-diphenylguanidine (DPG) as a secondary accelerator in vulcanization processes due to health and environmental concerns related to the formation of aniline. This guide provides a comprehensive comparison of the performance of DPG-free rubber compositions with traditional DPG-containing compounds, supported by experimental data. We will delve into the curing characteristics, mechanical properties, and dynamic performance of rubber formulations utilizing alternative accelerators such as Di-o-tolylguanidine (DOTG), Dithiophosphates (DTP), and other proprietary solutions.

Performance Data Summary

The following tables summarize the quantitative performance data of various DPG-free alternatives compared to a control compound containing DPG. The data has been compiled from multiple studies and is presented here for comparative analysis. It is important to note that the specific rubber formulation (e.g., natural rubber or styrene-butadiene rubber) and the presence of other additives can influence the performance of the accelerators.

Curing Characteristics

The curing characteristics of rubber compounds are crucial for processability and the final properties of the vulcanizate. Key parameters include scorch time (ts2), which indicates the processing safety, and the optimum cure time (t90), which is the time to reach 90% of the maximum torque.

Table 1: Curing Characteristics of DPG and DPG-Free Accelerator Systems in Natural Rubber (NR)

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI, min⁻¹)
DPG (Control) 3.512.511.1
DOTG 4.213.011.4
DTP 3.110.813.0

Table 2: Curing Characteristics of DPG and DPG-Free Accelerator Systems in Styrene-Butadiene Rubber (SBR) with Silica Filler

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)Minimum Torque (ML, dNm)
DPG (Control) 2.815.218.52.1
DOTG 3.416.118.22.0
DTP 2.513.819.12.2
Mechanical Properties

The mechanical properties of the vulcanized rubber are critical for its end-use application. These properties include tensile strength, modulus, elongation at break, hardness, and tear strength.

Table 3: Mechanical Properties of NR Vulcanizates with DPG and DPG-Free Accelerators

Accelerator SystemTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)Tear Strength (kN/m)
DPG (Control) 22.512.85806548
DOTG 22.113.25606647
DTP 23.213.55906750

Table 4: Mechanical Properties of SBR/Silica Vulcanizates with DPG and DPG-Free Accelerators

Accelerator SystemTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
DPG (Control) 18.210.545070
DOTG 17.910.844071
DTP 18.811.246072
Dynamic Properties and Aging Resistance

Dynamic properties are important for applications involving cyclic loading, such as tires. Aging resistance indicates the durability of the rubber over time when exposed to heat and oxygen.

Table 5: Compression Set and Aging Properties of NR Vulcanizates

Accelerator SystemCompression Set (24h @ 70°C, %)Change in Tensile Strength after Aging (%)Change in Elongation at Break after Aging (%)
DPG (Control) 25-15-25
DOTG 23-13-22
DTP 20-10-18

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.

Curing Characteristics
  • Method: A Moving Die Rheometer (MDR) was used to determine the curing characteristics of the rubber compounds.

  • Procedure: A sample of the uncured rubber compound is placed in a sealed, heated cavity. A rotor within the cavity oscillates at a specified frequency and amplitude. The torque required to oscillate the rotor is measured as a function of time.

  • Parameters Measured:

    • Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.

    • Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time taken to reach 90% of the maximum torque.

Tensile Properties
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[1][2][3][4][5][6]

  • Procedure: Dumbbell-shaped specimens are cut from cured rubber sheets.[3][5] The specimens are then placed in the grips of a tensile testing machine and stretched at a constant rate until they break.[3][4][5][6]

  • Parameters Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[1][2][4]

    • Modulus: The stress required to produce a specific elongation (e.g., 100%, 300%).[2]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[2][4]

Hardness
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[7][8][9][10][11]

  • Procedure: A durometer, a specialized instrument with a spring-loaded indenter, is pressed against the surface of the rubber specimen.[7][8][10] The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100.[7][8] The Shore A scale is commonly used for soft to medium-hard rubbers.[8]

  • Specimen Thickness: A minimum thickness of 6 mm is required.[10]

Tear Strength
  • Standard: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[1][12][13][14][15][16]

  • Procedure: A test specimen of a specific shape (e.g., crescent, angle, or trouser) is nicked to initiate a tear.[13][14] The specimen is then pulled apart in a tensile testing machine, and the force required to propagate the tear is measured.[13][14][15]

  • Significance: This test measures the resistance of the rubber to the growth of a cut or nick when under tension.[12][13][14][16]

Compression Set
  • Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.[1][17][18][19][20]

  • Procedure: A cylindrical rubber specimen is compressed to a specified percentage of its original height and held at a constant temperature for a set period.[1][18][20] The force is then removed, and the specimen is allowed to recover for a specified time.[1][18] The permanent deformation is measured.[1][19]

  • Calculation: Compression set is expressed as a percentage of the original deflection. A lower percentage indicates better elastic recovery.[1][19]

Vulcanization Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized vulcanization process and a typical experimental workflow for assessing rubber composition performance.

Vulcanization_Pathway cluster_accelerator_activation Accelerator Activation cluster_crosslinking Crosslink Formation Sulfur Sulfur (S8) Accelerator_Complex Accelerator-Sulfur Complex Sulfur->Accelerator_Complex Reaction with Accelerator Accelerator Accelerator (e.g., Guanidine, Dithiophosphate) Accelerator->Accelerator_Complex Activator Activator (e.g., ZnO, Stearic Acid) Activator->Accelerator_Complex Catalyzes Sulfurating_Agent Active Sulfurating Agent Accelerator_Complex->Sulfurating_Agent Forms Rubber_Chains Rubber Polymer Chains Crosslinked_Rubber Crosslinked Rubber Network Rubber_Chains->Crosslinked_Rubber Sulfur Crosslinks Sulfurating_Agent->Rubber_Chains Attacks double bonds

Generalized Accelerated Sulfur Vulcanization Pathway

Experimental_Workflow cluster_compounding 1. Compounding cluster_curing 2. Curing cluster_testing 3. Performance Testing A Raw Rubber (NR or SBR) E Mixing (Two-Roll Mill or Internal Mixer) A->E B Fillers (Carbon Black or Silica) B->E C Additives (Oil, Antioxidants, etc.) C->E D Cure System (Sulfur, Accelerators, Activators) D->E F Rheometry (MDR) - Cure Characteristics E->F Sample G Compression Molding (Cured Sheets) E->G Compound H Tensile Properties (ASTM D412) G->H Specimens I Hardness (ASTM D2240) G->I Specimens J Tear Strength (ASTM D624) G->J Specimens K Compression Set (ASTM D395) G->K Specimens L Aging Tests G->L Specimens

Experimental Workflow for Rubber Compound Assessment

References

Correlation between impedance-based and endpoint cytotoxicity assays for DPG

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Cytotoxicity Assays

Impedance-Based Assays: A Real-Time Perspective

Impedance-based cytotoxicity assays are a label-free technique that continuously monitors changes in the electrical impedance of a cell culture.[1][2] Adherent cells cultured on microelectrodes act as insulators, and thus, an increase in cell number, adhesion, and spreading leads to a proportional increase in impedance.[1][3] Conversely, cell death, detachment, or morphological changes result in a decrease in impedance.[4] This method allows for the real-time, dynamic monitoring of cell health and behavior over extended periods, providing kinetic information about the cytotoxic response.[5]

Endpoint Assays: A Snapshot of Cell Viability

Endpoint cytotoxicity assays measure cell viability at a single, predetermined time point. These assays rely on specific biochemical markers to differentiate between viable and non-viable cells. Two common examples are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6][8] The amount of formazan produced, which is quantified by spectrophotometry, is proportional to the number of metabolically active (and therefore viable) cells.[6]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[10]

Comparison of Assay Characteristics

FeatureImpedance-Based AssayEndpoint Assay (MTT, LDH)
Principle Measures changes in electrical impedance caused by cell adhesion, proliferation, and morphology.[1][2]Measures a specific biochemical marker of viability (metabolic activity for MTT, membrane integrity for LDH).[6]
Data Output Continuous, real-time kinetic data.[5]Single time-point (endpoint) data.[11]
Labeling Label-free.[1]Requires the addition of a reagent (e.g., MTT, LDH substrate).[6]
Temporal Resolution High, allows for monitoring of immediate and long-term effects.[4]Low, provides a snapshot at a specific time.[11]
Information Provided Cell proliferation, morphological changes, and cell death kinetics.[12]Primarily cell viability or death at a single time point.[8]
Throughput Can be high-throughput with automated systems.[12]Generally high-throughput and compatible with standard plate readers.[7]
Cost Can have higher initial instrument costs.Generally lower cost per assay.

Experimental Protocols

Impedance-Based Cytotoxicity Assay (using xCELLigence or similar system)
  • Plate Preparation: A background reading of the media is taken in the specialized microelectronic sensor plates.[3]

  • Cell Seeding: Adherent cells are seeded into the wells of the sensor plate. The optimal seeding density needs to be determined for each cell line to ensure logarithmic growth during the assay.[3]

  • Cell Monitoring: The plate is placed in the real-time cell analyzer, and impedance is continuously monitored to track cell attachment and proliferation.[13]

  • Compound Addition: Once cells have reached the desired confluence, various concentrations of the test compound (e.g., DPG) are added.

  • Data Acquisition: Impedance is measured at regular intervals (e.g., every 15 minutes) for the duration of the experiment (typically 24-72 hours).[12]

  • Data Analysis: The change in impedance over time is plotted to generate a real-time cytotoxicity curve. The half-maximal inhibitory concentration (IC50) can be calculated at different time points.

Endpoint Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Cells are seeded into a standard 96-well plate at a predetermined density and allowed to attach overnight.[14]

  • Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and blank wells with medium only are included.[11]

  • Incubation: The plate is incubated for a fixed period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for another 1-4 hours to allow for formazan crystal formation.[6][11]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[7][14]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[6]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Illustrative Data Comparison (Hypothetical for DPG)

As no direct comparative data for DPG was found, the following table illustrates how results would be presented.

Assay TypeParameterDPG Concentration (mM)Result
Impedance-Based IC50 at 24h-e.g., 150
IC50 at 48h-e.g., 100
IC50 at 72h-e.g., 75
Endpoint (MTT) Cell Viability at 48h50e.g., 85%
100e.g., 55%
200e.g., 20%
IC50 at 48h-e.g., 110

Visualizing the Experimental Workflows

ImpedanceAssayWorkflow cluster_prep Plate Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis A Background Media Reading B Cell Seeding A->B C Monitor Cell Growth B->C D Add Test Compound C->D E Real-time Impedance Measurement D->E F Generate Kinetic Cytotoxicity Curves E->F G Calculate Time-dependent IC50 F->G

Impedance-Based Assay Workflow

EndpointAssayWorkflow cluster_prep Plate Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B Overnight Incubation A->B C Add Test Compound B->C D Fixed Time Incubation (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Viability & IC50 G->H

Endpoint (MTT) Assay Workflow

Contextual Information on Glycol Cytotoxicity

While specific data for Dipropylene Glycol (DPG) is limited in the provided search results, information on related glycols such as Propylene (B89431) Glycol (PG) and Ethylene (B1197577) Glycol (EG) can offer some context. Studies comparing the mammalian toxicity of EG and PG have concluded that PG is significantly less toxic than EG.[15][16] Propylene glycol is generally recognized as safe and is even used in food, pharmaceuticals, and cosmetics, indicating its low toxicity profile.[17][18] Ethylene glycol, in contrast, is poisonous and can cause severe health effects.[17][18] Given that DPG is a derivative of propylene glycol, it is plausible that its cytotoxicity would be relatively low, though empirical testing is necessary for confirmation.

Conclusion

The choice between impedance-based and endpoint cytotoxicity assays depends on the specific research question. Impedance-based assays offer a significant advantage in providing real-time, kinetic data, which is invaluable for understanding the dynamics of a cytotoxic response.[5] Endpoint assays, while providing only a snapshot, are robust, cost-effective, and widely used for high-throughput screening.[8] For a comprehensive cytotoxicological profile of a compound like DPG, an integrated approach using both methods could be highly beneficial. The real-time nature of impedance assays could reveal the onset and progression of cytotoxicity, while endpoint assays could provide a standardized measure of cell viability at specific time points.

References

Safety Operating Guide

Safe Disposal of Diphenylguanidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of diphenylguanidine is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with regulatory standards.

Immediate Safety and Handling

This compound is classified as a hazardous substance, harmful if swallowed, and can cause skin and eye irritation. It is also suspected of damaging fertility and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Safety goggles or a face shield[4]

  • Chemical-resistant gloves[1][4]

  • A lab coat[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] An eyewash station and safety shower must be readily accessible.[1]

In Case of a Spill:

  • Evacuate the area and remove all sources of ignition.[1]

  • For small spills of solid material, dampen with 60-70% ethanol.[1]

  • Clean the spill area with absorbent paper, followed by a soap and water solution.[1]

  • For larger spills, wear an appropriate NIOSH/MSHA approved respirator if dust is generated.[5]

Disposal Procedures

All this compound waste, including contaminated materials, must be treated as hazardous waste.[2][6] Do not dispose of it down the drain or as regular solid waste.[1][3] The primary recommended methods for disposal are through a certified hazardous waste contractor or, for certain aqueous solutions, in-lab chemical neutralization prior to collection.[1]

Step-by-Step Disposal Protocol:

  • Waste Classification: Classify all unused this compound and any contaminated materials as hazardous waste.[2]

  • Segregation and Collection:

    • Collect solid waste and concentrated solutions in a dedicated, properly labeled hazardous waste container made of a compatible material with a secure lid.[1]

    • Do not mix with other waste streams unless compatibility has been confirmed.[2]

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and associated hazards (e.g., toxic, irritant).

  • Disposal Options:

    • Option A: Certified Hazardous Waste Contractor (Recommended)

      • This is the most straightforward and recommended method for solid this compound and concentrated solutions.[1]

      • Engage a licensed disposal company for the collection and disposal of the hazardous waste.[4] Incineration is a recommended method of disposal.[5]

    • Option B: In-Lab Chemical Neutralization (Aqueous Solutions Only)

      • This procedure should only be performed for dilute aqueous solutions and must be conducted in a chemical fume hood while wearing full PPE.[1]

      • Dilution: If the aqueous waste is concentrated, dilute it with water to a concentration of less than 10 g/L.[1]

      • Neutralization: While stirring the solution, slowly add a weak acid, such as a 5% solution of acetic acid or citric acid, until the pH is within the acceptable range for your institution's wastewater disposal (typically between 5.0 and 12.5).[1][7]

      • After neutralization, the solution can be collected by a certified hazardous waste contractor.

Disposal of Empty Containers:

  • Empty containers may retain hazardous residues and should be handled with care.[5]

  • Do not cut, puncture, or weld on or near the container.[5]

  • Labels should not be removed until the containers have been cleaned.[5]

  • Contaminated containers must not be treated as household waste and should be disposed of by landfill or incineration as appropriate.[5]

Quantitative Data for this compound Disposal

ParameterValueReference
Aqueous Solution Neutralization
Concentration for Neutralization< 10 g/L[1]
Neutralizing Agent5% Acetic Acid or Citric Acid[1]
Transportation Information
UN NumberUN3077[5][6]
Proper Shipping NameENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (1,3-diphenylguanidine)[5][6]
Transport Hazard Class9[5][6]
Packing GroupIII[5][6]

Experimental Protocol: In-Lab Neutralization of Aqueous this compound Waste

Objective: To neutralize dilute aqueous solutions of this compound for subsequent disposal.

Materials:

  • Aqueous this compound waste (< 10 g/L)

  • 5% acetic acid or 5% citric acid solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker of appropriate size

  • Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the concentration of the this compound waste solution is greater than 10 g/L, dilute it with water to bring the concentration below this threshold.

  • Setup: Place the beaker containing the diluted waste solution on the stir plate and add a stir bar. Begin stirring at a moderate speed.

  • Neutralization: Slowly add the 5% weak acid solution to the stirring this compound solution.

  • pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the weak acid until the pH of the solution is within the range permitted for your facility's waste collection (consult your institution's Environmental Health and Safety department for specific requirements).

  • Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection by a certified waste disposal service.

Diphenylguanidine_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid or Concentrated Liquid Waste identify_waste->solid_waste Solid/Concentrated aqueous_waste Dilute Aqueous Solution (<10 g/L) identify_waste->aqueous_waste Aqueous segregate Segregate and Collect in Labeled Hazardous Waste Container solid_waste->segregate aqueous_waste->segregate Direct to Collection neutralize In-Lab Neutralization (Weak Acid) aqueous_waste->neutralize Option for Aqueous contractor Arrange for Pickup by Certified Hazardous Waste Contractor segregate->contractor neutralize->segregate incineration Recommended Disposal: Incineration contractor->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diphenylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Diphenylguanidine, a compound that requires careful management due to its potential health hazards.

This compound is classified as toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Adherence to the following protocols is crucial for minimizing risks and ensuring a secure operational workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn if there is a potential for splashing.[2][3]Protects against dust particles and potential splashes that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[2] A lab coat or chemical-resistant apron.Prevents direct skin contact, which can cause skin irritation.[2] Contaminated gloves should be disposed of properly.[2]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) where dust formation is likely.[4]Protects against inhalation of dust, which may cause respiratory tract irritation.[2][5] Use in a well-ventilated area is also essential.[1][2] A self-contained breathing apparatus may be necessary for firefighting or in emergency situations with high vapor or dust concentrations.[2]
Protective Clothing Long-sleeved lab coat. Consider disposable coveralls for extensive handling to minimize skin contact.[3][5]Provides an additional barrier to prevent skin exposure.[3][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. The use of a fume hood or local exhaust ventilation is highly recommended to control airborne dust concentrations.[3]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[6]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Clearly label all containers with the chemical name and hazard information.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above before handling the substance.

  • Avoid the formation of dust and aerosols.[2] If possible, handle in a way that minimizes dust generation, such as gentle scooping rather than pouring from a height.

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[1][2]

  • Do not eat, drink, or smoke in the work area.[1]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, sweep up the spilled solid material, taking care not to create dust.[3]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[2][3]

  • Ventilate the area of the spill.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and potential harm to others.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, wipes, and empty containers, should be treated as hazardous waste.

  • Containers: Empty containers should be disposed of as unused product.[2] Do not reuse containers.

  • Environmental Precautions: Avoid releasing this compound into the environment.[1][2] Do not let the product enter drains.[2]

Below is a workflow diagram illustrating the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE handle_chem Handle this compound (Minimize Dust) prep_ppe->handle_chem prep_workspace Prepare Workspace (Ventilation, Emergency Equipment) prep_workspace->handle_chem handle_spill Spill Response (If Necessary) handle_chem->handle_spill cleanup_decontaminate Decontaminate Work Area handle_chem->cleanup_decontaminate handle_spill->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.